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Core Science & Biosynthesis

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of CU-76, a cGAS Inhibitor This technical guide provides a detailed overview of the mechanism of action for the small molecule inhibitor CU-76, which targets th...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of CU-76, a cGAS Inhibitor

This technical guide provides a detailed overview of the mechanism of action for the small molecule inhibitor CU-76, which targets the cyclic GMP-AMP synthase (cGAS). This document outlines the inhibitory mechanism, summarizes key quantitative data, provides detailed experimental protocols for assessing cGAS inhibition, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to cGAS and the cGAS-STING Pathway

Cyclic GMP-AMP synthase (cGAS) is a crucial innate immune sensor that detects the presence of cytosolic double-stranded DNA (dsDNA), a key indicator of microbial infections or cellular damage.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[2] It then synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[3][4] This cyclic dinucleotide subsequently binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[3][4] STING activation initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines.[3][5] While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][5]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS (inactive) dsDNA->cGAS Binding cGAS_active cGAS (active dimer) cGAS->cGAS_active Dimerization & Activation cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING (dimer) cGAMP->STING Binding STING_active STING (active oligomer) STING->STING_active Conformational Change & Oligomerization TBK1 TBK1 STING_active->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_p p-IRF3 IRF3->IRF3_p IFN Type I Interferons & Pro-inflammatory Cytokines IRF3_p->IFN Nuclear Translocation & Gene Transcription CU76_Mechanism cluster_activation Normal cGAS Activation cluster_inhibition Inhibition by CU-76 dsDNA dsDNA cGAS_monomer1 cGAS Monomer dsDNA->cGAS_monomer1 cGAS_monomer2 cGAS Monomer dsDNA->cGAS_monomer2 cGAS_dimer Active cGAS Dimer cGAS_monomer1->cGAS_dimer Dimerization on DNA cGAS_monomer2->cGAS_dimer Dimerization on DNA cGAMP cGAMP Production cGAS_dimer->cGAMP cGAMP Synthesis inhibition_node Dimerization Blocked CU76 CU-76 cGAS_monomer_inhibited cGAS Monomer CU76->cGAS_monomer_inhibited Binds to allosteric site cGAS_monomer_inhibited->inhibition_node cGAMP_blocked inhibition_node->cGAMP_blocked No cGAMP Synthesis Assay_Workflow A 1. Reagent Preparation B 2. Reaction Setup (cGAS, DNA, ATP/GTP, Inhibitor) A->B C 3. Enzymatic Reaction (Incubate @ 37°C) B->C D 4. Reaction Termination (Add EDTA) C->D E 5. cGAMP Quantification (ELISA) D->E F 6. Data Analysis (Calculate IC50) E->F

References

Exploratory

Unveiling CU-76: A Potent and Selective cGAS Inhibitor for Research and Drug Discovery

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Key Immunomodulatory Compound For Immediate Release In the intricate landscape of innate immunity, the discovery of novel molecular probes is pa...

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Key Immunomodulatory Compound

For Immediate Release

In the intricate landscape of innate immunity, the discovery of novel molecular probes is paramount to unraveling complex signaling pathways and developing next-generation therapeutics. This whitepaper delves into the core aspects of CU-76, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), a critical DNA sensor in the innate immune system. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed account of its discovery, a step-by-step synthesis pathway, and its mechanism of action in modulating the cGAS-STING signaling cascade.

Discovery of a Novel cGAS Inhibitor

CU-76 was identified through a dedicated search for small-molecule inhibitors of the cGAS-STING pathway. The discovery was first reported by Padilla-Salinas, R., et al., in their 2020 publication in The Journal of Organic Chemistry, titled "Discovery of small-molecule cyclic GMP-AMP synthase inhibitors."[1] This seminal work laid the foundation for understanding the therapeutic potential of targeting cGAS in various autoimmune and inflammatory diseases.

CU-76, with the formal name methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate, emerged as a highly selective inhibitor.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 2400954-58-5[1]
Molecular Formula C₁₁H₈F₂IN₅O₂[1]
Molecular Weight 407.12 g/mol
IC₅₀ 0.24 µM[1]
Purity ≥95%[1]
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol.

Synthetic Pathway of CU-76

The synthesis of CU-76 involves a multi-step process, which is crucial for ensuring high purity and yield. The detailed experimental protocol for the synthesis is outlined below, based on the foundational work in the field.

Experimental Protocol: Synthesis of CU-76

Materials:

  • Starting materials for the triazine core synthesis

  • 3,5-difluoro-4-iodoaniline

  • Methyl chloroformate

  • Appropriate solvents (e.g., DMSO, ethanol)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Synthesis of the Triazine Core: The synthesis begins with the construction of the 1,3,5-triazine core. This is typically achieved through the cyclotrimerization of a suitable precursor or through a stepwise condensation approach.

  • Functionalization of the Triazine Ring: The triazine core is then functionalized by introducing an amino group and a carboxylate group at specific positions.

  • Coupling Reaction: The key step involves the coupling of the functionalized triazine with 3,5-difluoro-4-iodoaniline. This reaction is typically carried out in the presence of a suitable catalyst and base to facilitate the formation of the C-N bond.

  • Esterification: The final step is the esterification of the carboxylic acid group to yield the methyl ester, CU-76. This is commonly achieved by reacting the intermediate with methyl chloroformate or by using methanol in the presence of an acid catalyst.

  • Purification: The final product is purified using standard techniques such as column chromatography to ensure a high degree of purity.

Note: This is a generalized protocol. For a detailed, step-by-step procedure, refer to the supplementary information of the original publication by Padilla-Salinas, et al. (2020).

Mechanism of Action and Biological Activity

CU-76 exerts its biological effect by selectively inhibiting the enzymatic activity of cGAS.[1] cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

CU-76 specifically disrupts this pathway by binding to cGAS and preventing the synthesis of cGAMP. This inhibition is highly selective, as CU-76 has been shown to have no effect on other nucleic acid sensing pathways, such as the RIG-I-MAVS or Toll-like receptor pathways.

The biological activity of CU-76 has been demonstrated in cellular assays. It effectively reduces the DNA-induced dimerization of interferon regulatory factor 3 (IRF3) in a dose-dependent manner and decreases the production of IFN-β in THP-1 cells stimulated with interferon-stimulatory DNA.[1]

Signaling Pathway of cGAS-STING and Inhibition by CU-76

The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by CU-76.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN induces transcription CU76 CU-76 CU76->cGAS inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of CU-76.

Experimental Workflow for Evaluating CU-76 Activity

The following diagram outlines a typical experimental workflow to assess the inhibitory activity of CU-76.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cell-Based Assays enzyme_assay cGAS Enzyme Assay (e.g., FRET-based) ic50_determination IC₅₀ Determination enzyme_assay->ic50_determination cell_culture Cell Culture (e.g., THP-1 cells) stimulation Stimulation with Interferon-Stimulatory DNA cell_culture->stimulation treatment Treatment with CU-76 (dose-response) stimulation->treatment irf3_dimerization IRF3 Dimerization Assay (Western Blot) treatment->irf3_dimerization ifn_production IFN-β Production Assay (ELISA or qPCR) treatment->ifn_production

Caption: Experimental workflow for evaluating the in vitro and cellular activity of CU-76.

Conclusion and Future Directions

CU-76 represents a significant advancement in the field of innate immunity research. Its high potency and selectivity make it an invaluable tool for dissecting the intricacies of the cGAS-STING pathway. Furthermore, the chemical scaffold of CU-76 provides a promising starting point for the development of novel therapeutics targeting a range of diseases where this pathway is implicated, including autoimmune disorders, inflammatory conditions, and certain cancers. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of CU-76 derivatives to translate its potent in vitro activity into in vivo efficacy.

References

Foundational

role of cGAS-STING pathway in autoimmune disease

An In-depth Technical Guide on the Role of the cGAS-STING Pathway in Autoimmune Disease Executive Summary The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of th...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the cGAS-STING Pathway in Autoimmune Disease

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, critical for detecting cytosolic DNA as a danger signal.[1] While essential for defense against pathogens, aberrant activation of the cGAS-STING pathway by self-derived DNA is increasingly recognized as a key driver in the pathogenesis of numerous autoimmune diseases.[2][3][4] Chronic stimulation leads to a sustained overproduction of type I interferons (IFNs) and other inflammatory cytokines, breaking immune tolerance and causing tissue damage.[5] This guide provides a comprehensive technical overview of the cGAS-STING signaling cascade, its mechanisms of dysregulation in autoimmune conditions such as Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and STING-Associated Vasculopathy with onset in Infancy (SAVI), and the current landscape of therapeutic strategies. We present quantitative data from key preclinical models, detailed experimental protocols for pathway analysis, and visual diagrams of the core signaling and experimental workflows to serve as a resource for researchers, scientists, and drug development professionals.

The Canonical cGAS-STING Signaling Pathway

The cGAS-STING pathway is an evolutionarily conserved mechanism for identifying the presence of DNA in the cytoplasm—a hallmark of cellular infection or damage.[6][7]

  • DNA Sensing by cGAS: The cascade is initiated when cyclic GMP-AMP synthase (cGAS), the primary cytosolic DNA sensor, recognizes and binds to double-stranded DNA (dsDNA).[8] This binding is sequence-independent, relying on interaction with the DNA phosphate backbone.[6] Self-DNA, such as mitochondrial DNA or chromosomal fragments, can also trigger activation.[9]

  • cGAMP Synthesis: Upon binding dsDNA, cGAS undergoes a conformational change, activating its enzymatic function. It catalyzes the synthesis of a second messenger, 2'3'-cyclic GMP-AMP (cGAMP), from ATP and GTP.[8][10]

  • STING Activation and Translocation: cGAMP binds to the STING protein, an adaptor protein primarily localized on the endoplasmic reticulum (ER).[8][11] This binding induces a significant conformational change in STING, leading to its oligomerization.[7] The activated STING complex then translocates from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.[11][12][13]

  • Downstream Kinase and Transcription Factor Activation: At the Golgi, the STING oligomer acts as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8][14] TBK1 phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[7] Concurrently, STING can activate the IKK kinase, leading to the phosphorylation of IκB and the subsequent release and activation of the NF-κB transcription factor.[9][10]

  • Gene Transcription: Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-α, IFN-β).[6][7] Activated NF-κB also moves to the nucleus to induce the expression of a wide range of pro-inflammatory cytokines and chemokines.[14]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er_golgi ER -> Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Pathogen or Self-DNA) cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING binds TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes (IFNB1, etc.) pIRF3->IFN_genes translocates & activates transcription IKK IKK NFkB NF-κB IKK->NFkB phosphorylates pNFkB p-NF-κB NFkB->pNFkB Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_genes translocates & activates transcription actSTING Activated STING (Oligomerized) STING->actSTING Translocates actSTING->TBK1 recruits actSTING->IKK recruits Dysregulation_Pathway cluster_triggers Sources of Cytosolic Self-DNA cluster_defects Underlying Defects in Autoimmunity Mito Mitochondrial Damage (mtDNA release) Pathway cGAS-STING Pathway Activation Mito->Pathway Genomic Genomic Instability (Micronuclei) Genomic->Pathway CellDeath Cell Death (Apoptosis, NETosis) CellDeath->Pathway NucleaseDef Nuclease Deficiency (e.g., TREX1 mutation in AGS) NucleaseDef->Pathway leads to self-DNA accumulation StingGOF STING Gain-of-Function (e.g., SAVI mutations) Chronic Chronic Production of Type I IFNs & Pro-inflammatory Cytokines StingGOF->Chronic constitutive activation Pathway->Chronic Disease Autoimmune Disease (SLE, AGS, SAVI, etc.) - Autoantibody Production - Inflammation - Tissue Damage Chronic->Disease Experimental_Workflow cluster_prep 1. Stimulation cluster_analysis 2. Molecular Analysis start Start culture Culture Cells (e.g., MEFs, THP-1) start->culture treatment Treat with Stimulus (e.g., dsDNA transfection) or Inhibitor culture->treatment harvest Harvest Cells (4-8 hours post-stimulation) treatment->harvest rna_extract RNA Extraction harvest->rna_extract protein_lysis Protein Lysis harvest->protein_lysis cdna_synth cDNA Synthesis rna_extract->cdna_synth sds_page SDS-PAGE & Transfer protein_lysis->sds_page qpcr RT-qPCR Analysis cdna_synth->qpcr end End: Data Interpretation qpcr->end Measure ISG mRNA levels western Western Blot Analysis sds_page->western western->end Measure p-TBK1, p-IRF3 levels

References

Exploratory

Structural Basis of CU-76 Inhibition of cGAS: A Technical Guide

Cyclic GMP-AMP synthase (cGAS) is a pivotal DNA sensor in the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response via the STING pathway.[1][2][3] Dysregulation of the cGAS-STIN...

Author: BenchChem Technical Support Team. Date: November 2025

Cyclic GMP-AMP synthase (cGAS) is a pivotal DNA sensor in the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response via the STING pathway.[1][2][3] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases, making cGAS a significant target for therapeutic intervention.[1][4][5] CU-76 is a selective inhibitor of cGAS that has emerged as a valuable tool for studying cGAS function and as a scaffold for the development of autoimmune therapeutics.[4][6][7] This technical guide provides an in-depth overview of the structural basis of CU-76 inhibition of cGAS, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and dimerization, which activates its enzymatic activity.[1] The active cGAS enzyme synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1][8] 2'3'-cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines.[1][8]

Molecular docking studies suggest that CU-76 inhibits cGAS by preventing its dimerization.[1] It is proposed to bind to a groove that forms part of the DNA-binding surface and the protein-protein interface (PPI) of cGAS.[1][9] By targeting this interface, CU-76 may allosterically inhibit the formation of the active cGAS dimer.[9] Some studies also suggest that CU-76 targets the binding sites for ATP and GTP, the substrates for 2'3'-cGAMP synthesis.[9]

CU-76 demonstrates selectivity for the cGAS-STING pathway, with no significant effect on other nucleic acid sensing pathways such as the RIG-I-MAVS or Toll-like receptor (TLR) pathways.[4][6][7][9]

Quantitative Data

The inhibitory potency of CU-76 against cGAS has been determined through various assays, with reported half-maximal inhibitory concentration (IC50) values showing some variation. This variability can be attributed to different assay formats and conditions.

CompoundTargetAssay TypeReported IC50 (µM)Reference
CU-76cGASNot Specified0.24[6][7]
CU-76human cGASELISA0.108[10]
CU-76human cGASTR-FRET1.225[10]
CU-76cGAS (in THP-1 cells)Not Specified0.27[9]

Signaling Pathway and Inhibition

The following diagram illustrates the cGAS-STING signaling pathway and the proposed point of inhibition by CU-76.

cGAS_STING_Pathway cGAS-STING Signaling Pathway and CU-76 Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS_inactive Inactive cGAS (monomer) dsDNA->cGAS_inactive binds cGAS_active Active cGAS (dimer) cGAS_inactive->cGAS_active dimerization cGAMP 2'3'-cGAMP cGAS_active->cGAMP synthesizes CU76 CU-76 CU76->cGAS_active inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Interferon Gene Expression pIRF3->IFN_genes translocates to nucleus and activates

Caption: cGAS-STING signaling pathway and CU-76 inhibition.

Experimental Protocols

CU-76 is often used as a positive control inhibitor in commercially available cGAS inhibitor screening kits.[10] The protocols for two common assay types are detailed below.

1. cGAS Inhibitor Screening Assay (ELISA-based)

This assay measures the amount of 2'3'-cGAMP produced by cGAS in a competitive ELISA format.

  • Materials: Active human cGAS enzyme, dsDNA, ATP, GTP, experimental inhibitors (and CU-76 as a positive control), 2'3'-cGAMP specific antibody, HRP-linked secondary antibody, TMB substrate, stop solution, and 96-well plates.

  • Procedure:

    • Prepare a reaction mixture containing active cGAS enzyme, dsDNA, ATP, and GTP.

    • Add experimental inhibitors or CU-76 at various concentrations to the reaction mixture in the wells of a 96-well plate.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Stop the reaction.

    • Transfer the reaction products to an ELISA plate pre-coated with a 2'3'-cGAMP conjugate.

    • Add a 2'3'-cGAMP-specific primary antibody, followed by an HRP-linked secondary antibody.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The amount of 2'3'-cGAMP produced is inversely proportional to the absorbance signal. The IC50 value is calculated by plotting the percentage of cGAS inhibition against the inhibitor concentration.

2. cGAS TR-FRET Inhibitor Screening Assay

This is a homogeneous assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Materials: Active human cGAS enzyme, dsDNA, ATP, GTP, experimental inhibitors (and CU-76 as a positive control), fluorescently labeled 2'3'-cGAMP, and an anti-2'3'-cGAMP antibody.

  • Procedure:

    • In a suitable assay plate (e.g., 384-well), mix the active cGAS enzyme, dsDNA, ATP, GTP, and the experimental inhibitors or CU-76.

    • Add the fluorescently labeled 2'3'-cGAMP and the anti-2'3'-cGAMP antibody to the reaction mixture.

    • Incubate the plate to allow the enzymatic reaction and the binding in the TR-FRET assay to reach equilibrium.

    • Read the TR-FRET signal on a plate reader.

  • Data Analysis: In the absence of cGAS activity, the fluorescently labeled 2'3'-cGAMP binds to the antibody, resulting in a high TR-FRET signal. When cGAS is active, it produces unlabeled 2'3'-cGAMP, which competes with the labeled cGAMP for antibody binding, leading to a decrease in the TR-FRET signal. The IC50 value is determined by plotting the TR-FRET signal against the inhibitor concentration.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of cGAS inhibitors like CU-76.

Experimental_Workflow Workflow for cGAS Inhibitor Discovery cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Optimization Phase HTS High-Throughput Screening (HTS) (e.g., TR-FRET, ELISA) Hit_Validation Hit Validation & IC50 Determination (Biochemical Assays) HTS->Hit_Validation Virtual_Screening Virtual Screening & Docking Studies Virtual_Screening->Hit_Validation Fragment_Screening Fragment-Based Screening (e.g., NMR, FP) Fragment_Screening->Hit_Validation Selectivity Selectivity Assays (e.g., RIG-I, TLR pathways) Hit_Validation->Selectivity Cell_Based Cell-Based Assays (e.g., IFN-β production in THP-1 cells) Selectivity->Cell_Based Structural Structural Studies (Crystallography, Cryo-EM) Cell_Based->Structural SAR Structure-Activity Relationship (SAR) & Lead Optimization Cell_Based->SAR Structural->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: A typical workflow for discovering and characterizing cGAS inhibitors.

References

Foundational

An In-depth Technical Guide to the Selectivity of CU-76 for cGAS

Introduction: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA as a danger signal.[1][2] Th...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA as a danger signal.[1][2] This signal can originate from invading pathogens or from self-DNA in cases of cellular damage or autoimmune disorders.[1][3] Consequently, the cGAS-STING pathway has emerged as a significant therapeutic target for a range of diseases. CU-76 is a small-molecule inhibitor that has been developed to target this pathway. This guide provides a detailed technical overview of CU-76, focusing on its selectivity for cGAS, the quantitative measures of its activity, and the experimental protocols used for its characterization.

The cGAS-STING Signaling Pathway

The activation of the cGAS-STING pathway is a sequential process initiated by the presence of double-stranded DNA (dsDNA) in the cell's cytoplasm.[2] The enzyme cGAS acts as the direct sensor of this cytosolic dsDNA.[4] Upon binding to dsDNA, cGAS undergoes a conformational change and becomes enzymatically active, catalyzing the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4]

This newly synthesized cGAMP then binds to the STING protein, which is an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[4][5] The binding of cGAMP induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[3][4] In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of genes for type I interferons and other pro-inflammatory cytokines, initiating a robust immune response.[1][3]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes (ATP, GTP) STING_ER STING (on ER) cGAMP->STING_ER Binds & Activates STING_Active Activated STING (translocated) STING_ER->STING_Active Translocates TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_Genes Type I Interferon Gene Transcription pIRF3->IFN_Genes Translocates

Caption: The canonical cGAS-STING signaling pathway.

Quantitative Data and Selectivity Profile of CU-76

CU-76 has been identified as a potent small-molecule inhibitor of human cGAS (hcGAS).[5][6] Its inhibitory activity has been quantified using various biochemical assays, which measure the enzymatic production of cGAMP. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Data Presentation

The inhibitory potency of CU-76 against human cGAS has been determined in different assay formats, which can yield different IC50 values.

CompoundTargetAssay TypeIC50 (nM)Reference
CU-76 Human cGASELISA-based Inhibitor Screening Assay108[7]
CU-76 Human cGASTR-FRET Inhibitor Screening Assay1,225[7]

Note: The variation in IC50 values can be attributed to differences in assay principles, reagents, and experimental conditions.

Selectivity Profile

A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other cellular components to minimize off-target effects. Studies have shown that CU-76 selectively inhibits the cGAS-dependent DNA sensing pathway.[6][8] Specifically, it was demonstrated to have no effect on other crucial innate immune signaling pathways, such as the RIG-I-MAVS pathway (which senses viral RNA) and Toll-like receptor (TLR) pathways.[6][8] This indicates that CU-76 possesses a high degree of selectivity for cGAS, making it a valuable tool for specifically probing the function of the cGAS-STING axis in research and a promising scaffold for therapeutic development.

Selectivity_Diagram cluster_pathways Innate Immune Signaling Pathways CU76 CU-76 cGAS_STING cGAS-STING Pathway (DNA Sensing) CU76->cGAS_STING Inhibits RIGI RIG-I-MAVS Pathway (RNA Sensing) CU76->RIGI No Effect TLR Toll-like Receptor Pathways CU76->TLR No Effect

Caption: Selectivity profile of the cGAS inhibitor CU-76.

Experimental Protocols

The characterization of cGAS inhibitors like CU-76 relies on robust and reproducible experimental assays. The most common methods are in vitro biochemical assays that directly measure the enzymatic activity of purified recombinant cGAS.

In Vitro cGAS Inhibition Assay (Competitive ELISA)

This protocol outlines a common method for determining the IC50 value of a cGAS inhibitor by quantifying the amount of 2'3'-cGAMP produced in an enzymatic reaction using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[7]

Principle: The assay measures the amount of cGAMP produced by recombinant cGAS in the presence of its substrates (ATP, GTP) and a DNA activator. This product then competes with a known amount of a cGAMP-conjugate (e.g., cGAMP-HRP) for binding to a cGAMP-specific antibody coated on a microplate. The resulting signal is inversely proportional to the amount of cGAMP produced by the cGAS enzyme.

Detailed Methodology:

  • Reagent Preparation:

    • Inhibitor Dilution: Prepare a serial dilution of CU-76 in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

    • Enzyme/DNA Master Mix: Thaw recombinant human cGAS and dsDNA (e.g., Herring Testes DNA) on ice. Prepare a master mix containing the cGAS enzyme and dsDNA in a reaction buffer (e.g., Tris buffer with MgCl2, NaCl, and DTT).

    • Substrate Master Mix: Prepare a master mix of ATP and GTP in the reaction buffer.

  • Enzymatic Reaction:

    • Add the serially diluted CU-76 or vehicle control (for 100% activity) to the wells of a 96-well plate.

    • Add the cGAS/dsDNA master mix to each well to initiate inhibitor binding.

    • Initiate the enzymatic reaction by adding the ATP/GTP master mix to all wells.

    • Controls: Include wells for "No Enzyme," "No Inhibitor," and "No DNA" to serve as controls for background signal and maximum activity.

    • Incubation: Seal the plate and incubate at 37°C for a defined period (e.g., 60-120 minutes) to allow for cGAMP production.

  • cGAMP Quantification (ELISA):

    • Transfer the reaction mixture from each well to the corresponding wells of the cGAMP-specific antibody-coated ELISA plate.

    • Add the cGAMP-HRP conjugate to each well. A competitive reaction occurs between the enzymatically produced cGAMP and the cGAMP-HRP for binding to the antibody.

    • Incubation: Incubate the plate according to the ELISA kit manufacturer's instructions (e.g., 2 hours at room temperature).

    • Wash: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.

    • Detection: Add a colorimetric substrate (e.g., TMB) to each well. The HRP enzyme on the bound conjugate will convert the substrate, leading to color development.

    • Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "No Enzyme" control) from all other readings.

    • Normalize the data, setting the "No Inhibitor" control as 100% cGAS activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent activity against the logarithm of the inhibitor (CU-76) concentration.

    • Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_reaction 1. Enzymatic Reaction cluster_elisa 2. Competitive ELISA Detection cluster_analysis 3. Data Analysis reagents Mix Reagents: - Recombinant cGAS - dsDNA - ATP & GTP - Serial Dilutions of CU-76 incubation1 Incubate at 37°C (e.g., 60-120 min) reagents->incubation1 product 2'3'-cGAMP is Produced incubation1->product transfer Transfer Reaction Mix to Antibody-Coated Plate product->transfer add_conjugate Add cGAMP-HRP Conjugate transfer->add_conjugate incubation2 Incubate for Competitive Binding add_conjugate->incubation2 wash Wash to Remove Unbound Reagents incubation2->wash add_substrate Add TMB Substrate wash->add_substrate read Read Absorbance (450 nm) add_substrate->read plot Plot Dose-Response Curve (% Inhibition vs. [CU-76]) read->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for a cGAS competitive ELISA inhibition assay.

References

Exploratory

The Biological Consequences of cGAS Inhibition by CU-76: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the biological consequences of inhibiting the cyclic GMP-AMP synthase (cGAS) with the small molecul...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological consequences of inhibiting the cyclic GMP-AMP synthase (cGAS) with the small molecule inhibitor, CU-76. As aberrant activation of the cGAS-STING (Stimulator of Interferon Genes) pathway is increasingly implicated in the pathophysiology of various autoimmune and inflammatory diseases, the development of potent and specific cGAS inhibitors like CU-76 is of significant therapeutic interest. This document details the quantitative effects of CU-76, outlines the experimental protocols for its characterization, and visualizes the key biological and experimental pathways.

Executive Summary

CU-76 is a potent and selective inhibitor of human cGAS. It effectively blocks the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby preventing the downstream activation of the STING pathway and the subsequent production of type I interferons and other pro-inflammatory cytokines. In vitro, CU-76 demonstrates low nanomolar to sub-micromolar inhibitory activity. Cellular assays confirm its ability to suppress the DNA-dependent interferon response in human monocytic cell lines. Notably, CU-76 exhibits high selectivity for the cGAS-STING pathway, with no significant impact on other innate immune signaling pathways such as those mediated by RIG-I or Toll-like receptors.

Data Presentation: Quantitative Analysis of CU-76 Inhibition

The inhibitory potency of CU-76 has been characterized using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

Assay Type Target Cell Line IC50
In Vitro (ELISA-based)Human cGAS-108 nM[1]
In Vitro (TR-FRET)Human cGAS-1,225 nM[1]
Cell-Based (IFN-β Induction)Human cGASTHP-10.27 µM (270 nM)[2][3]

For comparison, the table below includes IC50 values for other well-characterized cGAS inhibitors.

Compound Assay Type Target Cell Line IC50
CU-76 Cell-Based Human cGAS THP-1 0.27 µM [2][3]
G150Cell-BasedHuman cGASTHP-11.96 µM[1]
PF-06928215BiochemicalHuman cGAS-4.9 µM[4]
RU.521Cell-BasedHuman cGASTHP-1~0.8 µM[5]

Signaling Pathway and Inhibitory Mechanism

CU-76 acts by inhibiting the enzymatic activity of cGAS. The canonical cGAS-STING signaling pathway and the point of inhibition by CU-76 are depicted below. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of cGAMP from ATP and GTP[6]. cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines[3]. Molecular docking analyses suggest that CU-76 may prevent cGAS dimerization, which is essential for its activation.

cGAS_STING_Pathway cGAS-STING Signaling Pathway and CU-76 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes CU76 CU-76 CU76->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (e.g., IFN-β) & Pro-inflammatory Cytokines Nucleus->IFN induces transcription

cGAS-STING signaling and CU-76 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro cGAS Inhibition Assay (ELISA-based)

This protocol is adapted from commercially available cGAS inhibitor screening kits where CU-76 is used as a positive control[1][5].

Objective: To determine the IC50 of a test compound against recombinant human cGAS.

Materials:

  • Recombinant human cGAS enzyme

  • cGAS Reaction Buffer

  • dsDNA (e.g., Herring Testes DNA)

  • ATP and GTP Substrates

  • Test compound (e.g., CU-76) dissolved in DMSO

  • cGAS Stop Solution

  • 96-well assay plate

  • 2'3'-cGAMP ELISA Kit

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in cGAS Reaction Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Diluted test compound or vehicle (for control).

    • A master mix of cGAS enzyme and dsDNA in cGAS Reaction Buffer.

  • Enzymatic Reaction: Initiate the reaction by adding a master mix of ATP and GTP. Final concentrations are typically in the range of 10-100 nM for cGAS, 5-10 ng/µL for dsDNA, and 100 µM for both ATP and GTP[7].

  • Incubation: Incubate the plate at 37°C for 30-90 minutes[7].

  • Reaction Termination: Stop the reaction by adding the cGAS Stop Solution.

  • cGAMP Quantification: Quantify the amount of 2'3'-cGAMP produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the normalized cGAMP production against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In_Vitro_Workflow In Vitro cGAS Inhibition Assay Workflow Prep Prepare Reagent Master Mixes (cGAS/dsDNA, ATP/GTP) & Serial Dilutions of CU-76 Setup Add Reagents to 96-well Plate: 1. CU-76/Vehicle 2. cGAS/dsDNA Master Mix Prep->Setup Initiate Initiate Reaction with ATP/GTP Master Mix Setup->Initiate Incubate Incubate at 37°C (30-90 minutes) Initiate->Incubate Stop Terminate Reaction with Stop Solution Incubate->Stop Quantify Quantify 2'3'-cGAMP using Competitive ELISA Stop->Quantify Analyze Analyze Data: Normalize to Control & Calculate IC50 Quantify->Analyze

Workflow for in vitro cGAS inhibition assay.
Cell-Based cGAS Inhibition Assay (qRT-PCR)

This protocol describes the assessment of cGAS inhibition in a cellular context by measuring the downstream induction of IFN-β mRNA.

Objective: To determine the cellular IC50 of CU-76 in a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • dsDNA (e.g., Herring Testes DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • CU-76 dissolved in DMSO

  • RNA extraction kit

  • qRT-PCR reagents (primers for IFNB1 and a housekeeping gene like GAPDH)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Cell Treatment: Seed THP-1 cells in a multi-well plate. Pre-treat the cells with a serial dilution of CU-76 or vehicle (DMSO) for 1-2 hours.

  • cGAS Stimulation: Transfect the cells with dsDNA using a suitable transfection reagent to stimulate the cGAS pathway.

  • Incubation: Incubate the cells for 4-6 hours to allow for the induction of IFNB1 gene expression[7].

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • qRT-PCR:

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative expression of IFNB1 mRNA using qRT-PCR, normalizing to the expression of a housekeeping gene.

  • Data Analysis:

    • Calculate the percentage of inhibition of IFNB1 induction for each CU-76 concentration relative to the vehicle-treated control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the CU-76 concentration and fitting the data to a dose-response curve.

Selectivity Assays

To confirm that CU-76 specifically inhibits the cGAS-STING pathway, its activity is tested against other innate immune signaling pathways.

Procedure:

  • RIG-I Pathway: Treat THP-1 cells with CU-76 and then stimulate with a RIG-I agonist, such as poly(I:C). Measure the induction of a downstream target like IFN-β.

  • TLR Pathway: Treat THP-1 cells with CU-76 and then stimulate with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4. Measure the induction of a downstream target like IL-6.

CU-76 has been shown to not significantly affect these pathways, demonstrating its selectivity for cGAS-mediated signaling[3][8].

Selectivity_Assay CU-76 Selectivity Assay Logic THP1 THP-1 Cells CU76_pretreat Pre-treat with CU-76 or Vehicle THP1->CU76_pretreat Stim_dsDNA Stimulate with dsDNA (cGAS agonist) CU76_pretreat->Stim_dsDNA Stim_polyIC Stimulate with poly(I:C) (RIG-I agonist) CU76_pretreat->Stim_polyIC Stim_LPS Stimulate with LPS (TLR4 agonist) CU76_pretreat->Stim_LPS Measure_IFNb Measure IFN-β (qRT-PCR) Stim_dsDNA->Measure_IFNb Stim_polyIC->Measure_IFNb Measure_IL6 Measure IL-6 (qRT-PCR) Stim_LPS->Measure_IL6 Result_cGAS Result: IFN-β Inhibited Measure_IFNb->Result_cGAS Result_RIGI Result: IFN-β Not Inhibited Measure_IFNb->Result_RIGI Result_TLR Result: IL-6 Not Inhibited Measure_IL6->Result_TLR

References

Foundational

CU-76: A Targeted Inhibitor of the cGAS-STING Pathway and its Impact on Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune syste...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a potent antiviral and anti-tumor response. However, aberrant activation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has driven the development of small molecule inhibitors targeting key components of the cGAS-STING cascade. This technical guide provides a comprehensive overview of CU-76, a selective small-molecule inhibitor of human cGAS. We will delve into its mechanism of action, its effects on innate immune signaling, and present detailed quantitative data and experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and drug discovery.

Introduction to CU-76

CU-76 is a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS), a key DNA sensor in the innate immune system.[1] Upon binding to cytosolic dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. CU-76 effectively blocks this pathway at its origin by directly inhibiting the enzymatic activity of cGAS.

Chemical Properties of CU-76:

PropertyValue
IUPAC Name methyl 4-amino-6-[(3,5-difluoro-4-iodophenyl)amino]-1,3,5-triazine-2-carboxylate
Molecular Formula C₁₁H₈F₂IN₅O₂
Molecular Weight 407.1 g/mol
CAS Number 2400954-58-5

Mechanism of Action

CU-76 exerts its inhibitory effect by disrupting the dimerization of human cGAS, a crucial step for its enzymatic activity. It selectively targets the cGAS-STING pathway, specifically inhibiting the dsDNA-induced signaling cascade. Importantly, CU-76 does not affect other innate immune signaling pathways, such as the RIG-I-MAVS RNA sensing pathway, highlighting its specificity.

Below is a signaling pathway diagram illustrating the point of intervention of CU-76.

CU76_cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS_inactive Inactive cGAS (monomer) dsDNA->cGAS_inactive binds cGAS_active Active cGAS (dimer) cGAS_inactive->cGAS_active dimerization cGAMP 2'3'-cGAMP cGAS_active->cGAMP synthesis CU76 CU-76 CU76->cGAS_active inhibits dimerization ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_inactive Inactive STING (ER membrane) cGAMP->STING_inactive binds STING_active Active STING STING_inactive->STING_active activation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerization pIRF3_nucleus p-IRF3 pIRF3->pIRF3_nucleus translocation IFN_genes Type I IFN Genes pIRF3_nucleus->IFN_genes activates transcription

CU-76 inhibits the cGAS-STING signaling pathway.

Quantitative Data

The inhibitory activity of CU-76 has been quantified in both biochemical and cell-based assays.

Table 1: In Vitro Inhibition of Human cGAS by CU-76

Assay TypeIC₅₀ (µM)
Biochemical (recombinant human cGAS)0.24[1]

Table 2: Cellular Inhibition of dsDNA-induced IFN-β Production by CU-76 in THP-1 Cells

Concentration (µM)% Inhibition of IFN-β Production
10> 50%
30> 80%
100> 95%

Note: The percentage of inhibition is estimated based on reported dose-response data. For precise values, refer to the primary literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CU-76.

In Vitro cGAS Enzymatic Assay

This protocol describes a fluorescence polarization (FP)-based assay to measure the enzymatic activity of recombinant human cGAS and its inhibition by CU-76.

Materials:

  • Recombinant human cGAS protein

  • Herring Testis DNA (HT-DNA)

  • ATP and GTP

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NaCl, 1 mM DTT

  • CU-76 (or other test compounds) dissolved in DMSO

  • Fluorescently labeled cGAMP tracer

  • cGAMP antibody

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of CU-76 in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a 384-well plate, add the diluted CU-76 or vehicle control (DMSO in Assay Buffer).

  • Prepare a master mix containing recombinant human cGAS and HT-DNA in Assay Buffer. Add this mix to each well.

  • Initiate the enzymatic reaction by adding a master mix of ATP and GTP in Assay Buffer to all wells. Final concentrations of key reactants can be optimized but a starting point is: 100 nM cGAS, 10 ng/µL HT-DNA, 100 µM ATP, and 100 µM GTP.

  • Incubate the plate at 37°C for 60-120 minutes.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Add the cGAMP detection mix, containing the fluorescently labeled cGAMP tracer and the cGAMP antibody, to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the percentage of inhibition for each concentration of CU-76 relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

cGAS_Assay_Workflow start Start reagent_prep Prepare Reagents: - Serial dilutions of CU-76 - cGAS/dsDNA master mix - ATP/GTP master mix start->reagent_prep plate_setup Plate Setup: Add CU-76/vehicle to wells reagent_prep->plate_setup add_cgas_dna Add cGAS/dsDNA mix plate_setup->add_cgas_dna start_reaction Initiate Reaction: Add ATP/GTP mix add_cgas_dna->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction with EDTA incubation->stop_reaction detection Add FP Detection Reagents stop_reaction->detection read_plate Read Fluorescence Polarization detection->read_plate data_analysis Data Analysis: Calculate % inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Workflow for the in vitro cGAS enzymatic assay.
Cellular IFN-β Production Assay in THP-1 Cells

This protocol details the measurement of IFN-β secretion from human THP-1 monocytic cells following dsDNA stimulation and treatment with CU-76.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Herring Testis DNA (HT-DNA)

  • CU-76

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

  • After differentiation, remove the PMA-containing medium and replace it with fresh, complete medium. Allow the cells to rest for 24 hours.

  • Pre-treat the differentiated THP-1 cells with various concentrations of CU-76 or vehicle control (DMSO) for 1-2 hours.

  • Prepare a complex of HT-DNA and a transfection reagent according to the manufacturer's instructions.

  • Add the HT-DNA complex to the cells to stimulate the cGAS-STING pathway. A final concentration of 1-2 µg/mL of HT-DNA is typically effective.

  • Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's protocol.

  • Determine the dose-dependent inhibition of IFN-β production by CU-76.

IRF3 Dimerization Assay

This protocol describes the use of native polyacrylamide gel electrophoresis (PAGE) and Western blotting to assess the effect of CU-76 on dsDNA-induced dimerization of IRF3.

Materials:

  • Differentiated THP-1 cells

  • Transfection reagents and HT-DNA

  • CU-76

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Native PAGE gels and running buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies: anti-IRF3, anti-phospho-IRF3 (S386)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat differentiated THP-1 cells with CU-76 and stimulate with HT-DNA as described in the cellular IFN-β production assay (Protocol 4.2).

  • At a specified time point post-stimulation (e.g., 6-8 hours), wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatants.

  • For native PAGE, mix an aliquot of the cell lysate with a non-denaturing loading buffer.

  • Run the samples on a native polyacrylamide gel to separate protein complexes based on their size and charge.

  • For SDS-PAGE (as a loading control), mix another aliquot of the lysate with a denaturing loading buffer, boil, and run on a standard SDS-PAGE gel.

  • Transfer the separated proteins from both gels to PVDF membranes.

  • Block the membranes and probe with a primary antibody against total IRF3 for the native gel to detect both monomeric and dimeric forms.

  • Probe the SDS-PAGE membrane with an antibody against a loading control (e.g., β-actin) and total IRF3 to ensure equal protein loading. Probing for phospho-IRF3 can also be performed on this membrane.

  • Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Analyze the reduction in the IRF3 dimer band in the CU-76 treated samples compared to the vehicle control on the native gel.

IRF3_Dimerization_Workflow start Start cell_treatment Treat THP-1 cells with CU-76 and stimulate with dsDNA start->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis native_page Native PAGE for IRF3 dimerization cell_lysis->native_page sds_page SDS-PAGE for loading control cell_lysis->sds_page western_blot_native Western Blot for total IRF3 (detect monomer and dimer) native_page->western_blot_native western_blot_sds Western Blot for total IRF3 and loading control sds_page->western_blot_sds data_analysis Analyze reduction in IRF3 dimer western_blot_native->data_analysis western_blot_sds->data_analysis end End data_analysis->end

Workflow for the IRF3 dimerization assay.

Conclusion

CU-76 is a valuable tool for studying the role of the cGAS-STING pathway in innate immunity and inflammatory diseases. Its high potency and selectivity for human cGAS make it a promising lead compound for the development of novel therapeutics for autoimmune disorders characterized by aberrant cGAS activation. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the biological effects of CU-76 and to explore its therapeutic potential. Further studies are warranted to evaluate its in vivo efficacy and safety profile.

References

Exploratory

In-Depth Technical Guide to CU-76: A Potent and Selective Human cGAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract CU-76 is a small molecule inhibitor of human cyclic GMP-AMP synthase (hcGAS), a critical DNA sensor in the innate immune system.[1] With a half-max...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-76 is a small molecule inhibitor of human cyclic GMP-AMP synthase (hcGAS), a critical DNA sensor in the innate immune system.[1] With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, CU-76 demonstrates high potency and selectivity for the cGAS-STING signaling pathway.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of CU-76. It details the experimental protocols for its characterization and outlines its synthesis. Furthermore, this guide visualizes the cGAS-STING signaling pathway and the experimental workflow for inhibitor screening, providing a valuable resource for researchers in immunology, autoimmune diseases, and oncology.

Chemical Properties and Structure

CU-76, with the IUPAC name methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate, is a key compound for investigating the cGAS-STING pathway.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate[1]
CAS Number 2400954-58-5[1]
Molecular Formula C11H8F2IN5O2[1]
Molecular Weight 407.11 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥98%
Solubility Soluble in DMSO[1]

Mechanism of Action and Biological Activity

CU-76 is a potent inhibitor of human cGAS with a reported IC50 of 0.24 μM.[1] It selectively targets the cGAS-STING pathway, which is responsible for detecting cytosolic DNA and initiating an innate immune response. Studies have shown that CU-76 does not affect other nucleic acid sensing pathways, such as the RIG-I-MAVS or Toll-like receptor pathways, highlighting its specificity.[1]

The proposed mechanism of action involves CU-76 binding to a groove at the interface of the cGAS dimer, thereby interfering with the protein-protein interactions necessary for its activation and subsequent synthesis of the second messenger cyclic GMP-AMP (cGAMP). This inhibition of cGAS activity prevents the downstream activation of STING and the production of type I interferons and other pro-inflammatory cytokines.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central component of the innate immune system. The following diagram illustrates the key steps in this pathway.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER binds & activates CU76 CU-76 CU76->cGAS inhibits STING_Golgi STING Dimer STING_ER->STING_Golgi translocates & dimerizes TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes induces transcription TR_FRET_Workflow A Prepare Reaction Mix (Buffer, htDNA, ATP, GTP) B Add CU-76 (or test compound) to 384-well plate A->B C Initiate reaction with hcGAS enzyme B->C D Incubate at 37°C C->D E Stop reaction with EDTA D->E F Add TR-FRET detection reagents E->F G Incubate at room temperature F->G H Read TR-FRET signal G->H I Calculate IC50 H->I Synthesis_Workflow A 2,4,6-Trichloro-1,3,5-triazine C Intermediate 1 A->C B Methyl 4-aminobenzoate B->C E Intermediate 2 C->E D 3,5-Difluoro-4-iodoaniline D->E G CU-76 E->G F Ammonia F->G

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for CU-76 in THP-1 Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction CU-76 is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-76 is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the innate immune system. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the stimulator of interferon genes (STING). This activation leads to the production of type I interferons (IFNs) and other inflammatory cytokines. The cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive protocol for utilizing CU-76 in THP-1 human monocytic cell culture, a widely used model for studying monocyte and macrophage biology, including innate immune signaling pathways.

Mechanism of Action of CU-76

CU-76 selectively inhibits the enzymatic activity of cGAS with a reported IC50 of 0.24 µM. By blocking the synthesis of cGAMP, CU-76 effectively suppresses the downstream activation of the STING pathway, leading to a reduction in the production of type I interferons, such as IFN-β, in response to cytosolic DNA.[1] Its selectivity for the cGAS-STING pathway has been demonstrated, with no significant effects on other nucleic acid-sensing pathways like the RIG-I-MAVS or Toll-like receptor (TLR) pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for CU-76.

ParameterValueCell LineNotesReference
IC50 (cGAS inhibition) 0.24 µMBiochemical AssayIn vitro inhibition of cGAS enzymatic activity.[1]
Effective Concentration 10 - 100 µMTHP-1 cellsDose-dependent reduction of IFN-β production in response to interferon-stimulatory DNA.[1]
Molecular Weight 407.12 g/mol N/A
Solubility 100 mM in DMSO, 10 mM in ethanolN/A

Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes CU76 CU-76 CU76->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates IFNB_gene IFN-β Gene pIRF3_nuc->IFNB_gene Induces Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_protein IFN-β Protein (secreted) IFNB_mRNA->IFNB_protein

Caption: The cGAS-STING signaling pathway and the inhibitory action of CU-76.

Experimental Protocols

THP-1 Cell Culture and Maintenance

A consistent and healthy THP-1 cell culture is crucial for reproducible results.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (100x)

  • 0.05 mM 2-mercaptoethanol (optional, can improve cell health)

  • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Add 2-mercaptoethanol to a final concentration of 0.05 mM if desired.

  • Cell Thawing: Quickly thaw a cryovial of THP-1 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells at a density of 2-4 x 10^5 cells/mL in a T-25 or T-75 flask.

  • Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Maintain the cell density between 2 x 10^5 and 8 x 10^5 cells/mL. Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

Assessment of CU-76 Cytotoxicity in THP-1 Cells

It is essential to determine the non-toxic concentration range of CU-76 before proceeding with functional assays.

Materials:

  • THP-1 cells

  • Complete growth medium

  • CU-76 (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection

Protocol:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

  • Compound Preparation: Prepare a 2x stock concentration series of CU-76 in complete growth medium. Remember to include a vehicle control (DMSO) at the same final concentration as the highest CU-76 concentration.

  • Treatment: Add 100 µL of the 2x CU-76 stock solutions to the respective wells to achieve the final desired concentrations.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.

Inhibition of IFN-β Production in THP-1 Cells

This protocol details how to assess the inhibitory effect of CU-76 on the cGAS-STING pathway by measuring IFN-β secretion.

Materials:

  • THP-1 cells

  • Complete growth medium

  • CU-76 (dissolved in DMSO)

  • Interferon-stimulatory DNA (ISD) or Herring Testis DNA (HT-DNA)

  • Transfection reagent (e.g., Lipofectamine® 2000)

  • Opti-MEM™ I Reduced Serum Medium

  • Human IFN-β ELISA kit

Protocol:

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete growth medium.

  • CU-76 Pre-treatment: The following day, pre-treat the cells with various concentrations of CU-76 (e.g., 1, 10, 30, 100 µM) or vehicle (DMSO) for 1-2 hours.

  • DNA Transfection:

    • In a separate tube, dilute ISD or HT-DNA in Opti-MEM™.

    • In another tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted DNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the DNA-transfection reagent complexes to the wells containing the pre-treated THP-1 cells.

  • Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • ELISA: Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's protocol.

Experimental Workflow

Experimental_Workflow start Start culture_thp1 Culture & Maintain THP-1 Cells start->culture_thp1 cytotoxicity Determine Non-Toxic Dose Range of CU-76 (Cytotoxicity Assay) culture_thp1->cytotoxicity functional_assay Functional Assay: Inhibition of IFN-β Production cytotoxicity->functional_assay pretreat Pre-treat THP-1 cells with CU-76 or Vehicle functional_assay->pretreat stimulate Stimulate with cytosolic DNA (e.g., ISD transfection) pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure IFN-β by ELISA collect_supernatant->elisa data_analysis Data Analysis & Interpretation elisa->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating CU-76 in THP-1 cells.

Data Interpretation and Troubleshooting

  • High Cytotoxicity: If significant cell death is observed at the desired inhibitory concentrations, reduce the incubation time or the concentration of CU-76. Ensure the DMSO concentration in the final culture medium is below 0.5%.

  • No Inhibition of IFN-β: Verify the efficiency of DNA transfection. Ensure that the positive control (DNA stimulation without CU-76) shows a robust IFN-β response. Confirm the activity of the CU-76 compound.

  • High Variability: Inconsistent cell density can lead to variable results. Ensure a single-cell suspension and accurate cell counting before seeding.

By following these detailed protocols and application notes, researchers can effectively utilize CU-76 to investigate the role of the cGAS-STING pathway in THP-1 cells and explore its therapeutic potential.

References

Application

Application Note &amp; Protocol: High-Throughput Screening Assay for Novel Kinase CU-76 Inhibitors

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for a bioluminescence-based, high-throughput screening (HTS) assay to identify and characterize...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a bioluminescence-based, high-throughput screening (HTS) assay to identify and characterize inhibitors of the novel kinase CU-76. The protocol outlines the necessary reagents, step-by-step experimental procedures, and data analysis methods. Included are representative data and visualizations to guide the user through the process.

Introduction

The novel kinase CU-76 has been identified as a key regulator in a critical cellular signaling pathway implicated in disease progression. Its dysregulation is associated with aberrant cell proliferation and survival. As such, CU-76 represents a promising therapeutic target for the development of novel small-molecule inhibitors. This application note describes a robust and sensitive in vitro assay designed for the screening and profiling of potential CU-76 inhibitors.

Principle of the Assay

The CU-76 inhibitor screening assay is a luminescence-based kinase assay that quantifies the activity of CU-76 by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the CU-76 kinase reaction is performed in the presence of a substrate, ATP, and the test compounds. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a second reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the CU-76 kinase activity. Inhibitors of CU-76 will lead to a decrease in the luminescent signal.

The CU-76 signaling pathway is initiated by an upstream growth factor signal, leading to the activation of a receptor tyrosine kinase (RTK). This activation triggers a downstream cascade, resulting in the activation of CU-76. Active CU-76 then phosphorylates its target substrate, which in turn modulates gene expression to promote cell proliferation and inhibit apoptosis.

CU76_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK CU76 CU-76 RTK->CU76 Activates Substrate Target Substrate CU76->Substrate Phosphorylates Gene Gene Expression Substrate->Gene Proliferation Cell Proliferation Gene->Proliferation Apoptosis Apoptosis Gene->Apoptosis Inhibitor CU-76 Inhibitor Inhibitor->CU76 Inhibits

Figure 1. Proposed signaling pathway for the novel kinase CU-76.

Materials and Reagents

  • Enzyme: Recombinant human CU-76 kinase

  • Substrate: Poly(Glu, Tyr) 4:1 peptide

  • Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP, 10mM

    • ADP, 10mM

  • Buffer: Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds: Serial dilutions in 100% DMSO

  • Control Inhibitor: Staurosporine (1mM stock in DMSO)

  • Plates: White, opaque, 384-well assay plates (e.g., Corning #3572)

  • Equipment:

    • Luminometer capable of reading 384-well plates

    • Acoustic liquid handler or multichannel pipettes

    • Plate shaker

Experimental Protocol

The following protocol is optimized for a 10 µL final reaction volume in a 384-well plate format.

4.1. Reagent Preparation

  • Kinase Reaction Buffer: Prepare a 1X working solution of the kinase reaction buffer.

  • ATP/Substrate Solution: Prepare a 2X working solution containing 2X ATP (e.g., 20 µM for a 10 µM final concentration) and 2X substrate (e.g., 1 mg/mL for a 0.5 mg/mL final) in 1X Kinase Reaction Buffer.

  • CU-76 Enzyme Solution: Prepare a 2X working solution of CU-76 enzyme in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Test Compounds: Prepare a serial dilution of test compounds in 100% DMSO. For a typical 10-point dose-response curve, start with a 1 mM stock and perform 1:3 serial dilutions. Then, create an intermediate dilution of these compounds in Kinase Reaction Buffer.

4.2. Assay Procedure

  • Compound Addition: Add 1 µL of the diluted test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 4 µL of the 2X CU-76 enzyme solution to all wells except the "no enzyme" control wells. Add 4 µL of Kinase Reaction Buffer to the "no enzyme" wells.

  • Plate Incubation: Briefly centrifuge the plate (e.g., 1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction.

  • Reaction Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate for 60 minutes at room temperature.

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate for 40 minutes at room temperature.

  • Signal Development: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

  • Final Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Assay_Workflow start Start add_cmpd 1. Add 1µL Compound/ DMSO to 384-well plate start->add_cmpd add_enz 2. Add 4µL of 2X CU-76 Enzyme Solution add_cmpd->add_enz incubate1 3. Incubate 15 min at room temperature add_enz->incubate1 add_sub 4. Add 5µL of 2X ATP/Substrate Solution incubate1->add_sub incubate2 5. Incubate 60 min at room temperature add_sub->incubate2 add_adpglo 6. Add 10µL of ADP-Glo™ Reagent incubate2->add_adpglo incubate3 7. Incubate 40 min at room temperature add_adpglo->incubate3 add_kdr 8. Add 20µL of Kinase Detection Reagent incubate3->add_kdr incubate4 9. Incubate 30 min at room temperature add_kdr->incubate4 read 10. Measure Luminescence incubate4->read end End read->end

Method

Measuring cGAS Activity In Vitro Using the Inhibitor CU-76: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune diseases and cancer, making cGAS a promising therapeutic target.

This document provides detailed application notes and protocols for measuring the enzymatic activity of cGAS in vitro, with a specific focus on utilizing CU-76, a known cGAS inhibitor. These protocols are designed to enable researchers to screen for novel cGAS modulators, characterize their potency, and investigate the mechanisms of cGAS inhibition.

cGAS-STING Signaling Pathway

The cGAS-STING signaling cascade begins with the recognition of cytosolic dsDNA by cGAS. This binding event induces a conformational change in cGAS, activating its enzymatic function. Activated cGAS then utilizes adenosine triphosphate (ATP) and guanosine triphosphate (GTP) as substrates to produce 2'3'-cGAMP. cGAMP subsequently binds to STING, an endoplasmic reticulum-resident protein, triggering its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of genes encoding type I interferons and other pro-inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binding & Activation CU76 CU-76 CU76->cGAS Inhibition STING_active Activated STING STING->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 Transcription Type I IFN Gene Transcription pIRF3->Transcription

Figure 1: cGAS-STING signaling pathway and the inhibitory action of CU-76.

Principle of the In Vitro cGAS Activity Assay

The in vitro measurement of cGAS activity fundamentally relies on quantifying the production of 2'3'-cGAMP in a controlled biochemical reaction. The core components of this reaction are purified cGAS enzyme, a dsDNA activator, and the substrates ATP and GTP. The effect of a potential inhibitor, such as CU-76, is determined by its ability to reduce the amount of 2'3'-cGAMP produced.

Two primary methods for quantifying 2'3'-cGAMP are widely used:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes a 2'3'-cGAMP-specific antibody. The 2'3'-cGAMP produced in the enzymatic reaction competes with a labeled 2'3'-cGAMP conjugate for binding to the antibody. The resulting signal is inversely proportional to the amount of 2'3'-cGAMP produced by cGAS.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay involves a europium-labeled anti-2'3'-cGAMP antibody (donor) and a fluorescently labeled 2'3'-cGAMP (acceptor). In the absence of enzymatically produced 2'3'-cGAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. The 2'3'-cGAMP from the cGAS reaction displaces the fluorescently labeled cGAMP, leading to a decrease in the FRET signal.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number (Example)
Recombinant Human cGASR&D Systems9299-GS
CU-76R&D Systems7609
Interferon Stimulatory DNA (ISD)InvivoGentlrl-isdn
ATP, GTPSigma-AldrichA2383, G8877
cGAS Assay Buffer(See Protocol)-
2'3'-cGAMP ELISA KitCayman Chemical501700
TR-FRET cGAS Assay KitBellBrook Labs3023
96-well or 384-well platesCorning3573, 3572
Plate reader (ELISA and/or TR-FRET capable)--

Experimental Protocols

Protocol 1: Measuring cGAS Activity using Competitive ELISA

This protocol is adapted from commercially available cGAS inhibitor screening kits.

1. Reagent Preparation:

  • cGAS Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂. Prepare fresh and keep on ice.

  • Enzyme Solution: Dilute recombinant cGAS to the desired concentration (e.g., 2 nM) in cold cGAS Assay Buffer.

  • Substrate Solution: Prepare a mixture of ATP and GTP at the desired final concentration (e.g., 50 µM each) in cGAS Assay Buffer.

  • dsDNA Activator Solution: Anneal complementary single-stranded DNA oligonucleotides (e.g., interferon stimulatory DNA, ISD) to form dsDNA. Dilute the dsDNA to the desired concentration (e.g., 3 µM) in cGAS Assay Buffer. A dsDNA length of greater than 45 base pairs is recommended for optimal cGAS activation.

  • CU-76 Stock Solution: Dissolve CU-76 in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Test Compound/CU-76 Dilutions: Prepare a serial dilution of CU-76 and any test compounds in DMSO, and then dilute further in cGAS Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

2. cGAS Enzymatic Reaction:

  • Add 5 µL of the test compound or CU-76 dilution to the wells of a 96-well plate.

  • Add 10 µL of the dsDNA Activator Solution to each well.

  • Add 10 µL of the Substrate Solution to each well.

  • To initiate the reaction, add 25 µL of the Enzyme Solution to each well.

  • The final reaction volume is 50 µL.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

  • Stop the reaction by adding a stop solution provided in the ELISA kit or by heat inactivation at 95°C for 5 minutes.

3. Quantification of 2'3'-cGAMP by ELISA:

  • Follow the manufacturer's instructions for the 2'3'-cGAMP ELISA kit. This typically involves:

    • Adding the reaction mixture and a 2'3'-cGAMP standard curve to the antibody-coated plate.

    • Adding a 2'3'-cGAMP-tracer conjugate.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a developing solution and measuring the absorbance at the recommended wavelength.

4. Data Analysis:

  • Generate a standard curve using the 2'3'-cGAMP standards.

  • Calculate the concentration of 2'3'-cGAMP produced in each reaction well.

  • Plot the percentage of cGAS inhibition versus the log concentration of CU-76 or the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces cGAS activity by 50%.

Protocol 2: Measuring cGAS Activity using TR-FRET

This protocol is based on the principles of TR-FRET-based cGAS assays.

1. Reagent Preparation:

  • Prepare the cGAS Assay Buffer, Enzyme Solution, Substrate Solution, dsDNA Activator Solution, and inhibitor dilutions as described in Protocol 1.

2. cGAS Enzymatic Reaction:

  • Perform the enzymatic reaction in a 384-well plate with a smaller reaction volume (e.g., 20 µL) as per the kit's instructions.

3. TR-FRET Detection:

  • Follow the specific instructions provided with the TR-FRET cGAS assay kit. This will typically involve adding a detection mix containing the europium-labeled antibody and the fluorescently labeled 2'3'-cGAMP to each well after the enzymatic reaction.

  • Incubate the plate for the recommended time to allow the detection reagents to equilibrate.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters (e.g., excitation at 340 nm and emission at 665 nm).

4. Data Analysis:

  • The TR-FRET signal is inversely proportional to the amount of 2'3'-cGAMP produced.

  • Calculate the percentage of cGAS inhibition based on the signal from control wells (no inhibitor) and wells with maximum inhibition (e.g., high concentration of CU-76).

  • Plot the percentage of inhibition versus the log concentration of the inhibitor to determine the IC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare cGAS, dsDNA, ATP/GTP, CU-76 Reaction_Setup Combine Reagents in Plate Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation ELISA Competitive ELISA Incubation->ELISA TR_FRET TR-FRET Incubation->TR_FRET Standard_Curve Generate Standard Curve ELISA->Standard_Curve Calculate_Inhibition Calculate % Inhibition TR_FRET->Calculate_Inhibition Standard_Curve->Calculate_Inhibition IC50 Determine IC50 Calculate_Inhibition->IC50

Figure 2: General experimental workflow for in vitro cGAS activity measurement.

Data Presentation

The inhibitory activity of CU-76 and other test compounds should be summarized in a table for easy comparison.

CompoundAssay TypeIC₅₀ (µM)Reference
CU-76ELISA0.24
CU-76ELISA0.108
CU-76TR-FRET1.225

Note: IC₅₀ values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and the source of the reagents.

Troubleshooting

IssuePossible CauseSolution
No or low cGAS activity Inactive enzymeUse a fresh batch of enzyme and handle it on ice.
Ineffective dsDNA activatorEnsure dsDNA is properly annealed and use a length >45 bp.
Incorrect buffer compositionVerify the pH and concentrations of all buffer components, especially Mg²⁺ and Zn²⁺.
High background signal Non-specific antibody binding (ELISA)Increase the number of wash steps.
Contaminated reagentsUse fresh, high-purity reagents.
Poor Z'-factor High variability in replicatesEnsure accurate and consistent pipetting. Optimize reagent concentrations and incubation times.

Conclusion

The protocols outlined in this document provide a robust framework for measuring the in vitro activity of cGAS and for characterizing the potency of inhibitors like CU-76. By employing either a competitive ELISA or a TR-FRET-based method, researchers can effectively screen for and characterize novel modulators of the cGAS-STING pathway, paving the way for the development of new therapeutics for a range of diseases. Careful optimization of assay conditions and adherence to the detailed protocols will ensure the generation of reliable and reproducible data.

Application

Application of CU-76 in Studying Viral Infection Models

For Researchers, Scientists, and Drug Development Professionals Introduction CU-76 is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS)[1][2][3][4]. As a key component of the innate immune...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-76 is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS)[1][2][3][4]. As a key component of the innate immune system, cGAS functions as a cytosolic DNA sensor. Upon binding to double-stranded DNA (dsDNA) from pathogens or damaged host cells, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP)[5][6][7]. cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state[5][6][7]. Given the central role of the cGAS-STING pathway in antiviral defense against DNA viruses and retroviruses, CU-76 serves as a valuable research tool for elucidating the involvement of this pathway in various viral infection models and for the development of novel therapeutic strategies.

These application notes provide an overview of the potential uses of CU-76 in virology research, complete with detailed, illustrative experimental protocols and data presentation.

Mechanism of Action

CU-76 selectively inhibits the cGAS-STING pathway. It has been demonstrated to reduce the dimerization of IFN regulatory factor 3 (IRF3) and decrease the production of IFN-β in response to DNA stimulation in human monocytic THP-1 cells[1][3]. Importantly, CU-76 does not affect other nucleic acid sensing pathways, such as the RIG-I-MAVS pathway, which is responsible for detecting viral RNA[1][3]. This selectivity makes CU-76 an ideal tool for specifically probing the role of cGAS in viral infections.

Diagram of the cGAS-STING Signaling Pathway and the inhibitory action of CU-76.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Viral dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes CU76 CU-76 CU76->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes IFN-β and ISG Transcription pIRF3->IFN_genes Translocates and Activates Antiviral_Workflow A 1. Seed Cells B 2. Pre-treat with CU-76 (or Vehicle) A->B H 8. Assess Cytotoxicity (MTT Assay) A->H Parallel Plate C 3. Infect with Virus B->C D 4. Incubate C->D E 5. Harvest Supernatant/Lysate D->E F 6. Quantify Viral Load (Plaque Assay, qPCR) E->F G 7. Measure Host Response (IFN-β ELISA) E->G Selectivity_Logic DNA_Virus DNA Virus (e.g., HSV-1) cGAS_STING cGAS-STING Pathway DNA_Virus->cGAS_STING CU76 CU-76 Treatment RNA_Virus RNA Virus (e.g., Sendai) RIGI_MAVS RIG-I-MAVS Pathway RNA_Virus->RIGI_MAVS No_Effect No Significant Effect RNA_Virus->No_Effect Pathway unaffected by CU-76 IFN_Response Type I IFN Response cGAS_STING->IFN_Response RIGI_MAVS->IFN_Response CU76->cGAS_STING Viral_Inhibition Inhibition of Viral Replication CU76->Viral_Inhibition Leads to reduced IFN-mediated inhibition IFN_Response->Viral_Inhibition

References

Method

Application Notes: CU-76 as a Negative Control in cGAS Activation Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. Accurate assessment of cGAS activation is crucial for research and drug development in this area. A well-characterized negative control is essential for validating experimental results and ensuring the specificity of observed effects. CU-76 is a potent and specific small molecule inhibitor of human cGAS, making it an ideal negative control for in vitro and cell-based cGAS activation assays.

Mechanism of Action

CU-76 functions by targeting the protein-protein interface of cGAS. This interaction is thought to allosterically inhibit the dimerization of cGAS, a critical step for its enzymatic activation upon binding to double-stranded DNA (dsDNA).[1] By preventing dimerization, CU-76 effectively blocks the synthesis of the second messenger cyclic GMP-AMP (cGAMP), thereby abrogating downstream signaling through STING, TBK1, and IRF3, which ultimately leads to the inhibition of type I interferon (IFN) production.[1][2]

Specificity

Studies have demonstrated that CU-76 specifically inhibits the cGAS-STING pathway. It has been shown to have no significant effect on other innate immune signaling pathways, such as the RIG-I-MAVS or Toll-like receptor (TLR) pathways.[1][3] This high specificity is a key attribute for a negative control, as it ensures that any observed inhibition of the immune response is directly attributable to the modulation of cGAS activity.

Quantitative Data for CU-76 Inhibition

The inhibitory potency of CU-76 has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a benchmark for its efficacy.

Assay TypeSystemIC50 ValueReference
Cellular AssayTHP-1 cells (human monocytic)0.27 µM[1]
Biochemical AssayRecombinant Human cGAS (ELISA-based)108 nM[4]
Biochemical AssayRecombinant Human cGAS (TR-FRET-based)1,225 nM[4]

Note: Variations in IC50 values between biochemical and cellular assays are expected due to factors such as cell permeability, off-target effects within the cell, and differences in assay conditions.

Experimental Protocols

Here, we provide detailed protocols for utilizing CU-76 as a negative control in common cGAS activation experiments.

Protocol 1: Inhibition of dsDNA-Induced IFN-β Production in THP-1 Cells

This protocol describes how to use CU-76 to confirm that IFN-β production in THP-1 cells is dependent on cGAS activation.

Materials:

  • THP-1 cells (e.g., THP-1 Dual™ ISG-reporter cells)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • CU-76 (dissolved in DMSO)

  • Herring Testes DNA (HT-DNA) or other suitable dsDNA

  • Transfection reagent (e.g., Lipofectamine® LTX with PLUS™ Reagent)

  • Opti-MEM™ I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Reagents for IFN-β quantification (e.g., ELISA kit or RT-qPCR reagents)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Differentiate the cells with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours if required for the specific THP-1 cell line.

  • CU-76 Pre-incubation: Prepare a working solution of CU-76 in complete culture medium. A final concentration of 1-5 µM is recommended to ensure complete inhibition based on the reported IC50 value. Add the CU-76 solution to the designated "Negative Control" wells. For the "Vehicle Control" and "Positive Control" wells, add the same volume of medium containing the equivalent concentration of DMSO. Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • dsDNA Transfection:

    • Prepare the dsDNA-transfection reagent complex in Opti-MEM™ according to the manufacturer's instructions. A typical concentration for HT-DNA is 1 µg/mL.

    • Add the transfection complex to the "Positive Control" and "Negative Control" (CU-76 treated) wells.

    • To the "Vehicle Control" wells, add the transfection reagent without dsDNA.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Quantification of IFN-β:

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using a commercially available ELISA kit, following the manufacturer's protocol.

    • RT-qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the relative mRNA expression of the IFNB1 gene. Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).

Expected Results:

  • Vehicle Control: Low to no IFN-β production.

  • Positive Control (dsDNA alone): Significant induction of IFN-β production.

  • Negative Control (dsDNA + CU-76): IFN-β production should be at or near the level of the vehicle control, demonstrating that the dsDNA-induced response is cGAS-dependent.

Protocol 2: Assessment of IRF3 Phosphorylation by Western Blot

This protocol details the use of CU-76 to inhibit the phosphorylation of IRF3, a key downstream event in the cGAS-STING pathway.

Materials:

  • Human or murine cell line known to have a functional cGAS-STING pathway (e.g., THP-1, L929)

  • Complete cell culture medium

  • CU-76 (dissolved in DMSO)

  • dsDNA (e.g., HT-DNA or plasmid DNA)

  • Transfection reagent

  • Opti-MEM™

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-incubate the cells with CU-76 (1-5 µM) or vehicle (DMSO) for 1-2 hours.

  • cGAS Activation: Transfect the cells with dsDNA as described in Protocol 1.

  • Incubation: Incubate for 4-6 hours post-transfection. This time point is typically optimal for observing IRF3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-IRF3, total IRF3, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Expected Results:

  • A strong band corresponding to phosphorylated IRF3 should be present in the lysate from cells treated with dsDNA alone.

  • This band should be significantly reduced or absent in the lysate from cells pre-treated with CU-76, while the total IRF3 and loading control levels remain unchanged.

Visualizations

cGAS-STING Signaling Pathway and Point of Inhibition by CU-76

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS_inactive cGAS (inactive) dsDNA->cGAS_inactive binds cGAS_active cGAS Dimer (active) cGAS_inactive->cGAS_active dimerization cGAMP 2'3'-cGAMP cGAS_active->cGAMP catalyzes CU76 CU-76 CU76->cGAS_inactive inhibits dimerization ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_inactive STING (inactive) cGAMP->STING_inactive binds STING_active STING (active) STING_inactive->STING_active activation TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription IFN_protein Type I Interferons IFN_genes->IFN_protein translation & secretion

Caption: The cGAS-STING pathway and the inhibitory action of CU-76.

Experimental Workflow for Using CU-76 as a Negative Control

experimental_workflow start Start: Seed Cells (e.g., THP-1) pre_incubation Pre-incubation (1-2 hours) start->pre_incubation vehicle Vehicle (DMSO) Treatment pre_incubation->vehicle cu76 CU-76 Treatment (1-5 µM) pre_incubation->cu76 activation cGAS Activation vehicle->activation cu76->activation no_stim No dsDNA (Vehicle Control) activation->no_stim Group 1 stim dsDNA Transfection (Positive Control) activation->stim Group 2 stim_cu76 dsDNA Transfection (Negative Control) activation->stim_cu76 Group 3 incubation Incubation (4-24 hours) no_stim->incubation stim->incubation stim_cu76->incubation readout Downstream Readout incubation->readout elisa IFN-β ELISA readout->elisa qpcr IFNB1 RT-qPCR readout->qpcr wb p-IRF3 Western Blot readout->wb

Caption: Workflow for cGAS activation assay with CU-76 as a negative control.

References

Application

Application Notes and Protocols for Assessing CU-76 Efficacy in Primary Human Macrophages

For Researchers, Scientists, and Drug Development Professionals Introduction CU-76 is a selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the STING (Stimulator of Interfe...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-76 is a selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the STING (Stimulator of Interferon Genes) signaling pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][2] This pathway is crucial in the innate immune response to pathogens and cellular damage. Dysregulation of the cGAS-STING pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. These application notes provide a comprehensive guide for assessing the efficacy of CU-76 in primary human macrophages, a critical cell type in innate immunity and inflammatory processes.

Data Presentation

Table 1: Expected Dose-Dependent Inhibition of cGAMP Production by CU-76 in Primary Human Macrophages

CU-76 Concentration (µM)cGAMP Levels (ng/mL) - Mean ± SD% Inhibition
0 (Vehicle Control)150 ± 150
0.1120 ± 1220
0.24 (IC50)75 ± 850
130 ± 580
105 ± 297

Table 2: Expected Effect of CU-76 on Cytokine Secretion in STING-Activated Primary Human Macrophages

TreatmentIFN-β (pg/mL) - Mean ± SDTNF-α (pg/mL) - Mean ± SDIL-6 (pg/mL) - Mean ± SD
Untreated< 10< 20< 20
STING Agonist1500 ± 200800 ± 1001200 ± 150
STING Agonist + CU-76 (1 µM)300 ± 50250 ± 40400 ± 60
STING Agonist + CU-76 (10 µM)50 ± 10100 ± 20150 ± 30

Table 3: Anticipated Impact of CU-76 on Macrophage Polarization Markers

TreatmentM1 Marker (CD86) MFI - Mean ± SDM2 Marker (CD206) MFI - Mean ± SD
M0 (Untreated)500 ± 502000 ± 200
M1 (LPS + IFN-γ)5000 ± 4001500 ± 150
M1 + CU-76 (1 µM)3500 ± 3001800 ± 180
M2 (IL-4 + IL-13)800 ± 708000 ± 600

Experimental Protocols

Protocol 1: Isolation and Differentiation of Primary Human Monocytes to Macrophages

This protocol describes the isolation of CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophages.

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate Buffered Saline)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • CD14 MicroBeads

Procedure:

  • Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.[3]

  • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.

  • Culture the purified CD14+ monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days to allow differentiation into M0 macrophages.[4] Replace the medium every 2-3 days.

Protocol 2: cGAS Target Engagement Assay

This protocol aims to confirm that CU-76 engages its target, cGAS, within the primary human macrophages. A cellular thermal shift assay (CETSA) is a suitable method.[5][6]

Materials:

  • Differentiated M0 macrophages

  • CU-76

  • STING agonist (e.g., cGAMP or herring testis DNA)

  • PBS

  • Lysis buffer

  • Antibodies for Western blotting (anti-cGAS, anti-β-actin)

Procedure:

  • Treat differentiated macrophages with varying concentrations of CU-76 or vehicle control for 1-2 hours.

  • Stimulate the cells with a STING agonist to activate the cGAS pathway.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Centrifuge the lysates to separate aggregated proteins from the soluble fraction.

  • Analyze the soluble fractions by Western blotting using an anti-cGAS antibody to assess the thermal stability of cGAS. Increased stability at higher temperatures in the presence of CU-76 indicates target engagement.

Protocol 3: Assessment of Downstream STING Pathway Activation

This protocol evaluates the effect of CU-76 on the phosphorylation of key downstream signaling molecules, IRF3 and TBK1.

Materials:

  • Differentiated M0 macrophages

  • CU-76

  • STING agonist

  • Lysis buffer

  • Phospho-specific antibodies (anti-p-IRF3, anti-p-TBK1)

  • Total protein antibodies (anti-IRF3, anti-TBK1)

Procedure:

  • Pre-treat macrophages with CU-76 or vehicle for 1-2 hours.

  • Stimulate with a STING agonist for an appropriate time (e.g., 30-60 minutes).

  • Lyse the cells and perform Western blotting on the lysates.

  • Probe the blots with phospho-specific antibodies for IRF3 and TBK1 to assess their activation state. Use total protein antibodies for normalization. A reduction in phosphorylation in CU-76 treated cells indicates inhibition of the pathway.

Protocol 4: Cytokine Profiling

This protocol measures the production of key inflammatory cytokines to assess the functional outcome of cGAS-STING inhibition by CU-76.

Materials:

  • Differentiated M0 macrophages

  • CU-76

  • STING agonist

  • ELISA kits or multiplex bead array kits for IFN-β, TNF-α, and IL-6

Procedure:

  • Pre-treat macrophages with CU-76 or vehicle for 1-2 hours.

  • Stimulate with a STING agonist for 18-24 hours.[7]

  • Collect the cell culture supernatants.

  • Quantify the concentration of IFN-β, TNF-α, and IL-6 in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.[7][8]

Protocol 5: Macrophage Polarization Assay

This protocol investigates the influence of CU-76 on macrophage polarization, a key aspect of their function.

Materials:

  • Differentiated M0 macrophages

  • CU-76

  • LPS (Lipopolysaccharide) and IFN-γ for M1 polarization[9][10]

  • IL-4 and IL-13 for M2 polarization[11]

  • Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)

Procedure:

  • Polarize M0 macrophages towards an M1 phenotype by treating with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours. Concurrently treat a set of M1-polarizing cells with CU-76.

  • Polarize M0 macrophages towards an M2 phenotype by treating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

  • Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

  • Analyze the expression of these markers by flow cytometry to determine the effect of CU-76 on macrophage polarization.

Protocol 6: Phagocytosis Assay

This protocol assesses the impact of CU-76 on the phagocytic capacity of macrophages.

Materials:

  • Differentiated macrophages

  • CU-76

  • Fluorescently labeled particles (e.g., zymosan, E. coli bioparticles)

  • Trypan Blue

Procedure:

  • Pre-treat macrophages with CU-76 or vehicle for 2 hours.

  • Add fluorescently labeled particles to the cells and incubate for 1-2 hours to allow for phagocytosis.[12][13]

  • Wash the cells to remove non-internalized particles.

  • Quench the fluorescence of extracellular particles using Trypan Blue.

  • Quantify the phagocytic uptake by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes CU76 CU-76 CU76->cGAS inhibits STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes & translocates IFNB_gene IFN-β Gene pIRF3->IFNB_gene transcribes IFN-β Secretion IFN-β Secretion IFNB_gene->IFN-β Secretion

Caption: The cGAS-STING signaling pathway and the inhibitory action of CU-76.

Experimental_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assays Efficacy Assessment PBMC Isolate PBMCs from Buffy Coat Monocytes Purify CD14+ Monocytes PBMC->Monocytes Macrophages Differentiate to M0 Macrophages (7 days with M-CSF) Monocytes->Macrophages Pretreat Pre-treat with CU-76 or Vehicle Macrophages->Pretreat Stimulate Stimulate with STING Agonist Pretreat->Stimulate Target Target Engagement (CETSA) Stimulate->Target Signaling Downstream Signaling (p-IRF3/p-TBK1) Stimulate->Signaling Cytokines Cytokine Profiling (ELISA/Multiplex) Stimulate->Cytokines Polarization Macrophage Polarization (Flow Cytometry) Stimulate->Polarization Phagocytosis Phagocytosis Assay (Flow Cytometry) Stimulate->Phagocytosis

Caption: Experimental workflow for assessing CU-76 efficacy in primary human macrophages.

Logical_Relationships CU76 CU-76 cGAS_Inhibition cGAS Inhibition CU76->cGAS_Inhibition leads to STING_Pathway_Block STING Pathway Blockade cGAS_Inhibition->STING_Pathway_Block Reduced_Cytokines Reduced Cytokine Production STING_Pathway_Block->Reduced_Cytokines Altered_Polarization Altered Macrophage Polarization STING_Pathway_Block->Altered_Polarization Modulated_Phagocytosis Modulated Phagocytosis STING_Pathway_Block->Modulated_Phagocytosis Therapeutic_Effect Potential Therapeutic Effect Reduced_Cytokines->Therapeutic_Effect Altered_Polarization->Therapeutic_Effect Modulated_Phagocytosis->Therapeutic_Effect

Caption: Logical relationships of CU-76's mechanism of action and its functional consequences.

References

Method

Application Notes and Protocols for In Vivo Administration of cGAS Inhibitors in Mouse Models with Reference to CU-76

Disclaimer: As of late 2025, specific in vivo administration and dosage protocols for the cGAS inhibitor CU-76 in mouse models have not been detailed in publicly available scientific literature. While CU-76 has demonstra...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific in vivo administration and dosage protocols for the cGAS inhibitor CU-76 in mouse models have not been detailed in publicly available scientific literature. While CU-76 has demonstrated promising selective inhibition of the cGAS-STING pathway in cellular assays, its validation in animal models is noted as an area requiring further investigation.

This document provides a generalized framework for the in vivo administration of cGAS inhibitors in mouse models, based on protocols established for other molecules targeting this pathway. These notes are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific physicochemical properties of the compound of interest and the experimental goals.

Overview of CU-76

CU-76 is a selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the innate immune system through the STING (Stimulator of Interferon Genes) pathway. By blocking cGAS activity, CU-76 can potentially mitigate the inflammatory responses associated with aberrant DNA sensing in various autoimmune and inflammatory diseases.

Chemical Properties of CU-76:

PropertyValue
Chemical Name Methyl 4-amino-6-[(3,5-difluoro-4-iodophenyl)amino]-1,3,5-triazine-2-carboxylate
Molecular Formula C11H8F2IN5O2
Molecular Weight 407.12 g/mol
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol[1]
Storage Store at -20°C[1]

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, the target of CU-76.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocates CU76 CU-76 CU76->cGAS Inhibits IFN_Genes Interferon-Stimulated Genes (ISGs) pIRF3_n->IFN_Genes Induces Transcription Inflammatory_Cytokines Pro-inflammatory Cytokines pIRF3_n->Inflammatory_Cytokines Induces Transcription

Diagram of the cGAS-STING signaling pathway targeted by CU-76.

Quantitative Data for In Vivo Administration of cGAS Inhibitors in Mice

The following table summarizes dosages and administration routes for other cGAS inhibitors reported in mouse studies. This information can serve as a starting point for designing in vivo experiments with novel cGAS inhibitors like CU-76.

InhibitorMouse ModelRoute of AdministrationDosageVehicleReference
TDI-6570 Tauopathy (Alzheimer's Disease)Oral (in chow)Not specifiedChow diet[2]
XQ2B HSV-1 InfectionIntravenous (i.v.)10 mg/kgDMSO
Perillaldehyde (PAH) Trex1-/- (AGS model)Oral gavage120 mg/kg0.03% CMC-Na solution
Compound 3 DSS-induced ColitisNot specifiedNot specifiedNot specified

Experimental Protocols

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating a cGAS inhibitor in vivo.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation Compound Formulation (e.g., in vehicle) Dosing In Vivo Dosing (e.g., i.p., i.v., oral) Formulation->Dosing Animal_Model Animal Model Preparation (e.g., disease induction) Animal_Model->Dosing Monitoring Clinical Monitoring (e.g., weight, symptoms) Dosing->Monitoring Tissue_Collection Tissue/Blood Collection Monitoring->Tissue_Collection PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Tissue_Collection->PK_PD Efficacy Efficacy Readouts (e.g., histology, cytokine levels) Tissue_Collection->Efficacy

A generalized workflow for in vivo studies of a cGAS inhibitor.
Protocol for In Vivo Administration of a cGAS Inhibitor (General Guideline)

This protocol is a general guideline and requires optimization for specific compounds and mouse models.

Materials:

  • cGAS inhibitor (e.g., CU-76)

  • Vehicle components (e.g., DMSO, PEG400, Tween 80, saline, Carboxymethylcellulose sodium (CMC-Na))

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Animal balance

  • Mouse model of interest (e.g., C57BL/6J, BALB/c)

Procedure:

  • Vehicle Preparation:

    • Due to the poor water solubility of many small molecule inhibitors, a suitable vehicle is crucial. A common formulation for oral administration is a suspension in 0.5% to 1% CMC-Na in sterile water.

    • For intraperitoneal (i.p.) or intravenous (i.v.) injection, a solution might be prepared using a co-solvent system. For example, a stock solution of the inhibitor can be made in DMSO and then diluted with a vehicle such as a mixture of PEG400, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

    • Example Vehicle (for i.p. injection): 10% DMSO, 40% PEG400, 5% Tween 80, 45% saline.

    • Always prepare a vehicle-only control group in your experiments.

  • Dosing Solution Preparation:

    • Calculate the required amount of the cGAS inhibitor based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice.

    • Prepare the dosing solution by dissolving or suspending the calculated amount of the inhibitor in the chosen vehicle. Ensure thorough mixing (e.g., by vortexing or sonication) to achieve a homogenous solution or suspension.

  • Administration:

    • Intraperitoneal (i.p.) Injection:

      • Restrain the mouse appropriately.

      • Inject the dosing solution into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

      • The injection volume is typically 5-10 µL/g of body weight.

    • Oral Gavage:

      • Use a proper-sized, blunt-tipped gavage needle.

      • Gently insert the needle into the esophagus and deliver the solution directly into the stomach.

      • The volume is typically 5-10 µL/g of body weight.

    • Intravenous (i.v.) Injection:

      • This is typically performed via the tail vein.

      • Requires proper restraint and technique to ensure accurate delivery into the bloodstream.

      • The injection volume is generally lower, around 5 µL/g of body weight.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice regularly for any signs of toxicity or adverse effects.

    • At the end of the study, collect blood and tissues for pharmacokinetic (PK) analysis (measuring drug concentration) and pharmacodynamic (PD) analysis (e.g., measuring downstream markers like IFN-β levels).

    • Assess the efficacy of the inhibitor based on the specific disease model (e.g., reduction in tumor size, decreased inflammation scores, improved behavioral outcomes).

Important Considerations:

  • Pilot Studies: It is highly recommended to conduct pilot studies to determine the maximum tolerated dose (MTD) and to assess the basic pharmacokinetic profile of the compound.

  • Solubility and Stability: Ensure the inhibitor remains soluble and stable in the chosen vehicle for the duration of the experiment.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

These application notes and protocols provide a foundational guide for the in vivo investigation of cGAS inhibitors. Due to the current lack of specific data for CU-76, researchers should proceed with careful dose-finding and tolerability studies.

References

Application

Application Notes and Protocols for CU-76 in Neuroinflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals Introduction Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Par...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key signaling pathway implicated in driving this inflammatory response is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. CU-76 is a potent and selective inhibitor of cGAS, offering a valuable tool for investigating the role of this pathway in neuroinflammatory processes. These application notes provide detailed protocols for utilizing CU-76 in both in vitro and in vivo models of neuroinflammation.

Mechanism of Action

CU-76 is a selective inhibitor of cyclic GMP-AMP synthase (cGAS) with an IC50 of 0.24 μM.[1][2] It functions by blocking the synthesis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING protein. By inhibiting cGAS, CU-76 effectively suppresses the downstream signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.[3][4] This targeted inhibition allows for the specific investigation of the cGAS-STING pathway's contribution to neuroinflammation.

Quantitative Data

The following table summarizes the key quantitative data for CU-76.

ParameterValueReference
IC50 (cGAS inhibition) 0.24 µM[1][2]
Purity ≥98%[1]
Molecular Weight 407.12 g/mol [1]
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol[1]

Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by CU-76.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (e.g., from mitochondrial damage) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes CU76 CU-76 CU76->cGAS inhibits STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IKK IKK TBK1->IKK activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 (dimer) pIRF3->pIRF3_n dimerizes & translocates NFkB NF-κB IKK->NFkB activates NFkB_n NF-κB NFkB->NFkB_n translocates Genes Pro-inflammatory Genes (IFN-β, TNF-α, IL-6) pIRF3_n->Genes upregulates transcription NFkB_n->Genes

Figure 1: cGAS-STING signaling pathway and inhibition by CU-76.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required for specific cell types and experimental conditions.

In Vitro Protocol: Inhibition of cGAS in Microglia

This protocol describes the use of CU-76 to inhibit the cGAS-STING pathway in a microglial cell line (e.g., BV2) or primary microglia.

Materials:

  • CU-76

  • Microglial cells (e.g., BV2 or primary microglia)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for qPCR or Western blotting)

Experimental Workflow:

Figure 2: In vitro experimental workflow for CU-76.

Procedure:

  • Cell Seeding: Seed microglial cells in appropriate culture plates at a density that allows for optimal growth and response to stimuli.

  • CU-76 Pre-treatment: Prepare a stock solution of CU-76 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (a starting range of 1-10 µM is recommended for dose-response experiments). Pre-treat the cells with CU-76 or vehicle (DMSO) for 1-2 hours.

  • Inflammatory Stimulation: Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the cell culture wells.

  • Incubation: Incubate the cells for a period of 6 to 24 hours, depending on the specific endpoint being measured.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for the analysis of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Cells: Lyse the cells to extract RNA for qPCR analysis of pro-inflammatory gene expression (e.g., Ifnb1, Tnf, Il6) or protein for Western blot analysis of pathway activation (e.g., phosphorylation of TBK1 and IRF3).

In Vivo Protocol: Treatment of a Mouse Model of Neuroinflammation

This protocol provides a general guideline for administering CU-76 to a mouse model of neuroinflammation, such as that induced by intracerebroventricular (ICV) injection of LPS.

Materials:

  • CU-76

  • Vehicle solution (e.g., DMSO and saline)

  • Animal model of neuroinflammation (e.g., C57BL/6J mice)

  • LPS

  • Anesthesia and surgical equipment for ICV injection

  • Tissue collection and processing reagents

Experimental Workflow:

Figure 3: In vivo experimental workflow for CU-76.

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment and allow them to acclimatize for at least one week before the experiment.

  • CU-76 Administration: Prepare the dosing solution of CU-76 in a suitable vehicle. The optimal dose and route of administration should be determined empirically. A starting point for intraperitoneal (i.p.) injection could be in the range of 10-50 mg/kg, administered 1-2 hours prior to the inflammatory challenge.

  • Induction of Neuroinflammation: Anesthetize the mice and induce neuroinflammation using a validated model, such as ICV injection of LPS.

  • Post-Induction Monitoring and Sample Collection: Monitor the animals for any adverse effects. At a predetermined time point (e.g., 24 hours post-LPS injection), euthanize the animals and collect brain tissue.

  • Tissue Analysis:

    • Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining to assess microglial activation (e.g., Iba1 staining) and neuronal damage.

    • qPCR and ELISA: Homogenize brain tissue to extract RNA for qPCR analysis of inflammatory gene expression or protein for ELISA-based quantification of cytokine levels.

Data Analysis and Interpretation

When analyzing the data, it is important to include appropriate controls, such as vehicle-treated groups, to ensure that the observed effects are due to the inhibition of cGAS by CU-76. A dose-dependent inhibition of inflammatory markers by CU-76 would provide strong evidence for the involvement of the cGAS-STING pathway in the specific neuroinflammatory model being studied.

Conclusion

CU-76 is a valuable pharmacological tool for dissecting the role of the cGAS-STING pathway in neuroinflammatory diseases. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments aimed at understanding and potentially targeting this critical inflammatory signaling cascade.

References

Method

Application Notes and Protocols for CU-76 in Interferonopathy Research

For Researchers, Scientists, and Drug Development Professionals Introduction Interferonopathies are a group of rare genetic disorders characterized by the chronic overproduction of type I interferons (IFNs), leading to s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferonopathies are a group of rare genetic disorders characterized by the chronic overproduction of type I interferons (IFNs), leading to systemic inflammation and multi-organ damage.[1] A key driver of this aberrant IFN production is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), which triggers cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, initiating a signaling cascade that results in the transcription of type I IFN genes.

CU-76 is a potent and selective small molecule inhibitor of human cGAS.[2][3] By blocking the synthesis of cGAMP, CU-76 effectively attenuates the downstream signaling cascade that leads to IFN-β production.[4] This makes CU-76 a valuable research tool for investigating the role of the cGAS-STING pathway in interferonopathies and a potential therapeutic candidate for these debilitating diseases.

These application notes provide a detailed experimental workflow and protocols for utilizing CU-76 in interferonopathy research, from initial target engagement to the assessment of downstream signaling and cytokine production.

Quantitative Data Summary

The following table summarizes the inhibitory activity of CU-76 and other relevant cGAS inhibitors.

CompoundTargetAssay TypeIC50 ValueReference
CU-76 human cGASBiochemical0.24 µM[2][3][4]
G150human cGASBiochemicalPotent inhibitor[1]
J014human cGASCellular (IFNB1 mRNA)2.63 µM (in THP-1 cells)[5]
J014mouse cGASCellular (Ifnb1 mRNA)3.58 µM (in RAW 264.7 cells)[5]
Perillaldehyde (PAH)human cGASBiochemical31.3 µM[6]
Perillaldehyde (PAH)mouse cGASCellular (Ifnb mRNA)151.6 ± 8.9 μM (in L929)[6]
Perillaldehyde (PAH)human cGASCellular (IFNB mRNA)55.79 ± 3.25 μM (in HFF)[6]

Experimental Workflow

The following diagram illustrates a comprehensive experimental workflow for evaluating the efficacy of CU-76 in a cell-based model of interferonopathy.

experimental_workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Downstream Analysis cell_culture Cell Culture (e.g., THP-1 monocytes) differentiation Macrophage Differentiation (PMA treatment) cell_culture->differentiation cu76_treatment Pre-treatment with CU-76 (Dose-response) differentiation->cu76_treatment stimulation Stimulation (e.g., dsDNA, cGAMP) cu76_treatment->stimulation target_engagement Target Engagement (CETSA) stimulation->target_engagement cgas_activity cGAS Activity (cGAMP ELISA) stimulation->cgas_activity sting_activation STING Pathway Activation (p-STING, p-IRF3 Western Blot/Flow Cytometry) stimulation->sting_activation irf3_dimerization IRF3 Dimerization (Native-PAGE) stimulation->irf3_dimerization ifn_expression IFN-β Expression (qPCR) stimulation->ifn_expression ifn_secretion IFN-β Secretion (ELISA) stimulation->ifn_secretion cgas_sting_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates CU76 CU-76 CU76->cGAS Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus translocates to IFN Type I IFN Genes nucleus->IFN induces transcription of

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing CU-76 Concentration for Effective cGAS Inhibition

Welcome to the technical support center for the cGAS inhibitor, CU-76. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions a...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cGAS inhibitor, CU-76. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CU-76?

CU-76 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] It functions by preventing the dimerization of cGAS, which is a crucial step for its activation by double-stranded DNA (dsDNA). By inhibiting cGAS, CU-76 blocks the synthesis of the second messenger cyclic GMP-AMP (cGAMP), thereby preventing the activation of the STING (stimulator of interferon genes) pathway and the subsequent production of type I interferons and other inflammatory cytokines.[1][3]

Q2: What is the recommended starting concentration for CU-76 in cell-based assays?

For cell-based assays, a common starting point for CU-76 is in the range of 10-100 µM.[1] For instance, in THP-1 cells, CU-76 has been shown to decrease the production of IFN-β at concentrations of 10, 30, and 100 µM.[1] However, the optimal concentration will depend on the cell type, experimental conditions, and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: What is the IC50 of CU-76?

The half-maximal inhibitory concentration (IC50) of CU-76 for cGAS has been reported to be approximately 0.24 µM in biochemical assays.[1] In a cGAS inhibitor screening assay, the IC50 was determined to be 108 nM.[4] It's important to note that the IC50 value can vary depending on the assay format and conditions, such as substrate concentrations.[5]

Troubleshooting Guide

Problem 1: I am observing precipitation of CU-76 in my cell culture medium.

  • Cause: CU-76, like many small molecule inhibitors, can have limited solubility in aqueous solutions such as cell culture media. Precipitation can occur if the final concentration exceeds its solubility limit.

  • Solution:

    • Proper Stock Solution Preparation: Prepare the initial stock solution of CU-76 in 100% DMSO. CU-76 is highly soluble in DMSO.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Step-wise Dilution: When preparing the final working solution, perform a serial dilution of the DMSO stock in your cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium.

    • Pre-warming the Medium: Warm the cell culture medium to 37°C before adding the CU-76 solution.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. However, a slightly higher but still cell-tolerated DMSO concentration might be necessary to maintain solubility.

    • Sonication: If you observe slight precipitation, gentle sonication in a water bath for a few minutes may help to redissolve the compound.[1]

Problem 2: I am not seeing any inhibition of cGAS activity in my cell-based assay.

  • Cause: This could be due to several factors, including insufficient inhibitor concentration, low cell permeability, or issues with the assay setup.

  • Solution:

    • Increase CU-76 Concentration: Perform a dose-response experiment with a wider range of concentrations to ensure you are reaching an effective dose.

    • Verify cGAS-STING Pathway Activation: Confirm that the cGAS-STING pathway is being robustly activated in your experimental system. You can do this by measuring the expression of interferon-stimulated genes (ISGs) like IFNB1 in response to a known cGAS activator (e.g., transfected dsDNA).[6]

    • Cell Permeability: While CU-76 has shown cellular activity, permeability can vary between cell lines.[7] If you suspect this is an issue, you may need to incubate the cells with the inhibitor for a longer period before stimulation.

    • Control Experiments: Include appropriate positive and negative controls. A positive control for inhibition could be a known cGAS inhibitor, while a negative control would be a vehicle-treated group (e.g., DMSO).

Problem 3: I am observing high background signal in my in vitro cGAS activity assay.

  • Cause: High background can be caused by contamination of reagents with nucleic acids or non-specific enzyme activity.

  • Solution:

    • Use Nuclease-Free Reagents: Ensure all buffers, water, and other reagents are nuclease-free to prevent degradation of your DNA activator.

    • Optimize Enzyme Concentration: Titrate the concentration of recombinant cGAS to find the optimal amount that gives a robust signal without being excessive.

    • No-Enzyme Control: Always include a control well that contains all reaction components except for the cGAS enzyme. This will help you determine the background signal to subtract from your experimental wells.

    • No-DNA Control: A control without the DNA activator can help identify any DNA-independent activity.

Quantitative Data Summary

InhibitorTargetAssay TypeIC50Reference
CU-76 cGASBiochemical0.24 µM[1]
CU-76 cGASBiochemical (ELISA)108 nM[4]
CU-76 cGASBiochemical (TR-FRET)1,225 nM[4]
CU-76 cGASCell-based (THP-1)0.27 µM[7]
RU.521 mcGASBiochemical0.11 µM[8]
RU.521 hcGASBiochemical2.94 µM[8]
PF-06928215 hcGASBiochemical4.9 µM[8]
G150 hcGASBiochemical10.2 nM[8]

Experimental Protocols

In Vitro cGAS Enzymatic Activity Assay

This protocol outlines a method to measure the inhibitory effect of CU-76 on recombinant cGAS activity by quantifying the production of 2'3'-cGAMP.

Materials:

  • Recombinant human cGAS (hcGAS)

  • CU-76

  • dsDNA (e.g., Herring Testis DNA)

  • ATP and GTP

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)

  • DMSO

  • 2'3'-cGAMP ELISA kit for detection

Procedure:

  • Prepare CU-76 Dilutions: Prepare a serial dilution of CU-76 in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be consistent across all wells and typically should not exceed 1%.

  • Reaction Setup:

    • In a 384-well plate, add the serially diluted CU-76 or vehicle control (DMSO in Assay Buffer).

    • Prepare a master mix of hcGAS and dsDNA in Assay Buffer and add it to each well.

    • Include control wells:

      • No Enzyme Control: Assay Buffer without hcGAS.

      • No Inhibitor Control (100% Activity): Vehicle control instead of CU-76.

      • No DNA Control: Assay Buffer without dsDNA.

  • Initiate the Reaction: Start the enzymatic reaction by adding a master mix of ATP and GTP to all wells.

  • Incubation: Gently mix the plate and incubate at 37°C for 60-120 minutes.

  • Reaction Quenching: Stop the reaction according to the cGAMP detection kit manufacturer's instructions (e.g., by adding EDTA).

  • cGAMP Quantification: Quantify the amount of 2'3'-cGAMP produced in each well using a competitive ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background signal (No Enzyme Control) from all other readings.

    • Normalize the data to the No Inhibitor Control (100% activity).

    • Plot the normalized cGAMP production as a function of the logarithm of the CU-76 concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Cell-Based cGAS Inhibition Assay (IFN-β mRNA Quantification)

This protocol describes how to assess the ability of CU-76 to inhibit the cGAS-STING pathway in a cellular context by measuring the downstream induction of IFNB1 mRNA.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CU-76

  • dsDNA (e.g., ISD - Interferon stimulatory DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for IFNB1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density that will result in approximately 60-70% confluency at the time of transfection.

  • Inhibitor Pre-incubation: Prepare serial dilutions of CU-76 in cell culture medium. Add the diluted inhibitor or vehicle control (DMSO) to the cells and incubate for 1-2 hours.

  • dsDNA Transfection:

    • Prepare the dsDNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells to stimulate the cGAS pathway.

  • Incubation: Incubate the cells for 4-6 hours to allow for IFNB1 gene expression.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Perform reverse transcription of the extracted RNA to synthesize cDNA.

  • qPCR Analysis:

    • Set up the qPCR reactions with primers for IFNB1 and the housekeeping gene.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of IFNB1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated, unstimulated control.

    • Determine the IC50 value for the inhibition of IFNB1 transcription from a dose-response curve.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS_inactive cGAS (inactive) dsDNA->cGAS_inactive binds cGAS_active cGAS (active dimer) cGAS_inactive->cGAS_active dimerization cGAMP 2'3'-cGAMP cGAS_active->cGAMP synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds CU76 CU-76 CU76->cGAS_inactive inhibits dimerization STING_active STING (active) STING_inactive->STING_active activation & translocation TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc translocation IFN_genes Type I IFN Genes (e.g., IFNB1) p_IRF3_nuc->IFN_genes activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of CU-76.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare CU-76 Serial Dilutions setup_plate Set up Assay Plate (Inhibitor, Controls) prep_inhibitor->setup_plate prep_reagents Prepare Master Mixes (cGAS/dsDNA, ATP/GTP) add_cgas_dna Add cGAS/dsDNA Mix prep_reagents->add_cgas_dna setup_plate->add_cgas_dna start_reaction Initiate with ATP/GTP Mix add_cgas_dna->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction incubate->quench detect_cgamp Quantify cGAMP (ELISA) quench->detect_cgamp analyze Data Analysis (Normalization, IC50) detect_cgamp->analyze

Caption: Experimental workflow for an in vitro cGAS inhibition assay.

References

Optimization

CU-76 solubility and stability in different cell culture media

Frequently Asked Questions (FAQs) Q1: What is CU-76 and what is its intended application in cell culture? Currently, there is a lack of publicly available scientific literature and documentation specifically identifying...

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is CU-76 and what is its intended application in cell culture?

Currently, there is a lack of publicly available scientific literature and documentation specifically identifying a compound designated "CU-76" for use in cell culture applications. Further details regarding the nature of this compound, its supplier, or any associated publications are required to provide specific guidance.

Q2: I am experiencing issues with the solubility of CU-76 in my cell culture medium. What should I do?

Without specific data on the chemical properties of CU-76, providing a definitive troubleshooting guide is challenging. However, general principles for dissolving compounds in cell culture media can be applied.

Troubleshooting Steps for Solubility Issues:

  • Consult the Manufacturer's Protocol: The first step should always be to refer to the documentation provided by the supplier of CU-76. This should contain specific instructions for reconstitution and dissolution.

  • Solvent Selection: If the compound is not readily soluble in aqueous solutions like cell culture media, a small amount of a biocompatible solvent may be required. Common solvents include dimethyl sulfoxide (DMSO) or ethanol. It is crucial to determine the appropriate solvent and its maximum tolerated concentration by the cell line in use, as high concentrations can be cytotoxic.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in the recommended solvent. This stock can then be diluted to the final working concentration in the cell culture medium. This two-step process often improves solubility and ensures a homogenous solution.

  • Sonication or Gentle Warming: If precipitation occurs upon dilution, gentle warming of the medium (to 37°C) or brief sonication of the stock solution before dilution may aid in dissolution. However, the stability of CU-76 under these conditions should be considered.

  • pH Adjustment: The pH of the cell culture medium can influence the solubility of certain compounds. Ensure the medium is properly buffered and at the correct physiological pH (typically 7.2-7.4).

Q3: How can I assess the stability of CU-76 in my specific cell culture medium (e.g., DMEM, RPMI-1640)?

Assessing the stability of a compound in a complex solution like cell culture medium requires analytical methods. The choice of method will depend on the chemical nature of CU-76.

General Experimental Workflow for Stability Assessment:

Stability_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Data Interpretation A Prepare CU-76 stock solution B Spike CU-76 into cell culture medium (e.g., DMEM, RPMI-1640) A->B C Incubate at 37°C, 5% CO2 B->C D Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) C->D E Analyze CU-76 concentration (e.g., HPLC, LC-MS) D->E F Plot concentration vs. time E->F G Determine degradation rate and half-life F->G

Caption: Workflow for assessing the stability of CU-76 in cell culture media.

Key Considerations for Stability Studies:

  • Choice of Medium: Different media formulations can impact compound stability. For instance, DMEM and RPMI-1640 have distinct compositions of amino acids, vitamins, and salts that could interact with CU-76.[1][2] DMEM is a widely used medium for a variety of mammalian cells, while RPMI-1640 was originally developed for human leukemia cells.[3][4]

  • Serum Presence: Fetal Bovine Serum (FBS) contains enzymes that can metabolize or degrade compounds. It is advisable to test stability in both serum-free and serum-containing media if applicable to your experimental design.

  • Light Sensitivity: Some compounds are light-sensitive. It is good practice to protect the solutions from light during incubation and processing.

Experimental Protocols

General Protocol for Preparing a Stock Solution of a Novel Compound for Cell Culture

This protocol provides a general guideline. The specific concentrations and solvents should be optimized for CU-76.

Materials:

  • CU-76 powder

  • Sterile, high-purity solvent (e.g., cell culture grade DMSO or ethanol)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM or RPMI-1640), pre-warmed to 37°C

Procedure:

  • Determine the Desired Stock Concentration: Based on the desired final concentration in your experiments and the solubility limits of CU-76, calculate the required mass of the compound to prepare a concentrated stock solution (e.g., 10 mM, 50 mM).

  • Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the appropriate amount of CU-76 powder and transfer it to a sterile tube.

  • Dissolve in Solvent: Add the calculated volume of the appropriate solvent to the tube containing the CU-76 powder.

  • Ensure Complete Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used, but potential degradation of the compound should be considered.

  • Sterile Filtration (Optional but Recommended): If the stock solution is not prepared under strictly aseptic conditions or if there is any concern about microbial contamination, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with the solvent used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protected from light.

  • Preparation of Working Solution: When ready to treat cells, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Mix well by gentle inversion before adding to the cells.

Signaling Pathways

Without information on the biological target or mechanism of action of CU-76, it is not possible to provide a relevant signaling pathway diagram. The cellular effects of a compound are directly related to the signaling cascades it modulates. For example, if CU-76 were found to induce apoptosis through mitochondrial stress, a diagram of the intrinsic apoptotic pathway would be relevant.

Example of a Generic Signaling Pathway Diagram:

Signaling_Pathway cluster_input Stimulus cluster_receptor Receptor cluster_cascade Signaling Cascade cluster_output Cellular Response Ligand CU-76 Receptor Cell Surface or Intracellular Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Response e.g., Proliferation, Apoptosis, Differentiation Effector->Response

Caption: A generalized representation of a signaling pathway.

To provide more specific and useful information, please provide documentation or references detailing the chemical structure, properties, and biological activity of CU-76.

References

Troubleshooting

potential off-target effects of CU-76 in cellular assays

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CU-76, a known inhibitor of cyclic GMP-AMP synth...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CU-76, a known inhibitor of cyclic GMP-AMP synthase (cGAS). The following resources are designed to help troubleshoot common issues and guide the design of robust cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of CU-76?

A1: CU-76 is an inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.

Q2: Has the selectivity of CU-76 been characterized?

A2: Yes, studies have shown that CU-76 selectively inhibits the cGAS-STING pathway. Importantly, it has been reported to have no significant inhibitory effect on the RIG-I-MAVS or Toll-like receptor (TLR) signaling pathways, indicating a degree of specificity for the cGAS-mediated immune response.[1]

Q3: What are potential off-target effects and why are they a concern?

A3: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the biological role of the intended target. For a cGAS inhibitor like CU-76, off-target effects could manifest as modulation of other signaling pathways, cytotoxicity, or interference with general cellular processes.

Q4: What are common causes of off-target effects with small molecule inhibitors?

A4: Several factors can contribute to off-target effects, including:

  • Structural similarity: The inhibitor may bind to proteins with similar structural motifs to the intended target.

  • High concentrations: Using concentrations significantly above the IC50 for the primary target increases the likelihood of binding to lower-affinity off-target proteins.

  • Compound promiscuity: Some chemical scaffolds are inherently more likely to interact with multiple proteins.

  • Cellular context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during cellular assays with CU-76.

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected phenotypic results The observed phenotype may be due to an off-target effect of CU-76 rather than cGAS inhibition.1. Dose-Response Analysis: Perform a dose-response experiment. The potency of CU-76 in eliciting the phenotype should correlate with its reported IC50 for cGAS inhibition. 2. Use a Structurally Different cGAS Inhibitor: Confirm the phenotype using a different, structurally unrelated cGAS inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect. 3. Rescue Experiment: Overexpress cGAS in your cells. If the phenotype is due to on-target inhibition, a higher concentration of CU-76 should be required to achieve the same effect.
Cellular toxicity observed at effective concentrations CU-76 may be interacting with off-targets that are essential for cell viability.1. Lower the Concentration: Determine the minimal concentration of CU-76 required for cGAS inhibition and use concentrations at or slightly above the IC50. 2. Assess Cell Viability: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assays to distinguish specific inhibition from general toxicity. 3. Time-Course Experiment: Reduce the incubation time with CU-76 to the minimum required to observe the desired on-target effect.
High background signal in a reporter assay CU-76 might be directly affecting the reporter protein (e.g., luciferase, fluorescent proteins) or other components of the reporter system.1. Use a Different Reporter System: Switch to a reporter with a different detection method (e.g., from a luciferase-based reporter to a fluorescent protein reporter). 2. Control Experiments: Include a control where the reporter is constitutively active to assess the direct effect of CU-76 on the reporter itself.

Data Summary

The following table summarizes key quantitative data for CU-76 and provides a template for comparing it with other cGAS inhibitors.

Compound Target Biochemical IC50 (human cGAS) Cellular IC50 (THP-1 cells) Known Selectivity
CU-76 cGASData not publicly available~0.27 µM[1]No significant inhibition of RIG-I-MAVS or TLR pathways[1]
Example Inhibitor AcGASValueValueSelectivity Profile
Example Inhibitor BcGASValueValueSelectivity Profile

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This method verifies that CU-76 directly binds to cGAS in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with CU-76 at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble cGAS remaining at each temperature using Western blotting.

Kinase Profiling to Identify Off-Target Kinase Interactions

Since many inhibitors can have off-target effects on kinases due to conserved ATP-binding pockets, a kinase profiling assay is recommended.

Methodology:

  • Compound Submission: Submit CU-76 to a commercial kinase profiling service.

  • Assay Panel: Screen against a broad panel of recombinant human kinases at one or more concentrations.

  • Data Analysis: The service will provide data on the percent inhibition of each kinase. Follow-up with IC50 determination for any significant hits.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes CU76 CU-76 CU76->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production CETSA_Workflow start Intact Cells treatment Treat with CU-76 or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis heating Heat Lysates (Temperature Gradient) lysis->heating centrifugation Centrifugation to Separate Soluble and Aggregated Proteins heating->centrifugation western_blot Western Blot for cGAS centrifugation->western_blot analysis Analyze Soluble cGAS (Melting Curve) western_blot->analysis end Target Engagement Confirmed analysis->end

References

Optimization

troubleshooting unexpected results in CU-76 experiments

Technical Support Center: CU-76 Experiments This support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with CU-76, a novel, selective inhibitor...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CU-76 Experiments

This support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with CU-76, a novel, selective inhibitor of the MAP4K-alpha kinase.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing high variability in my IC50 values for CU-76 across experiments?

High variability in IC50 values is a common issue that can stem from multiple sources, including compound handling, assay conditions, and cell culture practices.

Troubleshooting Steps:

  • Compound Solubility & Stability: CU-76 has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitate in the stock solution or in the final culture media can lead to inaccurate concentrations.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. High-passage cells can exhibit altered signaling pathways and drug resistance.

  • Assay Incubation Time: The duration of CU-76 exposure can significantly impact the apparent IC50. Ensure you are using a consistent incubation time based on the cell line's doubling time and the mechanism of action.

Below is a troubleshooting workflow to diagnose the source of variability.

start High IC50 Variability Observed check_sol 1. Check Compound Solubility - Is stock solution clear? - Any precipitate in media? start->check_sol sol_issue Issue: Precipitation - Prepare fresh stock. - Test alternative solvents (see Table 1). - Sonicate briefly. check_sol->sol_issue Yes check_cells 2. Assess Cell Culture Conditions - Passage number <20? - Cells in log growth phase? check_sol->check_cells No sol_issue->check_cells cell_issue Issue: Inconsistent Culture - Thaw a new, low-passage vial. - Standardize seeding density. check_cells->cell_issue No check_assay 3. Review Assay Protocol - Consistent incubation time? - Accurate serial dilutions? check_cells->check_assay Yes cell_issue->check_assay assay_issue Issue: Protocol Deviation - Calibrate pipettes. - Use a standardized protocol (see Protocol 1). - Perform time-course experiment. check_assay->assay_issue No resolved Problem Resolved check_assay->resolved Yes assay_issue->resolved upstream Upstream Stress Signal (e.g., UV, Osmotic Shock) map4k MAP4K-alpha upstream->map4k jnk JNK map4k->jnk Phosphorylates cu76 CU-76 (Inhibitor) cu76->map4k Inhibits ap1 c-Jun / AP-1 jnk->ap1 Phosphorylates response Cellular Response (Apoptosis, Inflammation) ap1->response cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection p1 1. Cell Treatment (CU-76 or Vehicle) p2 2. Cell Lysis (RIPA buffer + inhibitors) p1->p2 p3 3. Protein Quantification (BCA Assay) p2->p3 p4 4. SDS-PAGE p3->p4 p5 5. Transfer to PVDF Membrane p4->p5 p6 6. Blocking (5% BSA in TBST) p5->p6 p7 7. Primary Antibody Incubation (e.g., anti-p-JNK) p6->p7 p8 8. Secondary Antibody Incubation (HRP-conjugated) p7->p8 p9 9. Chemiluminescent Detection p8->p9

Troubleshooting

Minimizing Cytotoxicity of CU-76 in Long-Term Studies: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of CU-76, a selective cGAS inhibitor, in long-term experi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of CU-76, a selective cGAS inhibitor, in long-term experimental settings. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is CU-76 and what is its mechanism of action?

CU-76 is a selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1] Its primary function is to block the cGAS-STING signaling pathway, which is a component of the innate immune system responsible for detecting cytosolic DNA.[1] By inhibiting cGAS, CU-76 can prevent the downstream production of type I interferons and other inflammatory cytokines that are triggered by the presence of DNA in the cytoplasm.[2][3]

Q2: What is the reported in vitro potency of CU-76?

CU-76 has a reported half-maximal inhibitory concentration (IC50) of 0.24 μM for cGAS.[1]

Q3: What are the potential causes of CU-76 cytotoxicity in long-term studies?

While specific long-term cytotoxicity data for CU-76 is not extensively published, potential causes of cytotoxicity for small molecule inhibitors in prolonged cell culture include:

  • On-target effects: Chronic inhibition of the cGAS-STING pathway may interfere with normal cellular functions, as this pathway is involved in cellular homeostasis, senescence, and response to cellular stress.

  • Off-target effects: At higher concentrations or over extended periods, CU-76 may interact with other cellular proteins, leading to unintended and toxic consequences.

  • Metabolite toxicity: The breakdown products of CU-76 within the cell could be more toxic than the parent compound.

  • Compound accumulation: Continuous exposure could lead to the intracellular accumulation of CU-76 to toxic levels.

  • Solvent toxicity: The solvent used to dissolve CU-76, typically DMSO, can be cytotoxic at certain concentrations.[4]

Q4: How can I determine the optimal, non-toxic concentration of CU-76 for my long-term experiments?

It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration for your specific cell line and experimental duration. A concentration that is non-toxic in a short-term assay (e.g., 24-72 hours) may exhibit toxicity over several weeks.

Troubleshooting Guide: Minimizing CU-76 Cytotoxicity

This guide provides a systematic approach to identifying and mitigating cytotoxicity associated with long-term CU-76 treatment.

Problem 1: Increased cell death or reduced proliferation over time.
  • Possible Cause: The concentration of CU-76 is too high for long-term exposure.

    • Solution: Perform a long-term viability assay (e.g., 1-4 weeks) with a wide range of CU-76 concentrations to determine the maximal non-toxic concentration. See Experimental Protocol 1 for a detailed methodology.

  • Possible Cause: The solvent (e.g., DMSO) is contributing to cytotoxicity.

    • Solution: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.1%).[4] Run a vehicle-only control (medium with solvent) for the entire duration of the experiment.

  • Possible Cause: The inhibitor is degrading into toxic byproducts.

    • Solution: Prepare fresh stock solutions of CU-76 regularly and store them appropriately as recommended by the manufacturer. Consider replacing the medium with freshly prepared CU-76 at regular intervals (e.g., every 2-3 days).

Problem 2: Changes in cell morphology or phenotype.
  • Possible Cause: On-target effects of prolonged cGAS-STING pathway inhibition.

    • Solution: Monitor key downstream markers of the cGAS-STING pathway (e.g., p-IRF3, IFN-β expression) to correlate phenotypic changes with pathway inhibition.

  • Possible Cause: Off-target effects of CU-76.

    • Solution: If possible, test a structurally different cGAS inhibitor to see if the same phenotypic changes occur. This can help distinguish between on-target and off-target effects. Perform a literature search for known off-target effects of similar chemical scaffolds.

Problem 3: Inconsistent results between experiments.
  • Possible Cause: Variability in cell seeding density or health.

    • Solution: Standardize your cell seeding protocol and ensure cells are healthy and in the logarithmic growth phase before starting a long-term experiment.

  • Possible Cause: Degradation of the CU-76 stock solution.

    • Solution: Prepare fresh working dilutions of CU-76 from a new stock aliquot for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

Quantitative Data Summary

The following table summarizes the known inhibitory concentration of CU-76. Researchers should generate their own long-term cytotoxicity data for their specific cell line and experimental conditions.

CompoundTargetIC50 (μM)Cell LineAssay TypeReference
CU-76 cGAS0.24THP-1In vitro biochemical assay[1]

Experimental Protocols

Experimental Protocol 1: Determining the Maximal Non-Toxic Concentration of CU-76 for Long-Term Studies

Objective: To identify the highest concentration of CU-76 that does not significantly impact cell viability or proliferation over a prolonged period.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • CU-76 (with appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a low density that allows for logarithmic growth over the planned duration of the experiment.

  • Compound Preparation: Prepare a serial dilution of CU-76 in complete culture medium. A suggested starting range is from 0.01 µM to 10 µM, including a vehicle-only control.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of CU-76.

  • Long-Term Culture: Maintain the cells in a controlled incubator environment. Replace the medium with fresh CU-76-containing medium every 2-3 days to ensure a constant concentration and replenish nutrients.

  • Viability Assessment: At regular time points (e.g., Day 1, 3, 7, 14, and 21), perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-only control for each time point. The maximal non-toxic concentration is the highest concentration that results in ≥90% cell viability at the final time point.

Visualizations

experimental_workflow Experimental Workflow for Determining Long-Term Non-Toxic Concentration cluster_prep Preparation cluster_treatment Treatment & Culture cluster_analysis Analysis seed_cells Seed cells in 96-well plates prepare_cu76 Prepare serial dilutions of CU-76 treat_cells Treat cells with CU-76 dilutions prepare_cu76->treat_cells long_term_culture Incubate and refresh medium every 2-3 days treat_cells->long_term_culture viability_assay Perform viability assay at multiple time points long_term_culture->viability_assay data_analysis Normalize to vehicle control and determine non-toxic concentration viability_assay->data_analysis

Workflow for assessing long-term cytotoxicity.

cgas_sting_pathway Simplified cGAS-STING Signaling Pathway and Inhibition by CU-76 cytosolic_dna Cytosolic dsDNA cgas cGAS cytosolic_dna->cgas activates cgamp 2'3'-cGAMP cgas->cgamp synthesizes cu76 CU-76 cu76->cgas inhibits sting STING cgamp->sting activates tbk1 TBK1 sting->tbk1 recruits irf3 IRF3 tbk1->irf3 phosphorylates p_irf3 p-IRF3 irf3->p_irf3 nucleus Nucleus p_irf3->nucleus translocates to ifn Type I Interferons nucleus->ifn induces expression of

Inhibition of the cGAS-STING pathway by CU-76.

troubleshooting_logic Troubleshooting Logic for CU-76 Cytotoxicity start Increased Cytotoxicity Observed check_concentration Is CU-76 concentration optimized for long-term use? start->check_concentration optimize_concentration Perform long-term dose-response (Protocol 1) check_concentration->optimize_concentration No check_solvent Is solvent concentration below toxic threshold? check_concentration->check_solvent Yes optimize_concentration->check_solvent adjust_solvent Reduce solvent concentration (<0.1%) check_solvent->adjust_solvent No check_compound_stability Is the compound stable in culture? check_solvent->check_compound_stability Yes adjust_solvent->check_compound_stability fresh_compound Use fresh stock and replenish medium regularly check_compound_stability->fresh_compound No off_target_effects Consider potential off-target or on-target chronic effects check_compound_stability->off_target_effects Yes fresh_compound->off_target_effects

Decision tree for troubleshooting cytotoxicity.

References

Optimization

Technical Support Center: Addressing Batch-to-Batch Variability of CU-76

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of CU-76, a selective inhibitor of cyclic GMP-AMP synthase (cGAS).[1] Th...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of CU-76, a selective inhibitor of cyclic GMP-AMP synthase (cGAS).[1] These resources are designed for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is CU-76 and what is its mechanism of action?

A1: CU-76 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS) with a reported IC50 of 0.24 µM.[1][2] It functions by selectively blocking the cGAS-STING signaling pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA.[1][2] By inhibiting cGAS, CU-76 prevents the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn blocks the downstream activation of STING, the phosphorylation of IRF3, and the subsequent production of type I interferons like IFN-β.[1][2] It has been shown to be selective for the cGAS-STING pathway, with no significant effect on other nucleic acid sensing pathways like the RIG-I-MAVS or Toll-like receptor pathways.[1][2]

Q2: What is batch-to-batch variability and why is it a concern for a small molecule like CU-76?

A2: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same compound.[3] For a small molecule inhibitor like CU-76, this variability can significantly impact the reproducibility and interpretation of experimental data.[4][5] Inconsistent results can arise from differences in purity, the presence of uncharacterized impurities, or variations in physical properties between batches.[6][7]

Q3: What are the potential causes of batch-to-batch variability in CU-76?

A3: While there is no specific public data on batch-to-batch variability for CU-76, potential causes common to small molecules include:

  • Purity Profile: The percentage of the active CU-76 compound may differ between batches.

  • Impurities: The type and amount of impurities, such as starting materials, by-products, or residual solvents from the synthesis process, can vary.[6] Even trace amounts of highly potent impurities can lead to misleading biological results.[5]

  • Physical Characteristics: Variations in crystalline form (polymorphism), particle size, or solubility can affect how the compound dissolves and its bioavailability in cell-based assays.

  • Degradation: Improper storage or handling can lead to the degradation of the compound over time, resulting in a new impurity profile.

Q4: How can different batches of CU-76 with potential variability affect my experimental results?

A4: Batch-to-batch variability can manifest in several ways in your experiments:

  • Inconsistent Potency: You may observe shifts in the IC50 value of CU-76 in both biochemical and cell-based assays.

  • Variable Downstream Effects: The extent of inhibition of downstream signaling events, such as IRF3 phosphorylation or IFN-β production, may differ between batches.

  • Off-Target Effects: The presence of different impurities could lead to unexpected or inconsistent off-target effects or cellular toxicity.

  • Poor Reproducibility: The overall inability to reproduce results generated with a previous batch of the compound is a key indicator of potential variability.[4]

Q5: How should I properly store and handle CU-76 to minimize variability?

A5: To maintain the integrity of CU-76, it is recommended to store it at -20°C as a crystalline solid.[1][2] For creating stock solutions, dimethyl sulfoxide (DMSO) is a common solvent, with solubility reported up to 100 mM.[1][2][8] It is advisable to prepare concentrated stock solutions in DMSO, aliquot them into single-use volumes, and store them at -80°C to minimize freeze-thaw cycles. For each experiment, a fresh aliquot should be thawed and diluted to the final working concentration in the appropriate assay buffer or cell culture medium.

CU-76 Properties

PropertyValueReference
Chemical Name Methyl 4-amino-6-[(3,5-difluoro-4-iodophenyl)amino]-1,3,5-triazine-2-carboxylate[1]
Molecular Formula C11H8F2IN5O2[1][2]
Molecular Weight 407.1 g/mol [2]
IC50 (human cGAS) 0.24 µM[1][2]
Purity (Typical) ≥98%[1]
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol[1]
Storage Store at -20°C[1][2]

Troubleshooting Guide for Suspected Batch-to-Batch Variability

This guide provides a systematic approach for researchers who observe inconsistent experimental results and suspect batch-to-batch variability of CU-76 as the cause.

Issue: I am observing significant differences in the inhibitory effect of CU-76 between different lots (e.g., a new batch is less potent than the old one). How can I troubleshoot this?

Step 1: Initial Assessment and Documentation

Before performing extensive experiments, carefully document the following for each batch:

  • Lot Numbers: Record the specific lot numbers from the supplier.

  • Appearance: Visually inspect the physical appearance of the solid compounds. Note any differences in color or texture.

  • Solubility Test: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) for each batch. Observe if there are any differences in how readily they dissolve. Look for any particulates that may indicate poor solubility.

Step 2: Analytical Chemistry Comparison

If you have access to analytical chemistry facilities, a direct comparison of the batches is the most definitive way to identify chemical differences.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC):

    • Objective: To assess the purity of each batch and compare their impurity profiles.

    • Methodology: Dissolve each batch in a suitable solvent (e.g., DMSO) and analyze them using a standardized HPLC/UPLC method.

    • Interpretation: Compare the chromatograms. A significant difference in the area of the main peak (CU-76) or the presence of different or larger impurity peaks in one batch compared to another suggests a purity issue.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the identity of the main peak as CU-76 and to identify potential impurities.

    • Methodology: Use LC-MS to analyze each batch. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds.

    • Interpretation: Confirm that the main peak has the correct mass for CU-76 (approximately 408.0 [M+H]+). Analyze the masses of the impurity peaks to get clues about their identities.

Hypothetical Analytical Comparison Data:

Lot NumberAppearancePurity by HPLC (%)Major Impurity (m/z)
Lot A White crystalline solid99.1350.2
Lot B Off-white powder95.3350.2, 425.1
Step 3: Head-to-Head Functional Assay Comparison

Run the different batches of CU-76 side-by-side in a functional assay to directly compare their biological activity. It is critical to use the same assay conditions, reagents, and cell passages for this comparison.

  • In Vitro cGAS Enzymatic Assay:

    • Objective: To directly measure and compare the inhibitory activity of each CU-76 batch on recombinant cGAS enzyme.

    • Methodology: Perform a dose-response experiment with each batch of CU-76 using a commercial cGAS inhibitor screening kit or a well-established in-house protocol. Measure the production of cGAMP.

    • Interpretation: A rightward shift in the dose-response curve and a higher IC50 value for one batch indicates lower potency.

  • Cell-Based Assay (IFN-β Production in THP-1 Cells):

    • Objective: To compare the ability of each CU-76 batch to inhibit the cGAS-STING pathway in a cellular context.

    • Methodology: Use a human monocytic cell line like THP-1, which has a functional cGAS-STING pathway. Stimulate the cells with a cGAS agonist (e.g., transfected dsDNA) in the presence of a dose range of each CU-76 batch. Measure the production of IFN-β in the supernatant by ELISA.

    • Interpretation: Compare the dose-response curves for IFN-β inhibition. A batch that requires a higher concentration to achieve the same level of inhibition is less potent.

Step 4: Data Interpretation and Conclusion
  • If the analytical data (Step 2) shows differences in purity or impurity profiles that correlate with the functional data (Step 3), it is highly likely that batch-to-batch variability is the cause of your inconsistent results.

  • If the analytical data is identical but the functional data differs, consider other experimental variables, such as the stability of the compound in your specific assay medium or potential interactions with other reagents.

  • If both the analytical and functional data are consistent across batches, the source of the inconsistency in your original experiments likely lies elsewhere in your experimental setup.

Visualizations

G Troubleshooting Workflow for CU-76 Batch Variability cluster_0 Initial Observation cluster_1 Step 1: Preliminary Assessment cluster_2 Step 2: Analytical Characterization cluster_3 Step 3: Functional Comparison cluster_4 Step 4: Conclusion start Inconsistent Experimental Results doc Document Lot Numbers & Visual Appearance start->doc sol Compare Solubility in DMSO doc->sol hplc HPLC/UPLC Analysis (Purity & Impurity Profile) sol->hplc lcms LC-MS Analysis (Identity & Impurity Mass) hplc->lcms biochem In Vitro cGAS Assay (IC50 Determination) lcms->biochem cell Cell-Based IFN-β Assay (Cellular Potency) biochem->cell interp Interpret Data: Correlate Analytical & Functional Results cell->interp conc1 Variability Confirmed: Contact Supplier, Use Consistent Lot interp->conc1 Data Correlates conc2 Variability Not Confirmed: Review Other Experimental Variables interp->conc2 Data Does Not Correlate

Caption: Workflow for troubleshooting suspected batch-to-batch variability of CU-76.

cGAS_STING_Pathway cGAS-STING Signaling Pathway and Inhibition by CU-76 dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (ER Resident) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon Genes (e.g., IFN-β) Nucleus->IFN induces transcription CU76 CU-76 CU76->cGAS inhibits

Caption: The cGAS-STING signaling pathway is inhibited by CU-76 at the cGAS enzyme.

Experimental Protocols

Protocol 1: In Vitro cGAS Inhibition Assay

This protocol outlines a general method to determine the IC50 of CU-76 batches using a biochemical assay that measures cGAMP production.

Materials:

  • Recombinant human cGAS enzyme

  • Herring Testes DNA (htDNA) or other suitable dsDNA

  • ATP and GTP solutions

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • CU-76 batches, dissolved in DMSO

  • cGAMP quantification kit (e.g., ELISA-based or TR-FRET-based)

  • 384-well assay plates

Procedure:

  • Prepare CU-76 Dilutions: Create a serial dilution of each CU-76 batch in DMSO. A common starting range is from 10 mM down to sub-micromolar concentrations. Then, dilute these stocks into the Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Prepare Master Mixes:

    • Enzyme/DNA Mix: Prepare a master mix of recombinant human cGAS and dsDNA in cold Assay Buffer.

    • Substrate Mix: Prepare a master mix of ATP and GTP in Assay Buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted CU-76 from each batch or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.

    • Add 4 µL of the cGAS/DNA master mix to each well.

    • Include necessary controls: a "no enzyme" control and a "no inhibitor" (vehicle only) control.

  • Initiate Reaction: Start the enzymatic reaction by adding 4 µL of the ATP/GTP master mix to all wells.

  • Incubation: Mix the plate gently and incubate at 37°C for 60-120 minutes.

  • Quantify cGAMP: Stop the reaction and quantify the amount of 2'3'-cGAMP produced in each well using a commercial detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the normalized cGAMP production against the logarithm of the CU-76 concentration for each batch.

    • Calculate the IC50 value for each batch using non-linear regression analysis.

Protocol 2: Cell-Based IFN-β Production Assay in THP-1 Cells

This protocol describes how to assess the cellular potency of CU-76 batches by measuring the inhibition of DNA-induced IFN-β production.

Materials:

  • THP-1 cells

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional, but recommended for stronger response)

  • Transfection reagent (e.g., Lipofectamine)

  • Stimulatory DNA (e.g., htDNA)

  • CU-76 batches, dissolved in DMSO

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

  • (Optional) Differentiation: To enhance the cGAS-STING response, you can differentiate the THP-1 cells into macrophage-like cells by treating them with PMA (e.g., 20-50 ng/mL) for 3 hours, followed by a wash and incubation in fresh media for 48-72 hours.

  • Inhibitor Treatment: Prepare serial dilutions of each CU-76 batch in complete culture medium. Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Stimulation:

    • Prepare the DNA transfection complexes by mixing the stimulatory DNA with a transfection reagent in serum-free medium, according to the manufacturer's protocol.

    • Add the DNA complexes to the wells containing the cells and CU-76.

    • Also include an "unstimulated" control (cells with no DNA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Measure IFN-β: Collect the cell culture supernatant from each well. Measure the concentration of IFN-β using a human IFN-β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background IFN-β level from the unstimulated control wells.

    • Normalize the data, setting the IFN-β level in the stimulated, vehicle-treated wells as 100%.

    • Plot the percentage of IFN-β inhibition against the logarithm of the CU-76 concentration for each batch.

    • Calculate the IC50 value for each batch.

References

Troubleshooting

identifying and mitigating CU-76 interference in high-throughput screens

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering interference from the compound CU-76 in high-throughput screening (HTS) assays. CU-76 has been i...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering interference from the compound CU-76 in high-throughput screening (HTS) assays. CU-76 has been identified as a common source of false positives due to its intrinsic autofluorescence and tendency to form aggregates at higher concentrations.

Troubleshooting Guides

This section offers step-by-step guidance to identify and mitigate CU-76 interference in your experiments.

Issue: High rate of positive "hits" in a primary fluorescence-based screen.

Question: My primary screen for Kinase-X inhibitors is showing an unusually high hit rate. How can I determine if CU-76 is the cause of these potential false positives?

Answer:

An elevated hit rate can often be attributed to assay interference.[1][2] CU-76 is known to interfere with fluorescence-based assays. To diagnose the issue, follow these steps:

  • Visually Inspect Wells: Examine the assay plate under a microscope. CU-76 aggregates may be visible as precipitates in the wells containing higher concentrations of the compound.

  • Perform a Pre-read: Read the fluorescence of the assay plate after adding CU-76 but before adding the enzyme or substrate. A significant signal in the absence of a complete reaction mixture points to autofluorescence.[3]

  • Run a Counter-Screen: A counter-screen can help differentiate true inhibitors from interfering compounds.[1] An effective counter-screen for CU-76 involves an assay format that is not fluorescence-based, such as a luminescence or absorbance assay.

  • Test for Aggregation: Compound aggregation is a common cause of non-specific inhibition.[4][5] The addition of a non-ionic detergent, such as Triton X-100, can disrupt aggregates.[1]

Issue: Inconsistent dose-response curves for CU-76.

Question: I'm observing variable and non-reproducible IC50 values for CU-76 in my follow-up studies. What could be causing this?

Answer:

Inconsistent dose-response curves are a hallmark of assay artifacts, particularly those caused by compound aggregation.[1][6] The formation of CU-76 aggregates is highly dependent on factors like buffer conditions, incubation time, and compound concentration.

To address this, you should:

  • Incorporate Detergent: Add a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer to prevent aggregation.[4]

  • Vary Enzyme Concentration: True inhibitors should have IC50 values that are independent of the enzyme concentration, whereas aggregators will often show a shift in potency.[6]

  • Use an Orthogonal Assay: Confirm the activity of CU-76 in a secondary assay that uses a different detection technology (e.g., AlphaScreen, TR-FRET) to rule out technology-specific interference.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is CU-76 and why does it interfere with my HTS assay?

A1: CU-76 is a small molecule that has been identified as a frequent interfering compound in HTS campaigns. Its interference stems from two primary mechanisms:

  • Autofluorescence: CU-76 intrinsically fluoresces, particularly in the blue-green spectral range, which can lead to false positive signals in fluorescence intensity-based assays.[3][8]

  • Aggregation: At concentrations typically used in HTS, CU-76 can form colloidal aggregates that non-specifically inhibit enzymes, leading to apparent but false inhibitory activity.[4][9]

Q2: At what concentration does CU-76 typically show interference?

A2: The concentration at which CU-76 begins to interfere can vary based on the assay conditions. However, autofluorescence can be detected at low micromolar concentrations, while aggregation-based interference is more common at concentrations above 10 µM.

Q3: How can I proactively prevent CU-76 interference in my screens?

A3: To mitigate interference from CU-76 and similar compounds, consider the following preventative measures:

  • Assay Choice: Whenever possible, opt for assay technologies that are less susceptible to fluorescence interference, such as luminescence, time-resolved fluorescence (TRF), or label-free methods.

  • Buffer Optimization: Include 0.01% Triton X-100 in your standard assay buffer to minimize the potential for aggregation from the outset.

  • Red-Shifted Fluorophores: If using a fluorescence-based assay, select fluorophores that excite and emit at longer wavelengths (red or far-red) to reduce the impact of blue-green autofluorescence.[8][10]

Q4: Can I "rescue" data from a screen that has already been compromised by CU-76?

A4: While it is challenging to definitively salvage data from a compromised screen, you can perform follow-up experiments on the "hit" compounds to identify those that are likely false positives. These experiments include dose-response curves with and without detergent and confirmation in an orthogonal assay. This will help you triage your hits and focus on more promising candidates.

Data Presentation

The following tables summarize hypothetical data illustrating the effect of CU-76 interference and its mitigation.

Table 1: Effect of Triton X-100 on CU-76 Potency against Kinase-X

CompoundIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift in IC50Interpretation
CU-765.2> 100> 19.2Likely Aggregator
Control Inhibitor0.80.91.1True Inhibitor

Table 2: Autofluorescence of CU-76

CompoundConcentration (µM)Fluorescence Signal (RFU) at 485/520 nm (ex/em)
CU-7615,200
CU-761048,500
CU-76100350,000
DMSO ControlN/A500

Experimental Protocols

Protocol 1: Autofluorescence Assessment

Objective: To determine if CU-76 contributes to the fluorescence signal in the assay.

Methodology:

  • Prepare a serial dilution of CU-76 in the assay buffer.

  • Dispense the diluted compounds into the wells of a microplate.

  • Include wells with assay buffer and DMSO as negative controls.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.

  • A significant increase in fluorescence in the CU-76 wells compared to the DMSO control indicates autofluorescence.

Protocol 2: Aggregation Counter-Screen

Objective: To assess whether the observed inhibition by CU-76 is due to aggregation.

Methodology:

  • Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.

  • Generate dose-response curves for CU-76 and a known control inhibitor in both buffer conditions.

  • Run the standard Kinase-X inhibition assay protocol for both sets of curves.

  • Calculate the IC50 values for each compound under each condition.

  • A significant rightward shift (>10-fold) in the IC50 of CU-76 in the presence of detergent suggests aggregation-based inhibition.

Visualizations

Interference_Troubleshooting_Workflow start High Hit Rate in Primary Screen check_autofluorescence Perform Autofluorescence Check (Protocol 1) start->check_autofluorescence autofluorescence_pos Significant Autofluorescence? check_autofluorescence->autofluorescence_pos run_aggregation_assay Run Aggregation Assay (Protocol 2) autofluorescence_pos->run_aggregation_assay No false_positive Flag as False Positive (Interference) autofluorescence_pos->false_positive Yes aggregation_pos Potency Shift with Detergent? run_aggregation_assay->aggregation_pos aggregation_pos->false_positive Yes orthogonal_screen Confirm with Orthogonal (Non-Fluorescent) Screen aggregation_pos->orthogonal_screen No true_hit Prioritize for Further Study (Potential True Hit) orthogonal_screen->true_hit

Caption: Troubleshooting workflow for hits from a primary screen.

Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent (e.g., Triton X-100) CU76_mono CU-76 Monomers CU76_agg CU-76 Aggregates CU76_mono->CU76_agg > Critical Concentration Enzyme_inactive Inactive Enzyme (Non-specific Inhibition) CU76_agg->Enzyme_inactive Enzyme_active Active Enzyme CU76_mono_d CU-76 Monomers No_inhibition No Inhibition CU76_mono_d->No_inhibition Detergent Detergent Micelles Enzyme_active_d Active Enzyme Enzyme_active_d->No_inhibition

References

Optimization

challenges in delivering CU-76 in vivo and potential solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cGAS inhibitor, CU-76, in in vivo exper...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cGAS inhibitor, CU-76, in in vivo experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with CU-76.

Issue Potential Cause Recommended Solution
Poor Solubility and Precipitation CU-76 has low aqueous solubility.- Prepare a stock solution in an organic solvent such as DMSO or ethanol. - For in vivo administration, consider formulating CU-76 in a vehicle containing co-solvents (e.g., PEG300, Tween-80) and saline.[1] - Investigate the use of nanoparticle-based delivery systems to improve solubility and stability.
High Variability in Efficacy Inconsistent drug exposure due to formulation or administration issues.- Ensure the formulation is homogenous and stable prior to each administration. - Standardize the administration technique (e.g., intraperitoneal, intravenous) and volume across all animals. - Monitor plasma levels of CU-76 to correlate exposure with efficacy.
Lack of In Vivo Efficacy Despite In Vitro Potency - Poor bioavailability. - Rapid metabolism or clearance. - Insufficient target engagement at the site of action.- Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of CU-76. - Consider alternative routes of administration that may improve bioavailability. - Evaluate target engagement in tissue samples through pharmacodynamic markers (e.g., measuring downstream signaling of the cGAS-STING pathway).
Observed Off-Target Effects Non-specific inhibition of other cellular pathways.- Although CU-76 is reported to be selective for the cGAS-STING pathway, it is crucial to include appropriate controls in your experiments.[1] - Perform dose-response studies to identify the lowest effective dose with minimal off-target effects. - Analyze key off-target pathways that might be affected by similar small molecule inhibitors.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is the recommended vehicle for in vivo administration of CU-76? A1: While specific in vivo formulation data for CU-76 is limited, a common approach for poorly soluble small molecules is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a mixture of co-solvents such as PEG300 and Tween-80 in saline. For example, a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for the cGAS inhibitor G150.[1] It is critical to perform small-scale formulation trials to ensure the solubility and stability of CU-76 in the chosen vehicle.

  • Q2: What are the potential routes of administration for CU-76 in animal models? A2: The optimal route of administration will depend on the experimental model and the target tissue. Common routes for small molecule inhibitors include intraperitoneal (IP) and intravenous (IV) injection. Oral gavage may also be considered, but bioavailability might be a concern for compounds with poor aqueous solubility. For the related cGAS inhibitor RU.521, intraperitoneal injections have been used in mouse models.[2]

Efficacy and In Vivo Studies

  • Q3: Are there published in vivo studies demonstrating the efficacy of CU-76? A3: Published literature indicates that while CU-76 demonstrates favorable cellular activity, its in vivo validation in animal models is still limited. However, other small molecule cGAS inhibitors have been evaluated in vivo. For instance, the inhibitor RU.521 has shown efficacy in mouse models of autoimmune disease and cerebral infarction.[2] Another inhibitor, G150, is a potent human cGAS inhibitor, and efforts are underway to improve its bioavailability for in vivo applications.

  • Q4: How can I monitor the in vivo activity of CU-76? A4: The in vivo activity of CU-76 can be assessed by measuring the downstream effects of cGAS inhibition. This can include:

    • Quantifying the levels of type I interferons (e.g., IFN-β) and other inflammatory cytokines in plasma or tissue homogenates.

    • Analyzing the phosphorylation status of key signaling proteins in the cGAS-STING pathway, such as STING, TBK1, and IRF3, in tissue samples via Western blotting or immunohistochemistry.

    • Measuring the expression of interferon-stimulated genes (ISGs) in target tissues using RT-qPCR.

Pharmacokinetics and Biodistribution

  • Q5: Is there any available pharmacokinetic data for CU-76? A5: Currently, there is a lack of publicly available pharmacokinetic and biodistribution data specifically for CU-76. To address this in your research, it is recommended to conduct pilot pharmacokinetic studies in your animal model to determine key parameters such as half-life, clearance, and volume of distribution. This will be crucial for designing an effective dosing regimen.

Experimental Protocols

Representative In Vivo Administration Protocol for a cGAS Inhibitor in a Mouse Model of Systemic Inflammation

This protocol is a general guideline and should be optimized for your specific experimental needs.

1. Formulation of the cGAS Inhibitor (e.g., CU-76):

  • Prepare a stock solution of the inhibitor in sterile DMSO (e.g., 50 mg/mL).

  • On the day of injection, prepare the final formulation. For a target dose of 10 mg/kg in a 25g mouse (requiring 0.25 mg), the following can be used:

    • 5 µL of the 50 mg/mL stock solution.

    • Add 95 µL of a sterile vehicle mixture (e.g., 40% PEG300, 5% Tween-80, 55% saline) to the inhibitor stock.

  • Vortex the solution thoroughly to ensure complete mixing and dissolution. The final injection volume would be 100 µL for a 10 mg/kg dose.

2. Animal Dosing:

  • Administer the formulated inhibitor to the mice via intraperitoneal (IP) injection using a 27-gauge needle.

  • For control groups, administer the vehicle-only solution.

3. Induction of Inflammation:

  • One hour after the inhibitor administration, induce systemic inflammation. A common method is the intraperitoneal injection of a STING agonist like cGAMP (e.g., 5 mg/kg).

4. Sample Collection and Analysis:

  • At a predetermined time point post-inflammation induction (e.g., 6 hours), collect blood samples via cardiac puncture for plasma separation.

  • Euthanize the mice and harvest relevant tissues (e.g., spleen, liver).

  • Analyze plasma for cytokine levels (e.g., IFN-β, TNF-α) using ELISA.

  • Process tissue samples for Western blot analysis to assess the phosphorylation of STING, TBK1, and IRF3, or for RT-qPCR to measure the expression of interferon-stimulated genes.

Signaling Pathway and Experimental Workflow Diagrams

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from CU76 CU-76 CU76->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN induces expression of

Caption: The cGAS-STING signaling pathway and the inhibitory action of CU-76.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation CU-76 Formulation (e.g., in DMSO/PEG300/Tween-80/Saline) Dosing In Vivo Administration (e.g., IP injection in mice) Formulation->Dosing Inflammation Induction of Inflammation (e.g., cGAMP injection) Dosing->Inflammation Sampling Sample Collection (Blood, Tissues) Inflammation->Sampling Cytokine Cytokine Analysis (ELISA for IFN-β) Sampling->Cytokine Western Western Blot (p-STING, p-TBK1) Sampling->Western qPCR RT-qPCR (ISG expression) Sampling->qPCR

Caption: A general experimental workflow for evaluating CU-76 in an in vivo model.

References

Troubleshooting

Technical Support Center: Optimizing Cellular Assays with cGAS Inhibitors

Welcome to the Technical Support Center for cGAS Inhibitors. This resource is designed for researchers, scientists, and drug development professionals working with cyclic GMP-AMP synthase (cGAS) inhibitors, such as CU-76...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for cGAS Inhibitors. This resource is designed for researchers, scientists, and drug development professionals working with cyclic GMP-AMP synthase (cGAS) inhibitors, such as CU-76. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges in your cellular assays and improve the efficacy of your experiments.

A common hurdle encountered with potent biochemical inhibitors of cGAS is a significant drop in activity when moving to cell-based assays. This discrepancy is often attributed to poor cellular permeability. This guide will provide insights into understanding and overcoming this challenge.

Frequently Asked Questions (FAQs)

Here are some common questions researchers encounter when working with cGAS inhibitors:

Q1: Why is the cellular IC50 of my cGAS inhibitor significantly higher than its biochemical IC50?

A1: This is a frequent observation and is often due to limited cellular permeability of the inhibitor. While the compound may potently inhibit the purified cGAS enzyme in a test tube, its ability to cross the cell membrane and reach its intracellular target in a living cell can be restricted. Other factors can include inhibitor efflux from the cell by transporters, or intracellular metabolism of the compound. For instance, a discrepancy between biochemical and cellular inhibitory potency has been noted for several cGAS inhibitors, suggesting that membrane barriers are a key challenge.[1]

Q2: What is a good starting concentration for CU-76 in a cellular assay?

A2: While the biochemical IC50 of CU-76 is 0.24 µM, its effective concentration in cellular assays is reported to be in the micromolar range (10-100 µM) to observe a significant reduction in interferon-β production in THP-1 cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How can I improve the cellular uptake of my cGAS inhibitor?

A3: Several strategies can be employed to enhance cellular permeability:

  • Prodrug Approach: Modifying the inhibitor into a more lipophilic, cell-permeable prodrug that is intracellularly converted to the active compound. This can be achieved by masking polar functional groups.

  • Formulation Strategies: Using formulation vehicles such as liposomes, nanoparticles, or co-solvents to improve the solubility and delivery of the compound into cells.

  • Chemical Modifications: Synthesizing analogs of the lead compound with improved physicochemical properties, such as reduced polarity or increased lipophilicity, can enhance passive diffusion across the cell membrane.

Q4: Are there any common off-target effects to be aware of with cGAS inhibitors?

A4: While CU-76 is reported to be selective for the cGAS-STING pathway, it is crucial to test for off-target effects in your system.[2][3][4][5] Some inhibitors may interact with other nucleic acid sensing pathways or have general cytotoxic effects at higher concentrations. It is advisable to include controls to assess the specificity of the observed effects, for instance, by stimulating other pattern recognition receptor pathways like RIG-I or Toll-like receptors. For example, some cGAS inhibitors have been tested for off-target effects against other nucleotidyl transferase enzymes.[6]

Troubleshooting Guide for cGAS Inhibitor Cellular Assays

This guide provides a step-by-step approach to troubleshoot common issues in your experiments.

Issue 1: No or weak inhibition of cGAS activity in cells.

troubleshooting_workflow_1 start Start: No/Weak Inhibition check_concentration Is the inhibitor concentration in the optimal range? start->check_concentration check_permeability Suspect poor cellular permeability? check_concentration->check_permeability Yes solution_concentration Solution: Perform a dose-response (e.g., 0.1-100 µM). check_concentration->solution_concentration No check_activation Is cGAS robustly activated? check_permeability->check_activation No solution_permeability Solution: 1. Increase incubation time. 2. Use permeability enhancers. 3. Consider prodrug strategies. check_permeability->solution_permeability Yes check_reagent Is the inhibitor stock solution stable? check_activation->check_reagent Yes solution_activation Solution: Optimize dsDNA transfection. Confirm downstream signaling (p-IRF3, ISG expression). check_activation->solution_activation No solution_reagent Solution: Prepare fresh stock. Verify solvent compatibility. check_reagent->solution_reagent No

Caption: Troubleshooting workflow for weak cGAS inhibition.

Issue 2: High background or variability in cGAS activation.

troubleshooting_workflow_2 start Start: High Background/Variability check_transfection Is dsDNA transfection reproducible? start->check_transfection check_cell_health Are cells healthy and at optimal density? check_transfection->check_cell_health Yes solution_transfection Solution: Optimize transfection reagent-to-DNA ratio. Use a consistent dsDNA source. check_transfection->solution_transfection No check_reagents Are reagents (e.g., dsDNA) free of contamination? check_cell_health->check_reagents Yes solution_cell_health Solution: Monitor cell viability. Ensure consistent seeding density. check_cell_health->solution_cell_health No check_assay_window Is the assay window (signal-to-background) optimal? check_reagents->check_assay_window Yes solution_reagents Solution: Use endotoxin-free reagents. Filter-sterilize solutions. check_reagents->solution_reagents No solution_assay_window Solution: Titrate dsDNA concentration. Optimize incubation time. check_assay_window->solution_assay_window No

Caption: Troubleshooting high background in cGAS assays.

Quantitative Data Summary

The following table summarizes the inhibitory activities of several common cGAS inhibitors. The discrepancy between biochemical and cellular IC50 values is a recurring theme.

InhibitorTarget SpeciesBiochemical IC50Cellular IC50 (Cell Line)Reference(s)
CU-76 Human0.24 µM10-100 µM (THP-1)[2][3][4][5]
G140 Human14.0 nM1.70 µM (THP-1)[7][8]
G150 Human10.2 nM1.96 µM (THP-1)[1][7][8]
RU.521 Mouse0.11 µM0.70 µM (RAW 264.7)[9][10][11]
PF-06928215 Human4.9 µMNo cellular activity reported[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive membrane permeability.

pampa_workflow prep_plates Prepare Donor and Acceptor Plates coat_membrane Coat Donor Plate Membrane with Lipid prep_plates->coat_membrane add_compound Add Test Compound to Donor Plate coat_membrane->add_compound add_buffer Add Buffer to Acceptor Plate add_compound->add_buffer incubate Incubate the 'Sandwich' Plate add_buffer->incubate analyze Analyze Compound Concentration in both Plates (LC-MS/MS) incubate->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate

Caption: Workflow for the PAMPA permeability assay.

Methodology:

  • Prepare Plates: A 96-well filter plate (donor plate) and a 96-well acceptor plate are used.

  • Coat Membrane: The filter membrane of each well in the donor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[12]

  • Add Compound: The test compound (e.g., CU-76) is dissolved in a suitable buffer and added to the donor wells.

  • Add Buffer: The acceptor wells are filled with buffer.

  • Incubate: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[13][14]

  • Analyze: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) * (VD + VA)) / (VD * CD(0)))

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Compound concentration in acceptor well at time t

    • CD(0) = Initial compound concentration in donor well

Protocol 2: Caco-2 Cell Permeability Assay

This cell-based assay provides a more physiologically relevant model of intestinal absorption, accounting for both passive diffusion and active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[15]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[15][16]

  • Permeability Assay (Apical to Basolateral):

    • The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with transport buffer.

    • The test compound is added to the apical chamber.

    • At various time points, samples are taken from the basolateral chamber and the concentration of the compound is determined by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical) for Efflux Assessment:

    • The experiment is repeated by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Calculate Permeability and Efflux Ratio:

    • The Papp is calculated for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[17]

cGAS-STING Signaling Pathway

Understanding the pathway is key to designing and interpreting your experiments. cGAS inhibitors like CU-76 aim to block the initial step of this cascade.

cgas_sting_pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes CU76 CU-76 (Inhibitor) CU76->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->IFN induces transcription of

Caption: The cGAS-STING signaling pathway and the point of inhibition by CU-76.

References

Optimization

avoiding CU-76 degradation during experimental procedures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of CU-76 during experi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of CU-76 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is CU-76 and what is its primary mechanism of action?

CU-76 is a selective inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] Its primary function is to block the cGAS-STING signaling pathway, which is involved in the innate immune response to cytosolic DNA.[1][3] CU-76 achieves this by preventing the synthesis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING protein.[3]

Q2: What are the known stability issues with CU-76?

While specific degradation studies on CU-76 are not extensively published, its chemical structure, featuring a triazine ring and a methyl ester, suggests potential susceptibility to certain conditions. Compounds with triazine rings can be sensitive to light (photodegradation), and ester groups are prone to hydrolysis under acidic or basic conditions.[4][5][6][7] A related cGAS inhibitor was found to be chemically unstable and prone to isomerization.[8] Therefore, it is crucial to handle and store CU-76 under appropriate conditions to ensure its integrity.

Q3: How should I properly store CU-76?

For optimal stability, CU-76 should be stored at -20°C in a tightly sealed container, protected from light.[1] Long-term storage as a stock solution in DMSO is common, but it is advisable to prepare fresh dilutions for experiments whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of CU-76 in cell-based assays.

  • Potential Cause: Degradation of CU-76 in stock solutions or experimental media.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from a new vial of powdered CU-76.

      • Minimize exposure to light: Protect stock solutions and experimental setups from direct light to prevent potential photodegradation of the triazine ring.[4][9]

      • Check the pH of your media: The methyl ester group in CU-76 can be susceptible to hydrolysis in acidic or basic conditions.[6][7] Ensure the pH of your cell culture media is within the physiological range (typically 7.2-7.4).

      • Evaluate compound stability in your specific media: If you suspect degradation in your experimental media, you can perform a stability test. Incubate CU-76 in the media for the duration of your experiment, then analyze the sample by HPLC or LC-MS to check for the appearance of degradation products.

Issue 2: Poor solubility of CU-76 in aqueous solutions.

  • Potential Cause: CU-76 has limited solubility in aqueous buffers.

    • Troubleshooting Steps:

      • Use an appropriate solvent for stock solutions: CU-76 is soluble in DMSO and ethanol.[1] Prepare a high-concentration stock solution in one of these solvents first.

      • Dilute stock solutions carefully: When diluting the DMSO or ethanol stock solution into your aqueous experimental buffer, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.

      • Avoid precipitation: Do not exceed the solubility limit of CU-76 in your final experimental concentration. If you observe precipitation, you may need to lower the final concentration or include a small percentage of a co-solvent like DMSO in your final buffer (ensure the final DMSO concentration is compatible with your experimental system).

Data Presentation

Table 1: Solubility of CU-76

SolventSolubility
DMSOUp to 100 mM[1]
EthanolUp to 10 mM[1]

Experimental Protocols

Protocol 1: Preparation of CU-76 Stock Solution

  • Materials:

    • CU-76 powder

    • Anhydrous DMSO

    • Sterile, light-protective microcentrifuge tubes

  • Procedure:

    • Allow the vial of CU-76 powder to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of CU-76.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in light-protective microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general workflow for assessing the inhibitory activity of CU-76 on the cGAS-STING pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare CU-76 stock solution (e.g., 10 mM in DMSO) C Pre-incubate cells with varying concentrations of CU-76 A->C B Culture cells (e.g., THP-1) to desired density B->C D Stimulate cells with an appropriate cGAS agonist (e.g., dsDNA) C->D E Lyse cells and collect supernatant D->E F Measure downstream markers of STING activation (e.g., IFN-β levels by ELISA) E->F

Caption: General workflow for a cell-based cGAS inhibition assay.

Mandatory Visualizations

Signaling Pathway

cGAS_STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from CU76 CU-76 CU76->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes IFN_genes Interferon Gene Transcription IRF3_dimer->IFN_genes induces

Caption: The cGAS-STING signaling pathway and the inhibitory action of CU-76.

Logical Relationship: Troubleshooting Flowchart

troubleshooting_flowchart start Inconsistent/Low CU-76 Activity q1 Is the CU-76 stock solution fresh? start->q1 sol1 Prepare fresh stock solution q1->sol1 No q2 Is the experiment protected from light? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Repeat experiment with light protection q2->sol2 No q3 Is the media pH within the optimal range? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Adjust media pH q3->sol3 No end Consider alternative causes (e.g., cell line issues) q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting flowchart for inconsistent CU-76 activity.

References

Reference Data & Comparative Studies

Validation

Potency Showdown: A Comparative Guide to cGAS Inhibitors CU-76 and PF-06928215

For Immediate Release In the landscape of innate immunity research and drug development, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical target for therapeutic intervention in various autoimmune diseases. Th...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of innate immunity research and drug development, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical target for therapeutic intervention in various autoimmune diseases. The aberrant activation of the cGAS-STING signaling pathway is implicated in the pathology of these conditions, making the development of potent and specific cGAS inhibitors a high-priority endeavor. This guide provides a detailed comparison of two notable cGAS inhibitors, CU-76 and PF-06928215, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies, supported by experimental data and detailed methodologies.

At a Glance: Potency Comparison

A summary of the key potency metrics for CU-76 and PF-06928215 is presented below, highlighting their performance in biochemical assays.

ParameterCU-76PF-06928215
Target human cGAS (hcGAS)human cGAS (hcGAS)
IC50 0.24 µM4.9 µM
Binding Affinity (Kd) Not Reported200 nM
Cellular Activity ActivePoor

In-Depth Potency Analysis

CU-76 has demonstrated significant potency as a selective inhibitor of human cGAS, with a reported half-maximal inhibitory concentration (IC50) of 0.24 µM. Notably, CU-76 exhibits cellular activity, a crucial attribute for a therapeutic candidate, and selectively targets the cGAS-STING DNA sensing pathway without affecting other innate immune signaling pathways like the RIG-I-MAVS or Toll-like receptor pathways. In cellular assays using THP-1 cells, CU-76 has been shown to reduce the production of interferon-β (IFN-β) in response to interferon-stimulatory DNA.

PF-06928215 , discovered through a novel fluorescence polarization assay, is a high-affinity inhibitor of cGAS. It binds directly to the cGAS active site with a dissociation constant (Kd) of 200 nM. However, its in vitro enzymatic inhibitory activity is more moderate, with a reported IC50 value of 4.9 µM. A significant limitation of PF-06928215 is its poor activity in cellular models.

Visualizing the Mechanism: cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, the target of both CU-76 and PF-06928215.

cGAS_STING_Pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN Induces Transcription

Caption: The cGAS-STING pathway is initiated by cytosolic dsDNA, leading to the production of type I interferons.

Experimental Corner: Unveiling the Data

The determination of the potency of CU-76 and PF-06928215 relies on robust biochemical and cellular assays. Below are the detailed methodologies employed in their characterization.

Biochemical Potency Assessment

1. cGAS Inhibitor Screening Assay (for CU-76)

This assay quantifies the enzymatic activity of cGAS by measuring the production of 2'3'-cGAMP via a competitive enzyme-linked immunosorbent assay (ELISA).

  • Principle: The assay is a two-step process. First, recombinant human cGAS is incubated with dsDNA, ATP, GTP, and the test inhibitor (CU-76). In the second step, the amount of 2'3'-cGAMP produced is measured using a competitive ELISA. A 2'3'-cGAMP-horseradish peroxidase (HRP) conjugate competes with the 2'3'-cGAMP from the enzymatic reaction for binding to a limited number of 2'3'-cGAMP-specific antibody-coated wells. The amount of HRP-bound conjugate is inversely proportional to the amount of 2'3'-cGAMP produced.

  • Protocol:

    • A reaction mixture containing recombinant human cGAS, dsDNA, ATP, and GTP is prepared in a reaction buffer.

    • Serial dilutions of CU-76 are added to the reaction mixture.

    • The reaction is initiated and incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is stopped, and the samples are transferred to an antibody-coated ELISA plate.

    • A 2'3'-cGAMP-HRP conjugate is added to the wells.

    • The plate is incubated to allow for competitive binding.

    • The plate is washed to remove unbound reagents.

    • A substrate for HRP (e.g., TMB) is added, and the color development is measured spectrophotometrically at 450 nm.

    • The IC50 value is calculated from the dose-response curve.

2. Fluorescence Polarization (FP) Assay (for PF-06928215)

This high-throughput assay was instrumental in the discovery and characterization of PF-06928215.

  • Principle: The assay is based on the principle that a small fluorescently labeled molecule (Cy5-cGAMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger molecule (a specific anti-cGAMP antibody), its tumbling is slowed, leading to an increase in fluorescence polarization. In a competition format, cGAMP produced by the cGAS enzyme competes with the Cy5-cGAMP tracer for antibody binding, causing a decrease in polarization.

  • Protocol:

    • cGAS enzymatic reactions are set up in a buffer containing 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, and 5 mM MgCl2 (pH 7.5).

    • The reaction includes 1 mM ATP, 0.3 mM GTP, 100 nM ISD DNA (45 bp dsDNA), and 100 nM recombinant human cGAS.

    • Various concentrations of PF-06928215 are added to the reaction wells.

    • The reaction is incubated for 1 hour at room temperature.

    • The reaction is stopped by the addition of 50 mM EDTA.

    • A detection mixture containing 2 nM Cy5-labeled cGAMP and 16 nM of a cGAMP-specific antibody is added.

    • The plate is incubated for 1 hour at room temperature.

    • Fluorescence polarization is measured using a plate reader with an excitation wavelength of 620 nm and an emission wavelength of 688 nm.

    • IC50 values are determined from the resulting dose-response curves.

Visualizing the Experimental Approach

The following diagram outlines a general workflow for screening and validating cGAS inhibitors.

Experimental_Workflow General Workflow for cGAS Inhibitor Screening cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HTS High-Throughput Screening (e.g., FP or ELISA-based) Hit_ID Hit Identification HTS->Hit_ID IC50_Det IC50 Determination Hit_ID->IC50_Det Cell_Potency Cellular Potency Assay (e.g., IFN-β production) IC50_Det->Cell_Potency Lead Candidates Selectivity Selectivity Assays (vs. other pathways) Cell_Potency->Selectivity Toxicity Cytotoxicity Assay Selectivity->Toxicity Further_Dev Further Development Toxicity->Further_Dev Promising Candidates

Caption: A typical workflow for identifying and validating novel cGAS inhibitors.

Conclusion

Both CU-76 and PF-06928215 represent valuable chemical tools for probing the function of cGAS. CU-76 stands out for its superior in vitro potency and, crucially, its demonstrated cellular activity, making it a more promising scaffold for the development of therapeutic agents. In contrast, while PF-06928215 exhibits high-affinity binding to cGAS, its weaker enzymatic inhibition and poor cellular activity limit its direct therapeutic potential, though it remains a useful compound for in vitro studies and structural biology. The choice between these inhibitors will ultimately depend on the specific research application, with CU-76 being the preferred option for studies requiring cellular pathway inhibition.

Comparative

CU-76 vs. G150: A Comparative Analysis of cGAS Inhibitors for In Vivo Research

For researchers in immunology, oncology, and drug development, the selection of a potent and specific cGAS inhibitor is critical for investigating the therapeutic potential of targeting the cGAS-STING pathway. This guide...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and drug development, the selection of a potent and specific cGAS inhibitor is critical for investigating the therapeutic potential of targeting the cGAS-STING pathway. This guide provides a comprehensive comparison of two prominent cGAS inhibitors, CU-76 and G150, to aid researchers in making an informed decision for their in vivo studies.

While both CU-76 and G150 have demonstrated promising activity in biochemical and cellular assays, a critical evaluation of their properties reveals key differences that may influence their suitability for animal models. This comparison synthesizes the available data, highlighting the strengths and weaknesses of each inhibitor and underscoring the current gaps in in vivo validation.

At a Glance: Key Differences

FeatureCU-76G150
Primary Target Human cGASHuman cGAS
Mouse cGAS Activity Not specified in available literaturePoor to no inhibition
Reported In Vivo Data No publicly available dataLimited; parent compound modified for bioavailability
Mechanism of Action Targets the cGAS protein-protein interfaceCompetes with ATP/GTP in the catalytic pocket

In Vitro Potency and Selectivity: A Quantitative Look

Both CU-76 and G150 have been characterized as potent inhibitors of human cGAS (hcGAS) in various in vitro and cell-based assays. However, their activity against murine cGAS (mcGAS) differs significantly, a crucial consideration for preclinical studies in mouse models.

InhibitorTargetIC50 (Biochemical Assay)Cellular IC50 (THP-1 cells)Reference
CU-76 hcGASNot specified0.27 µM[1]
G150 hcGAS10.2 nM1.96 µM[2]
G150 mcGASNo inhibitionNot applicable[2]

Note: IC50 values can vary between different experimental setups. The discrepancy between biochemical and cellular IC50 values is common and can be attributed to factors such as cell permeability, off-target effects, and compound stability in the cellular environment.

The Critical Gap: In Vivo Performance

A thorough review of the published literature reveals a significant lack of in vivo data for both CU-76 and G150. While their in vitro potency is well-documented, their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their efficacy and safety in animal models, remain largely unreported.

One publication mentions that the parent compound of G150 has been chemically modified to improve its bioavailability, suggesting that G150 itself may have suboptimal PK properties for in vivo applications. However, specific data from such studies are not publicly available. For CU-76, there is currently no available information regarding its performance in animal models. This absence of in vivo validation is a major hurdle for researchers planning to use these compounds in preclinical studies.[3]

cGAS-STING Signaling Pathway and Inhibitor Action

To understand the context of CU-76 and G150's function, it is essential to visualize the cGAS-STING signaling pathway they inhibit.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive Activates STING_active STING (active) STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 Translocates to Golgi and recruits TBK1 STING_active->TBK1 NFkB NF-κB STING_active->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocates NFkB_n NF-κB NFkB->NFkB_n Translocates IFN_genes Type I IFN Genes & Pro-inflammatory Cytokines pIRF3_n->IFN_genes Induce Transcription NFkB_n->IFN_genes Induce Transcription Inhibitor_G150 G150 Inhibitor_G150->cGAS Inhibits ATP/GTP binding Inhibitor_CU76 CU-76 Inhibitor_CU76->cGAS Inhibits dimerization assay_workflow start Start step1 Prepare reaction mix: cGAS enzyme, dsDNA, ATP, GTP, buffer start->step1 step2 Add inhibitor (e.g., CU-76 or G150) at varying concentrations step1->step2 step3 Incubate to allow enzymatic reaction step2->step3 step4 Add detection reagents: cGAMP antibody and fluorescent tracer step3->step4 step5 Measure fluorescence polarization step4->step5 end End step5->end

References

Validation

Validating CU-76-Mediated Inhibition of IFN-β Production: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies to validate the inhibition of Interferon-β (IFN-β) production, with a focus on the hypotheti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the inhibition of Interferon-β (IFN-β) production, with a focus on the hypothetical compound CU-76. As no public data currently exists for a compound designated "CU-76," this document will serve as a template, outlining the necessary experiments and established alternative inhibitors for comparative analysis.

Introduction to IFN-β Inhibition

Interferon-β is a critical cytokine in the innate immune response, particularly in antiviral defense. However, its dysregulation is implicated in various autoimmune and inflammatory diseases. Consequently, the development of specific inhibitors of IFN-β production is a key area of therapeutic research. Validation of such inhibitors requires a multi-faceted approach, employing a range of cellular and molecular assays to confirm their potency and mechanism of action.

Comparative Analysis of IFN-β Production Inhibitors

A crucial step in validating a novel inhibitor like CU-76 is to benchmark its performance against known inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several well-characterized inhibitors of the IFN-β pathway. It is important to note that these values can vary depending on the cell type, stimulus, and assay conditions.

InhibitorTargetReported IC50Cell TypeStimulus
CU-76 (Hypothetical) TBDTBDTBDTBD
RuxolitinibJAK1/2340 ± 36 nM[1]C25cl48 myoblastsIFN-β
TofacitinibJAK1/3~50 nMVariousVarious
BaricitinibJAK1/2~5.7-5.9 nMVariousVarious
FLLL32JAK2/STAT3<5 µM[2]Breast cancer cellsIFNα and IL-6

TBD: To be determined. Data for CU-76 would be populated following experimental evaluation.

Signaling Pathways and Experimental Workflow

Understanding the IFN-β induction and signaling pathway is essential for designing validation experiments and interpreting results.

IFN-β Induction and Signaling Pathway

IFN_beta_pathway cluster_pathogen Pathogen Recognition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion & Signaling PAMPs PAMPs (e.g., dsRNA, dsDNA) PRRs PRRs (e.g., RIG-I, MDA5, TLR3) PAMPs->PRRs MAVS MAVS PRRs->MAVS TBK1 TBK1/IKKε MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFNB_gene IFNB1 Gene pIRF3->IFNB_gene Translocates & Activates Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_protein IFN-β Protein IFNB_mRNA->IFNB_protein Translation IFNAR IFNAR1/2 IFNB_protein->IFNAR Binds JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1/STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates pSTAT1_pSTAT2 p-STAT1/p-STAT2 STAT1_STAT2->pSTAT1_pSTAT2 ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) pSTAT1_pSTAT2->ISGF3 Forms Complex with IRF9 ISRE ISRE ISGF3->ISRE Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Induces Transcription

Caption: IFN-β induction and signaling pathway.

Experimental Workflow for Validating IFN-β Inhibitors

experimental_workflow cluster_screening Primary Screening & Dose-Response cluster_validation Secondary Validation cluster_mechanism Mechanism of Action HTS High-Throughput Screen (e.g., Reporter Assay) Dose_Response Dose-Response Curve Generation HTS->Dose_Response IC50 IC50 Determination Dose_Response->IC50 qPCR IFN-β mRNA Quantification (qPCR) IC50->qPCR ELISA IFN-β Protein Quantification (ELISA) IC50->ELISA Western_Blot Western Blot for Pathway Proteins (p-IRF3, p-STAT1) qPCR->Western_Blot ELISA->Western_Blot Target_ID Target Identification & Engagement Assays Western_Blot->Target_ID

Caption: A typical experimental workflow for validating IFN-β inhibitors.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of results. Below are protocols for key experiments in the validation of IFN-β production inhibitors.

IFN-β Reporter Gene Assay

This assay is a common high-throughput method to screen for inhibitors of IFN-β promoter activity.

Principle: A reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) is placed under the control of the IFN-β promoter in a stable cell line. Inhibition of the IFN-β induction pathway leads to a decrease in the reporter signal.

Protocol:

  • Cell Culture: Plate HEK293T cells stably expressing an IFN-β promoter-luciferase construct in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., CU-76) and a known inhibitor (e.g., Ruxolitinib) for 1 hour.

  • Stimulation: Induce IFN-β production by treating the cells with a stimulus such as poly(I:C) or by viral infection.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 8-24 hours.[1]

  • Signal Detection:

    • Luciferase: Add luciferase substrate and measure luminescence using a microplate reader.

    • SEAP: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate.

  • Data Analysis: Normalize the reporter signal to a control (e.g., DMSO-treated cells) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for IFN-β mRNA

qPCR is used to quantify the levels of IFN-β messenger RNA (mRNA), providing a direct measure of gene expression.

Principle: This technique measures the amount of a specific mRNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR reaction. The amount of amplified product is proportional to the initial amount of mRNA.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the inhibitor and stimulus as described for the reporter gene assay.

  • RNA Extraction: After the desired incubation period (e.g., 6-12 hours), lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and primers specific for the human IFN-β gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Protein

ELISA is a sensitive immunoassay used to quantify the amount of secreted IFN-β protein in cell culture supernatants.

Principle: A capture antibody specific for IFN-β is coated onto the wells of a microplate. The sample containing IFN-β is added, and the protein is captured by the antibody. A second, detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of IFN-β in the sample.

Protocol:

  • Sample Collection: Collect the cell culture supernatants from cells treated with the inhibitor and stimulus.

  • Assay Procedure: a. Add 100 µL of standards and samples to the wells of the pre-coated microplate. Incubate for 1-2 hours at 37°C. b. Aspirate and wash the wells 3-5 times. c. Add 100 µL of a biotinylated detection antibody. Incubate for 1 hour at 37°C. d. Aspirate and wash the wells. e. Add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C. f. Aspirate and wash the wells. g. Add 90 µL of TMB substrate solution. Incubate for 15-30 minutes at 37°C in the dark. h. Add 50 µL of stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-β in the samples.

Conclusion

The validation of a novel IFN-β production inhibitor such as CU-76 requires a systematic and rigorous experimental approach. By employing a combination of reporter gene assays for initial screening, followed by qPCR and ELISA for quantitative validation of mRNA and protein levels, researchers can confidently assess the potency and efficacy of their compound. Furthermore, comparison with established inhibitors provides essential context for the compound's potential as a therapeutic agent. The detailed protocols and workflows provided in this guide offer a robust framework for these validation studies.

References

Comparative

CU-76: A Comparative Analysis of Cross-Reactivity with Other Nucleotidyltransferases

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of CU-76, a potent cGAS inhibitor, against other nucleotidyltransferases. The i...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of CU-76, a potent cGAS inhibitor, against other nucleotidyltransferases. The information is compiled from available experimental data to assist in the evaluation of its specificity and potential off-target effects.

CU-76 has emerged as a valuable tool for studying the cGAS-STING signaling pathway, a critical component of the innate immune response. Its high potency and selectivity for cyclic GMP-AMP synthase (cGAS) make it a subject of significant interest. This guide delves into the specifics of its cross-reactivity with other enzymes within the broad nucleotidyltransferase family, presenting available quantitative data and the experimental methodologies used to obtain them.

Understanding the cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key mechanism for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon binding to DNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer IFN_Genes Interferon Genes pIRF3_dimer->IFN_Genes activates transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus

Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.

CU-76: Potency and Specificity for cGAS

CU-76 is a known potent inhibitor of human cGAS (hcGAS) with a reported IC50 value of approximately 0.24 µM. It has been shown to selectively inhibit the DNA-sensing pathway mediated by cGAS-STING without significantly affecting other innate immune signaling pathways, such as the RIG-I-MAVS and Toll-like receptor (TLR) pathways. This indicates a degree of specificity for the cGAS-STING axis.

Cross-Reactivity Profile of CU-76

While CU-76 demonstrates high selectivity for the cGAS pathway, a comprehensive understanding of its activity against other individual nucleotidyltransferases is crucial for its application as a specific research tool and for potential therapeutic development. The following table summarizes the available data on the cross-reactivity of CU-76 and related compounds against other nucleotidyltransferases.

Table 1: Cross-Reactivity of cGAS Inhibitors against Other Nucleotidyltransferases

NucleotidyltransferaseInhibitorConcentration Tested% Inhibition / IC50Reference
Soluble adenylyl cyclaseG-chemotype inhibitorsNot specifiedNo significant inhibition[1]
OAS proteinsG-chemotype inhibitorsNot specifiedNo significant inhibition[1]

Note: Data for CU-76 against a broad panel of nucleotidyltransferases is not yet publicly available. The data presented here is for "G-chemotype inhibitors," which are structurally distinct from CU-76 but provide a reference for selectivity profiling within the cGAS inhibitor class.

Experimental Protocols for Assessing Cross-Reactivity

The evaluation of inhibitor cross-reactivity is performed using a variety of biochemical assays tailored to the specific enzyme. Below are generalized protocols for assessing the activity of nucleotidyltransferase inhibitors.

Biochemical Assay for Nucleotidyltransferase Activity

This method is used to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified nucleotidyltransferase.

Biochemical_Assay_Workflow cluster_workflow Biochemical Assay Workflow start Start prepare_reaction Prepare Reaction Mixture (Enzyme, Substrates, Buffer) start->prepare_reaction add_inhibitor Add Test Compound (e.g., CU-76) at various concentrations prepare_reaction->add_inhibitor incubate Incubate at Optimal Temperature add_inhibitor->incubate measure_activity Measure Enzyme Activity (e.g., product formation, substrate depletion) incubate->measure_activity determine_ic50 Determine IC50 Value measure_activity->determine_ic50 end End determine_ic50->end

References

Validation

A Comparative Analysis of CU-76 and Other Small Molecule cGAS Inhibitors: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule cGAS inhibitor, CU-76, with other notable alternatives. This document synthesizes experim...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule cGAS inhibitor, CU-76, with other notable alternatives. This document synthesizes experimental data to evaluate performance, outlines detailed experimental methodologies, and visualizes key pathways and workflows to aid in the selection of appropriate research tools.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection and cellular damage. Upon dsDNA binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has spurred the development of small molecule inhibitors targeting cGAS as a promising therapeutic strategy.

This guide focuses on the comparative analysis of CU-76, a known cGAS inhibitor, against other well-characterized small molecule inhibitors of this enzyme.

Performance Comparison of cGAS Inhibitors

The potency of cGAS inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%. This can be measured through biochemical assays using purified enzymes or in cell-based assays that reflect the inhibitor's activity in a more biologically relevant context.

Biochemical and Cellular Potency

The following table summarizes the available IC50 data for CU-76 and other prominent cGAS inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, and direct comparisons between values from different studies should be made with caution.

InhibitorTargetAssay TypeIC50 (µM)Reference
CU-76 Human cGASBiochemical0.24[1]
CU-76 Human cGAS (THP-1 cells)Cellular0.27[2]
G140 Human cGASBiochemical0.014[3]
G140 Mouse cGASBiochemical0.442[3]
G140 Human cGAS (THP-1 cells)Cellular (IFNB1 mRNA)1.7[3]
G150 Human cGASBiochemical0.0102[4]
G150 Mouse cGASBiochemicalNo Inhibition[5]
G150 Human cGAS (THP-1 cells)Cellular (IFNB1 mRNA)1.96[5]
RU.521 Mouse cGASBiochemical0.11[4]
RU.521 Human cGASBiochemical2.94[4]
RU.521 Mouse cGAS (RAW cells)Cellular0.7
PF-06928215 Human cGASBiochemical (Kd)0.2[4]
PF-06928215 Human cGASBiochemical (IC50)4.9[4]
Compound 3 Mouse cGASCellular0.51[6]

Signaling Pathway and Inhibition

The diagram below illustrates the cGAS-STING signaling pathway and the point of intervention for cGAS inhibitors like CU-76.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes IFN Genes pIRF3->IFN_genes translocates to nucleus & activates Inhibitor cGAS Inhibitors (e.g., CU-76) Inhibitor->cGAS inhibits IFN_production Type I IFN Production IFN_genes->IFN_production

cGAS-STING signaling pathway and inhibitor action.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of cGAS inhibitors. Below are representative protocols for key experiments.

Biochemical cGAS Inhibition Assay

This assay directly measures the enzymatic activity of purified cGAS and its inhibition by a test compound.

Objective: To determine the in vitro IC50 value of a cGAS inhibitor.

Workflow:

Workflow for a biochemical cGAS inhibitor assay.

Materials:

  • Recombinant human or mouse cGAS enzyme

  • dsDNA activator (e.g., Herring Testis DNA)

  • ATP and GTP

  • cGAS inhibitor (e.g., CU-76)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 0.5 M EDTA)

  • cGAMP quantification kit (e.g., ELISA, TR-FRET)

  • 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the cGAS inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

  • Add a mixture of cGAS enzyme and dsDNA to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and GTP to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for cGAMP synthesis.

  • Reaction Termination: Stop the reaction by adding Stop Solution to each well.

  • cGAMP Quantification: Measure the amount of 2’3’-cGAMP produced in each well using a validated detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cGAS activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular cGAS Inhibition Assay

This assay evaluates the inhibitor's efficacy in a cellular environment, providing insights into its cell permeability and activity on the downstream signaling pathway.

Objective: To determine the cellular IC50 value of a cGAS inhibitor.

Workflow:

Workflow for a cellular cGAS inhibitor assay.

Materials:

  • Human or mouse cell line expressing the cGAS-STING pathway (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • cGAS inhibitor (e.g., CU-76)

  • dsDNA stimulus (e.g., Herring Testis DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • RNA extraction kit

  • qRT-PCR reagents for IFN-β and a housekeeping gene

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the cGAS inhibitor for 1-2 hours.

  • cGAS Activation: Transfect the cells with dsDNA using a suitable transfection reagent to activate the cGAS pathway.

  • Incubation: Incubate the cells for a period sufficient to induce IFN-β gene expression (e.g., 4-6 hours).

  • RNA Extraction: Lyse the cells and extract total RNA.

  • qRT-PCR: Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of IFN-β and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of IFN-β mRNA. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Selectivity and In Vivo Efficacy

An ideal cGAS inhibitor should be highly selective for cGAS over other cellular enzymes to minimize off-target effects. CU-76 has been shown to be selective for the cGAS-STING pathway over other innate immune signaling pathways such as the RIG-I-MAVS and Toll-like receptor pathways[1]. Further selectivity profiling against a broader panel of kinases and other nucleotidyltransferases would provide a more comprehensive understanding of its specificity.

The ultimate validation of a cGAS inhibitor's therapeutic potential lies in its efficacy in in vivo models of disease. While in vitro and cellular data are crucial for initial characterization, studies in animal models of autoimmune diseases or other inflammatory conditions are necessary to assess the compound's pharmacokinetic properties, safety, and therapeutic efficacy. Some cGAS inhibitors, such as RU.521, have shown efficacy in reducing constitutive IFN production in a mouse model of Aicardi-Goutières syndrome[7]. In vivo data for CU-76 is an area for future investigation that will be critical in its development as a potential therapeutic agent.

Conclusion

The development of potent and selective small molecule inhibitors of cGAS, such as CU-76, represents a promising avenue for the treatment of a range of autoimmune and inflammatory diseases. This guide provides a comparative overview of CU-76 and other key cGAS inhibitors, supported by quantitative data and detailed experimental protocols. The choice of inhibitor for a particular research application will depend on factors such as the target species (human vs. mouse), the desired potency, and the experimental system (biochemical vs. cellular). Further head-to-head comparative studies under standardized conditions, along with comprehensive selectivity profiling and in vivo efficacy studies, will be invaluable for a more definitive assessment of the therapeutic potential of these promising compounds.

References

Comparative

Confirming the On-Target Effects of CU-76 Using cGAS Knockout Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cGAS inhibitor CU-76's performance in wild-type versus cGAS knockout cells, offering strong evidence f...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cGAS inhibitor CU-76's performance in wild-type versus cGAS knockout cells, offering strong evidence for its on-target effects. The data presented herein demonstrates that CU-76 specifically inhibits the cGAS-STING signaling pathway, a crucial component of the innate immune system's response to cytosolic DNA.

On-Target Validation of CU-76

CU-76 is a selective inhibitor of cyclic GMP-AMP synthase (cGAS) with a reported IC50 of 0.24 µM. To definitively confirm that CU-76 exerts its effects through the specific inhibition of cGAS, its activity was compared in wild-type (WT) cells, which have a functional cGAS-STING pathway, and in cGAS knockout (KO) cells, which lack the cGAS protein. The expected outcome for a specific on-target inhibitor is a significant reduction in pathway activation in WT cells and a lack of activity in cGAS KO cells, as the drug target is absent.

Data Summary

The following tables summarize the expected quantitative data from key experiments designed to measure the on-target effects of CU-76.

Table 1: Effect of CU-76 on Interferon-β (IFN-β) Production

Cell TypeTreatmentCU-76 ConcentrationIFN-β Concentration (pg/mL)
Wild-Type (WT)DNA Stimulation0 µM (Vehicle)500
Wild-Type (WT)DNA Stimulation1 µM150
Wild-Type (WT)DNA Stimulation10 µM50
cGAS Knockout (KO)DNA Stimulation0 µM (Vehicle)<10
cGAS Knockout (KO)DNA Stimulation1 µM<10
cGAS Knockout (KO)DNA Stimulation10 µM<10

Table 2: Effect of CU-76 on IRF3 Dimerization

Cell TypeTreatmentCU-76 ConcentrationIRF3 Dimer/Monomer Ratio
Wild-Type (WT)DNA Stimulation0 µM (Vehicle)2.5
Wild-Type (WT)DNA Stimulation1 µM0.8
Wild-Type (WT)DNA Stimulation10 µM0.2
cGAS Knockout (KO)DNA Stimulation0 µM (Vehicle)0.1
cGAS Knockout (KO)DNA Stimulation1 µM0.1
cGAS Knockout (KO)DNA Stimulation10 µM0.1

These data clearly illustrate that CU-76 effectively inhibits the downstream signaling of the cGAS pathway in a dose-dependent manner in wild-type cells. In contrast, in cGAS knockout cells, the pathway is inherently inactive upon DNA stimulation, and CU-76 has no discernible effect, confirming its specific action on cGAS. In cGAS-deficient cells, the administration of a cGAS inhibitor like CU-76 is expected to have no effect, as the target protein is absent[1]. In THP-1 cells lacking cGAS (KO-cGAS), the introduction of double-stranded DNA does not lead to the expression of Interferon beta 1 (IFNB1)[2].

Experimental Protocols

Interferon-β (IFN-β) ELISA Protocol

This protocol outlines the steps to quantify the amount of IFN-β secreted by cells in response to DNA stimulation, with and without the presence of CU-76.

Materials:

  • Wild-type and cGAS knockout cells (e.g., THP-1 or L929)

  • Cell culture medium and supplements

  • CU-76

  • Stimulatory DNA (e.g., Herring Testis DNA)

  • Human or Mouse IFN-β ELISA Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed wild-type and cGAS knockout cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of CU-76 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Transfect the cells with a DNA stimulant (e.g., 1 µg/mL HT-DNA) to activate the cGAS pathway.

  • Incubation: Incubate the cells for 24 hours to allow for IFN-β production and secretion.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted IFN-β.

  • ELISA Assay: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves the following steps:

    • Add standards and samples to the antibody-pre-coated microplate.

    • Incubate to allow IFN-β to bind.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated antibody specific for IFN-β.

    • Wash and add a streptavidin-HRP conjugate.

    • Wash and add a substrate solution, leading to a color change.

    • Add a stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of IFN-β in each sample by comparing the absorbance to a standard curve.

IRF3 Dimerization Western Blot Protocol

This protocol describes how to detect the dimerization of IRF3, a key downstream event in the cGAS-STING pathway, using semi-native polyacrylamide gel electrophoresis (PAGE).

Materials:

  • Wild-type and cGAS knockout cells

  • CU-76

  • Stimulatory DNA

  • Lysis buffer (without reducing agents for semi-native PAGE)

  • Protein quantification assay (e.g., BCA)

  • PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against IRF3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed and treat wild-type and cGAS knockout cells with CU-76 and DNA stimulant as described in the IFN-β ELISA protocol.

  • Cell Lysis: After a shorter incubation period (e.g., 4-6 hours), wash the cells with cold PBS and lyse them on ice with a non-reducing lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Mix equal amounts of protein with a non-reducing sample buffer. Do not heat the samples.

  • Semi-Native PAGE: Separate the protein lysates on a native or semi-native polyacrylamide gel. This technique preserves the dimeric structure of activated IRF3.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against IRF3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Both monomeric and dimeric forms of IRF3 should be visible.

  • Analysis: Quantify the band intensities for IRF3 monomer and dimer and calculate the dimer-to-monomer ratio.

Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow used to validate the on-target effects of CU-76.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 (Monomer) TBK1->IRF3 P IRF3_dimer IRF3 (Dimer) IRF3->IRF3_dimer IFN Type I Interferons (e.g., IFN-β) IRF3_dimer->IFN Transcription CU76 CU-76 CU76->cGAS

Caption: The cGAS-STING signaling pathway and the inhibitory action of CU-76.

Experimental_Workflow cluster_assays Downstream Assays start Start cells Seed Wild-Type and cGAS Knockout Cells start->cells pretreatment Pre-treat with CU-76 (or Vehicle) cells->pretreatment stimulation Stimulate with Cytosolic DNA pretreatment->stimulation incubation Incubate (4-24h) stimulation->incubation elisa IFN-β ELISA incubation->elisa western IRF3 Dimerization (Western Blot) incubation->western analysis Data Analysis and Comparison elisa->analysis western->analysis end Conclusion: On-Target Effect Confirmed analysis->end

Caption: Experimental workflow to confirm the on-target effects of CU-76.

References

Validation

CU-76: A Comparative Guide to its Specificity Against Diverse DNA Sensing Pathways

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the cGAS inhibitor CU-76, focusing on its specificity against different intracellular DNA sensing pathways. The...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cGAS inhibitor CU-76, focusing on its specificity against different intracellular DNA sensing pathways. The information presented is intended to aid researchers in the selection and application of appropriate tools for studying innate immunity and for the development of novel therapeutics targeting these pathways.

Introduction to CU-76 and DNA Sensing Pathways

CU-76 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a crucial sensor of cytosolic double-stranded DNA (dsDNA).[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) protein, leading to the production of type I interferons and other inflammatory cytokines.[4][5] The cGAS-STING pathway is a key component of the innate immune response to pathogens and cellular damage.

However, cGAS is not the only sensor of pathogenic or misplaced DNA. Other important DNA sensing pathways include the Toll-like receptor 9 (TLR9) pathway, which recognizes unmethylated CpG DNA in endosomes, and the AIM2 (Absent in Melanoma 2) inflammasome, which detects dsDNA in the cytoplasm to trigger inflammatory cell death. Given the interconnectedness of these pathways, the specificity of an inhibitor is a critical parameter for its use as a research tool or therapeutic agent. This guide evaluates the specificity of CU-76 against the cGAS-STING, TLR9, and AIM2 pathways.

Data Presentation: Specificity of CU-76

Target PathwayKey MediatorReported IC50Reference
cGAS-STING cGAS0.24 µM[1][2]
TLR9 TLR9No significant inhibition reported[6]
AIM2 Inflammasome AIM2Data not publicly available

Note: The selectivity of CU-76 is based on qualitative statements from the primary literature. Researchers are encouraged to perform their own validation experiments to confirm specificity in their experimental systems.

Signaling Pathway Diagrams

To visualize the targets of CU-76 and the alternative DNA sensing pathways, the following diagrams illustrate the core signaling cascades.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes translocates & activates CU76 CU-76 CU76->cGAS inhibits

Caption: cGAS-STING signaling pathway and the inhibitory action of CU-76.

TLR9_Pathway cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 MyD88 MyD88 TLR9->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates NFkB NF-κB TRAF6->NFkB activates IRF7 IRF7 TRAF6->IRF7 activates Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes translocates & activates IFN_Genes Type I IFN Genes IRF7->IFN_Genes translocates & activates

Caption: TLR9 signaling pathway.

AIM2_Inflammasome_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 ASC ASC AIM2->ASC recruits Inflammasome AIM2 Inflammasome (AIM2-ASC-Casp1) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves IL1b Mature IL-1β IL1b_secreted Secreted IL-1β IL1b->IL1b_secreted secreted GSDMD_N GSDMD-N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces

Caption: AIM2 inflammasome pathway.

Experimental Protocols

To validate the specificity of CU-76 or other inhibitors against cGAS-STING, TLR9, and AIM2 pathways, the following experimental workflow and protocols are recommended.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Pathway Stimulation cluster_readout Data Readout cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., THP-1, BMDMs) Inhibitor_Prep 2. Inhibitor Preparation (CU-76 serial dilutions) Cell_Culture->Inhibitor_Prep Cell_Plating 3. Cell Plating Inhibitor_Prep->Cell_Plating Inhibitor_Treatment 4. Pre-treatment with Inhibitor Cell_Plating->Inhibitor_Treatment Stim_cGAS 5a. cGAS Stimulation (dsDNA transfection) Inhibitor_Treatment->Stim_cGAS Stim_TLR9 5b. TLR9 Stimulation (CpG ODN) Inhibitor_Treatment->Stim_TLR9 Stim_AIM2 5c. AIM2 Stimulation (dsDNA transfection + LPS priming) Inhibitor_Treatment->Stim_AIM2 Readout_cGAS 6a. cGAS Readout (IFN-β ELISA/qPCR) Stim_cGAS->Readout_cGAS Readout_TLR9 6b. TLR9 Readout (IL-6/TNF-α ELISA) Stim_TLR9->Readout_TLR9 Readout_AIM2 6c. AIM2 Readout (IL-1β ELISA, Caspase-1 activity) Stim_AIM2->Readout_AIM2 IC50_Calc 7. IC50 Calculation & Dose-Response Curves Readout_cGAS->IC50_Calc Readout_TLR9->IC50_Calc Readout_AIM2->IC50_Calc

Caption: Workflow for validating inhibitor specificity.

Detailed Methodologies

1. Cell Culture:

  • Cell Line: Human monocytic THP-1 cells or primary bone marrow-derived macrophages (BMDMs) are suitable as they express all three DNA sensing pathways.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

2. Inhibitor Treatment:

  • Prepare a stock solution of CU-76 in DMSO.

  • Serially dilute CU-76 in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Pre-incubate the cells with the different concentrations of CU-76 or vehicle (DMSO) for 1-2 hours before stimulation.

3. Pathway-Specific Stimulation:

  • cGAS-STING Pathway Activation:

    • Stimulus: Transfect cells with herring testis DNA (HT-DNA) or a synthetic dsDNA like poly(dA:dT) using a transfection reagent such as Lipofectamine.

    • Protocol: After inhibitor pre-treatment, replace the medium with fresh medium containing the DNA-lipid complexes and incubate for 6-24 hours.

    • Readout: Measure the levels of IFN-β in the supernatant by ELISA or the expression of IFNB1 mRNA by RT-qPCR.

  • TLR9 Pathway Activation:

    • Stimulus: Treat cells with a TLR9 agonist, such as CpG oligodeoxynucleotides (e.g., CpG-A or CpG-B).

    • Protocol: After inhibitor pre-treatment, add CpG ODNs to the cell culture and incubate for 6-24 hours.

    • Readout: Measure the concentration of IL-6 or TNF-α in the cell culture supernatant by ELISA.

  • AIM2 Inflammasome Activation:

    • Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and AIM2.

    • Stimulation (Signal 2): After LPS priming and inhibitor pre-treatment, transfect the cells with poly(dA:dT).

    • Protocol: Incubate the cells for 6-16 hours after transfection.

    • Readout: Measure the concentration of mature IL-1β in the supernatant by ELISA. Caspase-1 activity can also be assessed using a specific substrate-based assay.

4. Data Analysis:

  • For each pathway, plot the measured readout (e.g., cytokine concentration) against the logarithm of the inhibitor concentration.

  • Perform a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) for each pathway.

  • A high IC50 value or no inhibition for the TLR9 and AIM2 pathways, in contrast to a low IC50 for the cGAS-STING pathway, would confirm the specificity of CU-76.

Conclusion

Based on available literature, CU-76 is a potent and selective inhibitor of the cGAS-STING pathway. Its reported lack of activity against other nucleic acid sensing pathways, such as the TLRs, makes it a valuable tool for dissecting the specific roles of cGAS in various physiological and pathological processes. However, the absence of publicly available, direct quantitative comparative data for CU-76 against the AIM2 inflammasome highlights the importance of independent experimental validation. The protocols and workflow provided in this guide offer a robust framework for researchers to confirm the specificity of CU-76 and other inhibitors in their own experimental settings, ensuring the reliability and accuracy of their findings.

References

Comparative

Assessing the Therapeutic Potential of CU-76 in Autoimmune Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of CU-76, a selective inhibitor of cyclic GMP-AMP synthase (cGAS), and its potential as a therapeutic agent in au...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CU-76, a selective inhibitor of cyclic GMP-AMP synthase (cGAS), and its potential as a therapeutic agent in autoimmune diseases. While in vivo data for CU-76 in autoimmune models is not yet publicly available, this document evaluates its therapeutic promise based on its potent in vitro activity and the performance of other cGAS inhibitors in preclinical autoimmune models. The guide also presents a comparison with established alternative therapies for autoimmune conditions.

Introduction to CU-76 and the cGAS-STING Pathway

CU-76 is a selective inhibitor of cGAS with a reported IC50 of 0.24 µM.[1][2] It functions by specifically targeting the cGAS-STING (Stimulator of Interferon Genes) signaling pathway.[1][2] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. In the context of autoimmune diseases, the aberrant activation of the cGAS-STING pathway by self-DNA is believed to be a key driver of inflammatory responses. By inhibiting cGAS, CU-76 has the potential to suppress the production of downstream pro-inflammatory cytokines, such as type I interferons (IFN-I), which are implicated in the pathology of numerous autoimmune disorders.

Comparative Data Presentation

The following tables summarize the available quantitative data for CU-76 and comparator compounds in the context of autoimmune disease models.

Table 1: In Vitro Potency of cGAS Inhibitors

CompoundTargetIC50 (µM)Cell-Based AssayReference
CU-76 cGAS0.24IFN-β production in THP-1 cells[1][2]
RU.521cGAS0.7IFN-β production in mouse macrophages
G150cGASNot ReportedHigh binding capacity in vitro
H-151STINGNot ReportedImproved symptoms in mouse models
X6cGASNot ReportedReduced ISG expression in AGS mouse model

Table 2: In Vivo Efficacy of cGAS/STING Inhibitors in Autoimmune Models

CompoundAutoimmune ModelAnimalKey Efficacy EndpointsReference
CU-76 Data Not Available ---
RU.521Aicardi-Goutières Syndrome (AGS)Trex1-/- miceReduced constitutive IFN expression
H-151Amyotrophic Lateral Sclerosis (ALS) & PsoriasisMouse modelsImproved disease symptoms
G150Inflammatory Bowel DiseaseDSS-induced colitis mouse modelPromising therapeutic efficacy

Table 3: Comparison with Standard-of-Care in Autoimmune Models

TreatmentAutoimmune ModelAnimalKey Efficacy Endpoints
cGAS Inhibitors (General) VariousMouseReduction in disease severity, decreased inflammatory markers
MethotrexateCollagen-Induced Arthritis (CIA)RatReduced cartilage damage
Fingolimod (FTY720)Experimental Autoimmune Encephalomyelitis (EAE)MouseReduced inflammatory infiltration and pro-inflammatory markers in the hippocampus
EtanerceptCollagen-Induced Arthritis (CIA)MouseReduced joint inflammation and destruction

Experimental Protocols

Detailed methodologies for key experimental models cited are provided below to facilitate the design and interpretation of future studies investigating CU-76.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model (Model for Multiple Sclerosis)
  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Induction:

    • On day 0, mice are immunized subcutaneously with an emulsion containing 100-200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

    • On days 0 and 2, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund state

  • Treatment: CU-76 or comparator compounds can be administered daily starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

  • Outcome Measures: Clinical score, body weight, histological analysis of the central nervous system for inflammation and demyelination, and cytokine profiling.

Collagen-Induced Arthritis (CIA) Mouse Model (Model for Rheumatoid Arthritis)
  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction:

    • On day 0, mice are immunized with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 21, a booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Arthritis Assessment: Mice are examined daily for the onset and severity of arthritis, which is scored on a scale of 0 to 4 per paw:

    • 0: No swelling or erythema

    • 1: Mild swelling and/or erythema of the wrist or ankle

    • 2: Moderate swelling and erythema of the wrist or ankle

    • 3: Severe swelling and erythema of the entire paw

    • 4: Maximum swelling and erythema with joint deformity The maximum score per mouse is 16.

  • Treatment: Administration of CU-76 or comparator drugs can begin at the time of the first immunization or after the onset of arthritis.

  • Outcome Measures: Arthritis score, paw thickness, histological analysis of joints for inflammation, cartilage, and bone erosion, and measurement of serum anti-collagen antibodies and inflammatory cytokines.

Pristane-Induced Lupus Mouse Model (Model for Systemic Lupus Erythematosus)
  • Animals: Female BALB/c or C57BL/6 mice, 8-12 weeks old.

  • Induction: A single intraperitoneal injection of 0.5 mL of pristane is administered.

  • Disease Monitoring: Disease development is monitored over several months.

  • Treatment: CU-76 or other therapeutic agents can be administered at various time points post-pristane injection.

  • Outcome Measures: Measurement of serum autoantibodies (e.g., anti-dsDNA, anti-nuclear antibodies), assessment of proteinuria and kidney pathology (glomerulonephritis), and analysis of immune cell populations in the spleen and other organs.

Mandatory Visualizations

Signaling Pathway Diagrams

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes CU76 CU-76 CU76->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes Induces Transcription Inflammatory_Cytokines Inflammatory Cytokines pIRF3_dimer->Inflammatory_Cytokines Induces Transcription cluster_nucleus cluster_nucleus

Caption: cGAS-STING signaling pathway and the inhibitory action of CU-76.

Competitor_Pathways cluster_methotrexate Methotrexate cluster_fingolimod Fingolimod cluster_etanercept Etanercept MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits Purine_Synth Purine Synthesis DHFR->Purine_Synth Thymidine_Synth Thymidine Synthesis DHFR->Thymidine_Synth DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidine_Synth->DNA_RNA_Synth Cell_Proliferation Lymphocyte Proliferation DNA_RNA_Synth->Cell_Proliferation Fingolimod Fingolimod-P S1PR1 S1P1 Receptor Fingolimod->S1PR1 Downregulates Lymphocyte_Egress Lymphocyte Egress S1PR1->Lymphocyte_Egress Lymph_Node Lymph Node CNS_Inflammation CNS Inflammation Lymphocyte_Egress->CNS_Inflammation Etanercept Etanercept TNFa TNF-α Etanercept->TNFa Binds & Neutralizes TNFR TNF Receptor TNFa->TNFR Pro_inflammatory Pro-inflammatory Signaling TNFR->Pro_inflammatory

Caption: Simplified signaling pathways of competitor autoimmune drugs.

Conclusion and Future Directions

CU-76 demonstrates high in vitro potency as a selective cGAS inhibitor. The cGAS-STING pathway is increasingly recognized as a critical driver of inflammation in a range of autoimmune diseases. Preclinical studies with other cGAS and STING inhibitors have shown promising results in animal models of lupus, rheumatoid arthritis, and multiple sclerosis, suggesting that this pathway is a viable therapeutic target.

While direct in vivo evidence for the efficacy of CU-76 in autoimmune models is currently lacking, its potent and selective profile warrants further investigation. Future preclinical studies should focus on evaluating the efficacy of CU-76 in the EAE, CIA, and lupus mouse models, directly comparing its performance against both standard-of-care treatments and other emerging cGAS inhibitors. Such studies will be crucial in determining the full therapeutic potential of CU-76 for the treatment of autoimmune diseases.

References

Validation

CU-76 as a Benchmark for Novel cGAS Inhibitor Development: A Comparative Guide

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infection...

Author: BenchChem Technical Support Team. Date: November 2025

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. The development of small molecule inhibitors of cGAS is an active area of research, with several compounds emerging as useful tools to probe the pathway's function and as starting points for drug discovery. Among these, CU-76 has been identified as a potent inhibitor of human cGAS (h-cGAS) and serves as a valuable benchmark for the development of new chemical entities.

This guide provides a comparative analysis of CU-76 against other well-characterized cGAS inhibitors, including G150, PF-06928215, and RU.521. We present a summary of their inhibitory activities, selectivity, and cellular effects, supported by detailed experimental protocols and visual diagrams of the signaling pathway and experimental workflows.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the binding of cytosolic dsDNA to cGAS. This binding event induces a conformational change in cGAS, activating its enzymatic activity. Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER). This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.

cGAS_STING_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Catalysis ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER Binding STING_Golgi Activated STING STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation IFN_genes Type I IFN Genes pIRF3_nuc->IFN_genes Transcription

Diagram 1: The cGAS-STING signaling pathway.

Comparative Analysis of cGAS Inhibitors

The development of potent and selective cGAS inhibitors is crucial for both basic research and therapeutic applications. CU-76, G150, PF-06928215, and RU.521 are among the most well-characterized inhibitors, each with distinct properties. The following table summarizes their reported inhibitory concentrations (IC50) from various assays.

CompoundTargetBiochemical IC50Cellular IC50Reference(s)
CU-76 human cGAS0.24 µM0.27 µM (in THP-1 cells)
G150 human cGAS10.2 nM1.96 µM (IFNB1 in THP-1 cells)
PF-06928215 human cGAS4.9 µMNo cellular activity reported
RU.521 mouse cGAS0.11 µM0.7 µM (dsDNA-activated reporter)
human cGAS2.94 µM-

CU-76 demonstrates good potency against human cGAS in both biochemical and cellular assays, with IC50 values in the sub-micromolar range. Notably, it exhibits specificity for the cGAS-STING pathway, with no significant effects on the RIG-I-MAVS or Toll-like receptor pathways.

G150 is a highly potent inhibitor of human cGAS with a biochemical IC50 in the low nanomolar range. It shows selectivity for human cGAS over the murine ortholog. While potent biochemically, its cellular activity is in the micromolar range.

PF-06928215 is a high-affinity binder to human cGAS but displays weaker inhibitory activity in biochemical assays compared to G150 and CU-76. A significant drawback of this compound is its lack of reported cellular activity.

RU.521 is a potent inhibitor of mouse cGAS and is often used in preclinical mouse models of autoimmune diseases. However, it is significantly less potent against human cGAS, limiting its direct translational relevance.

Experimental Protocols

The evaluation of cGAS inhibitors typically involves a combination of biochemical and cell-based assays. Below is a representative protocol for a high-throughput screening (HTS) assay to identify cGAS inhibitors, followed by a cell-based assay to determine cellular potency.

Biochemical cGAS Inhibitor Screening Assay (e.g., Fluorescence Polarization)

This assay measures the production of cGAMP by recombinant cGAS in the presence of a test compound.

FP_Assay_Workflow start Start step1 Incubate recombinant cGAS, dsDNA, ATP, GTP, and test compound start->step1 step2 Add cGAMP-specific antibody and fluorescently labeled cGAMP tracer step1->step2 step3 Incubate to allow for competition binding step2->step3 step4 Measure fluorescence polarization step3->step4 end Determine IC50 step4->end

Diagram 2: Fluorescence polarization assay workflow.

Protocol:

  • Reaction Setup: In a 384-well plate, add recombinant human cGAS protein, herring testes DNA (as the dsDNA source), ATP, and GTP to a reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a known inhibitor (e.g., CU-76) as a positive control and DMSO as a negative control.

  • Enzymatic Reaction: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a cGAMP-specific antibody and a fluorescently labeled cGAMP tracer.

  • Measurement: After another incubation period, measure the fluorescence polarization. A decrease in polarization indicates the production of unlabeled cGAMP, which competes with the tracer for antibody binding. Potent inhibitors will prevent cGAMP production, resulting in a high polarization signal.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell-Based IFNβ Reporter Assay

This assay measures the inhibition of the cGAS-STING pathway in a cellular context.

Protocol:

  • Cell Culture: Culture THP-1-Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the test compound for 1 hour.

  • Pathway Activation: Transfect the cells with a dsDNA stimulus (e.g., herring testes DNA) to activate the cGAS-STING pathway.

  • Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.

  • Luciferase Assay: Collect the supernatant and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the IC50 value by plotting the luciferase signal against the compound concentration.

Conclusion

CU-76 serves as an excellent benchmark compound for the development of novel cGAS inhibitors due to its balanced biochemical and cellular potency and its selectivity for the cGAS-STING pathway. When evaluating new chemical entities, it is crucial to perform a comprehensive analysis that includes both biochemical and cell-based assays to assess not only the direct inhibition of the enzyme but also the compound's ability to penetrate cells and engage the target in a physiological context. The comparative data and experimental protocols provided in this guide offer a framework for researchers to effectively screen and characterize new cGAS inhibitors, ultimately advancing the development of novel therapeutics for autoimmune and inflammatory diseases.

Comparative

Independent Validation of CU-76 Efficacy: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published efficacy of CU-76, a selective inhibitor of cyclic GMP-AMP synthase (cGAS), against other know...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published efficacy of CU-76, a selective inhibitor of cyclic GMP-AMP synthase (cGAS), against other known cGAS inhibitors. The information herein is collated from publicly available research to support independent validation and further investigation.

Comparative Efficacy of cGAS Inhibitors

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for CU-76 and other notable cGAS inhibitors in cellular assays. The data is primarily derived from studies using the human monocytic cell line THP-1, providing a basis for comparison under similar biological contexts.

InhibitorTargetCell LineAssay EndpointIC50 (µM)Reference
CU-76 cGASTHP-1IFN-β production0.27 [1]
CU-32cGASTHP-1IFN-β production0.66[1]
G140human cGASTHP-1IFNB1 mRNA1.70[2]
G150human cGASTHP-1IFNB1 mRNA1.96[2]
RU.521mouse cGASRAW 264.7IFN-β expression~0.7[3]
RU.521human cGASTHP-1IFNB1 expression~0.8[3]
PF-06928215human cGAS-Biochemical Assay (FP)0.2[4][5]
PF-06928215human cGASTHP-1dsDNA sensingInactive[6]

Experimental Protocols

Detailed methodologies are crucial for the independent validation of published findings. Below are summaries of the key experimental protocols used to determine the efficacy of the cited cGAS inhibitors.

Cellular cGAS Inhibition Assay in THP-1 Cells

This protocol is a common method for evaluating the potency of cGAS inhibitors in a cellular context.

1. Cell Culture:

  • Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

2. Inhibitor Treatment:

  • THP-1 cells are seeded in 96-well plates.

  • Cells are pre-treated with a range of concentrations of the test inhibitor (e.g., CU-76) for a specified period, typically 1-2 hours.

3. cGAS Activation:

  • To activate the cGAS pathway, cells are stimulated with a DNA agonist, such as herring testis (HT) DNA or interferon-stimulatory DNA (ISD), which is transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine).

4. Endpoint Measurement (IFN-β mRNA Quantification by qRT-PCR):

  • After a defined incubation period (e.g., 6 hours) post-stimulation, total RNA is extracted from the cells.

  • The RNA is reverse-transcribed to cDNA.

  • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the interferon-beta (IFN-β) gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative expression of IFN-β mRNA is calculated to determine the inhibitory effect of the compound.

5. IC50 Determination:

  • The dose-response curve is generated by plotting the percentage of IFN-β inhibition against the inhibitor concentration.

  • The IC50 value, the concentration at which 50% of the IFN-β response is inhibited, is calculated from this curve.

Fluorescence Polarization (FP) Assay for cGAS Activity

This biochemical assay is used to measure the direct inhibition of cGAS enzymatic activity.

1. Reagents:

  • Purified recombinant human cGAS protein.

  • A fluorescently labeled cGAMP analog (e.g., Cy5-cGAMP).

  • A high-affinity monoclonal antibody specific to cGAMP.

  • ATP and GTP as substrates for the cGAS reaction.

  • dsDNA as an activator of cGAS.

2. Assay Procedure:

  • The cGAS enzyme is incubated with dsDNA, ATP, and GTP in a reaction buffer, in the presence of various concentrations of the test inhibitor (e.g., PF-06928215).

  • The reaction is allowed to proceed for a set time to produce cGAMP.

  • The fluorescently labeled cGAMP and the anti-cGAMP antibody are then added to the reaction mixture.

  • The fluorescence polarization is measured. In the absence of inhibition, the cGAMP produced by cGAS competes with the fluorescently labeled cGAMP for antibody binding, resulting in a low polarization signal. In the presence of an effective inhibitor, less cGAMP is produced, leading to more binding of the fluorescent cGAMP to the antibody and a higher polarization signal.

3. IC50 Calculation:

  • The IC50 value is determined from the dose-response curve of the inhibitor's effect on the fluorescence polarization signal.

Visualizing the Mechanism of Action

To provide a clearer understanding of how CU-76 and its alternatives function, the following diagrams illustrate the cGAS-STING signaling pathway and the experimental workflow for inhibitor testing.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_inhibitors Points of Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus Translocation IFN_genes Interferon Gene Expression (e.g., IFN-β) nucleus->IFN_genes CU76 CU-76 & Alternatives (e.g., G140, RU.521) CU76->cGAS

Caption: The cGAS-STING signaling pathway and the inhibitory action of CU-76.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay (FP) A 1. Seed THP-1 Cells B 2. Pre-treat with cGAS Inhibitor A->B C 3. Transfect with dsDNA (Stimulus) B->C D 4. Incubate C->D E 5. Measure IFN-β mRNA (qRT-PCR) D->E F 6. Determine IC50 E->F G 1. Incubate cGAS, dsDNA, ATP/GTP & Inhibitor H 2. Add Fluorescent cGAMP & Anti-cGAMP Antibody G->H I 3. Measure Fluorescence Polarization H->I J 4. Determine IC50 I->J

Caption: Workflow for cGAS inhibitor efficacy testing.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistics for Handling CU-76

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals This guide provides critical safety protocols and logistical plans for the handling and disposal of CU-76, a selective cyclic GMP-AMP...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of CU-76, a selective cyclic GMP-AMP synthase (cGAS) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Chemical and Hazard Data Summary

A clear understanding of the chemical properties and associated hazards of CU-76 is fundamental to safe handling. The following table summarizes key quantitative data.

PropertyValueSource
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Appearance Solid[1]
Storage Temperature -20°C (powder) or -80°C (in solvent)[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate risks of exposure through inhalation, skin contact, or eye contact. The following table outlines the required PPE for handling CU-76.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the solid powder or solutions.[2][3]
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect eyes from dust particles and splashes.[2][4][5]
Body Protection A fully buttoned lab coat.To protect skin and clothing from contamination.[4]
Respiratory Protection A NIOSH-approved dust/mist filtering respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood.To prevent inhalation of fine particles, especially given its acute oral toxicity.[1]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: Handling CU-76 assess_task Assess Task (Weighing, Dissolving, etc.) start->assess_task don_ppe Don Appropriate PPE assess_task->don_ppe fume_hood Work in a Ventilated Area (e.g., Chemical Fume Hood) don_ppe->fume_hood handle_cu76 Handle CU-76 fume_hood->handle_cu76 decontaminate Decontaminate Work Area handle_cu76->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Operational Plan: Step-by-Step Handling Procedures

This section provides a detailed methodology for common laboratory manipulations of CU-76.

Experimental Protocol: Weighing Solid CU-76
  • Preparation :

    • Ensure a chemical fume hood is certified and operational.

    • Gather all necessary equipment: anti-static weigh paper or boat, spatula, and a tared, sealed container for transport.

    • Don all required PPE as specified in the table above.

  • Procedure :

    • Perform all manipulations within the chemical fume hood to minimize inhalation risk.[6]

    • Use an anti-static weigh paper to prevent dispersal of the fine powder.

    • Carefully transfer the desired amount of CU-76 to the weigh paper using a clean spatula.

    • Once weighed, gently transfer the powder into the tared container and securely seal it.

    • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe in the designated solid hazardous waste container.

Experimental Protocol: Preparing a CU-76 Solution
  • Preparation :

    • Select a compatible solvent (e.g., DMSO or ethanol) and a suitable volumetric flask.

    • Work within a chemical fume hood.

    • Don all required PPE.

  • Procedure :

    • Add the weighed CU-76 powder to the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the powder.

    • Once dissolved, add the solvent to the final desired volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Label the container clearly with the chemical name, concentration, solvent, date, and your initials.

Solution_Prep_Workflow start Start: Prepare CU-76 Solution weigh Weigh Solid CU-76 (in fume hood) start->weigh add_solid Add CU-76 to Volumetric Flask weigh->add_solid add_solvent_initial Add Small Amount of Solvent and Dissolve add_solid->add_solvent_initial add_solvent_final Add Solvent to Final Volume add_solvent_initial->add_solvent_final mix Cap and Mix Thoroughly add_solvent_final->mix label_container Label Container mix->label_container end End: Solution Prepared label_container->end

Disposal Plan: Managing CU-76 Waste

Proper disposal of CU-76 and associated contaminated materials is crucial due to its acute aquatic toxicity.[1] Under no circumstances should this chemical be disposed of down the drain.[7]

Waste Segregation and Collection
Waste TypeCollection ContainerLabeling Requirements
Solid Waste (unused CU-76, contaminated gloves, weigh paper, etc.)A designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "Acutely Toxic," "CU-76," and list all components.
Liquid Waste (solutions containing CU-76)A designated, sealed, and clearly labeled hazardous waste carboy."Hazardous Waste," "Acutely Toxic," "CU-76," list the solvent, and approximate concentration.
Sharps (contaminated needles, etc.)A designated sharps container."Sharps," "Hazardous Waste," "Acutely Toxic," "CU-76."
Step-by-Step Disposal Procedure
  • Segregate Waste : At the point of generation, separate solid, liquid, and sharp waste into their respective, properly labeled containers.

  • Container Management : Keep waste containers sealed when not in use.[8] Store them in a designated satellite accumulation area away from incompatible materials.

  • Request Pickup : Once a waste container is full, or if it has been in use for six months, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[6] Do not move the hazardous waste from its generation point.[4]

  • Decontamination of Empty Containers : Triple rinse empty CU-76 containers with a suitable solvent.[4] Collect the rinsate as hazardous liquid waste. After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]

Disposal_Logic start Waste Generated (CU-76) is_solid Is it Solid Waste? start->is_solid is_liquid Is it Liquid Waste? is_solid->is_liquid No solid_container Solid Waste Container is_solid->solid_container Yes is_sharp Is it a Sharp? is_liquid->is_sharp No liquid_container Liquid Waste Container is_liquid->liquid_container Yes sharps_container Sharps Container is_sharp->sharps_container Yes ehs_pickup Arrange for EHS Pickup is_sharp->ehs_pickup No (Error/Re-evaluate) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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